molecular formula C7H16ClNO2S B613192 H-D-Met-oet hcl CAS No. 7512-43-8

H-D-Met-oet hcl

カタログ番号: B613192
CAS番号: 7512-43-8
分子量: 213.7
InChIキー: KPWCQEUBJAIORR-FYZOBXCZSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

H-D-Met-Oet HCl (D-Methionine Ethyl Ester Hydrochloride) is a chiral building block specifically designed for advanced peptide synthesis and medicinal chemistry research. Its primary application lies in the incorporation of the D-configuration of methionine into synthetic peptide chains, a strategy often employed to enhance metabolic stability and modulate the conformational properties of bioactive peptide sequences. The ethyl ester (Oet) moiety serves as a common protecting group for the C-terminal carboxylic acid, which can be manipulated under standard synthetic conditions. The use of D-amino acids is a critical tool for investigating the structure-activity relationships of peptides, as the epimerization of a single residue can significantly alter a molecule's three-dimensional structure and, consequently, its biological activity and receptor binding affinity . This compound is essential for developing novel peptide-based probes and therapeutics with improved pharmacological profiles.

特性

IUPAC Name

ethyl (2R)-2-amino-4-methylsulfanylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S.ClH/c1-3-10-7(9)6(8)4-5-11-2;/h6H,3-5,8H2,1-2H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWCQEUBJAIORR-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCSC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CCSC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to H-D-Met-OEt HCl: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

H-D-Met-OEt HCl, or D-Methionine ethyl ester hydrochloride (CAS No. 7512-43-8), is a derivative of the essential amino acid D-methionine.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development. As a key building block in specialized peptide synthesis, understanding the nuances of this compound is critical for its effective utilization. This guide moves beyond a simple recitation of facts to provide field-proven insights into its handling, analysis, and strategic implementation in research contexts.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its successful application in a laboratory setting. These properties dictate its storage, handling, and compatibility with various experimental conditions.

General Characteristics

This compound is typically supplied as a white to off-white solid or powder. Its hydrochloride salt form enhances its stability and solubility in polar solvents compared to its free amine counterpart.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 7512-43-8[1]
Molecular Formula C₇H₁₆ClNO₂S[1]
Molecular Weight 213.72 g/mol [1]
Appearance White to off-white solid/powder[2]
Melting Point Data not consistently available for D-isomer; DL-isomer melts at 81-83 °C[2]
Solubility Profile

The solubility of this compound is a critical factor in its application, particularly in solution-phase reactions and for the preparation of stock solutions for biological assays. As a hydrochloride salt of an amino acid ester, it exhibits high polarity due to the presence of the ammonium group and the chloride counter-ion.[3]

Table 2: Qualitative Solubility of this compound

SolventSolubilityRationale & Expert Insights
Water SolubleThe ionic nature of the hydrochloride salt promotes high solubility in water.
Methanol SolubleAs a polar protic solvent, methanol is effective at solvating the charged species.
Ethanol SolubleSimilar to methanol, ethanol is a good solvent for this compound.
Dimethyl Sulfoxide (DMSO) SolubleA highly polar aprotic solvent capable of dissolving a wide range of polar compounds.
Dichloromethane (DCM) Sparingly Soluble/InsolubleAs a less polar solvent, DCM is generally not suitable for dissolving the salt form directly.[3]
Diethyl Ether InsolubleA non-polar solvent, often used as an anti-solvent to precipitate amino acid ester salts.[3]

Expert Insight: For reactions requiring a less polar solvent like DCM, it is standard practice to convert the hydrochloride salt to its free amine form in situ. This is typically achieved by adding a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to a suspension of the salt in the reaction solvent. The resulting trialkyammonium hydrochloride salt often precipitates and can sometimes be removed by filtration.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

  • Storage Conditions: It is recommended to store the compound in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration at 2-8°C is advisable to minimize degradation.[2]

  • Hydrolytic Stability: As an ester, this compound is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, which would yield D-methionine and ethanol. The rate of hydrolysis is generally slow under neutral conditions but is accelerated by the presence of acids or bases.[4][5]

  • Thermal Stability: While specific data for this compound is limited, studies on methionine and its derivatives indicate that thermal degradation can occur at elevated temperatures, potentially leading to the release of volatile sulfur compounds.[2][6][7]

Synthesis of this compound

The synthesis of amino acid esters is a fundamental transformation in organic chemistry, particularly for peptide synthesis. The primary challenge is the selective esterification of the carboxylic acid in the presence of a reactive amine group.

Fischer Esterification

A common and straightforward method for the synthesis of amino acid ester hydrochlorides is the Fischer esterification. This involves reacting the amino acid with an excess of the corresponding alcohol (in this case, ethanol) in the presence of a strong acid catalyst, typically anhydrous hydrogen chloride.

Synthesis cluster_reactants Reactants cluster_products Products D_Met D-Methionine Product This compound D_Met->Product Reflux EtOH_HCl Ethanol (excess) Anhydrous HCl (catalyst) EtOH_HCl->Product Water Water (byproduct) Product->Water MassSpec cluster_fragments Major Predicted Fragments MI [M+H]⁺ m/z = 178 F1 Loss of -OCH₂CH₃ m/z = 133 MI->F1 Fragmentation F2 Loss of -COOCH₂CH₃ m/z = 104 MI->F2 Fragmentation F3 Loss of -CH₂CH₂SCH₃ m/z = 74 MI->F3 Fragmentation

Sources

An In-depth Technical Guide to the Synthesis and Purification of D-Methionine Ethyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and purification of D-Methionine ethyl ester hydrochloride, a crucial derivative of the essential amino acid D-methionine. This compound serves as a valuable building block in pharmaceutical research and development, particularly in the synthesis of peptides and other complex organic molecules.[1][2] The protocols and methodologies detailed herein are curated for researchers, scientists, and drug development professionals, emphasizing not only procedural accuracy but also the underlying scientific principles that govern each step.

Introduction: The Significance of D-Methionine Ethyl Ester Hydrochloride

D-Methionine, a sulfur-containing essential amino acid, plays a vital role in various metabolic pathways.[3] Its ethyl ester hydrochloride derivative is of particular interest in synthetic chemistry due to the temporary protection of the carboxylic acid functionality. This protection strategy is fundamental in peptide synthesis, preventing the carboxylic acid from participating in unintended side reactions during amide bond formation. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, making it easier to handle and purify.

The chirality of the amino acid is a critical aspect, with the D-enantiomer often employed in the design of peptides that are more resistant to enzymatic degradation compared to their natural L-counterparts.[4] Therefore, maintaining the stereochemical integrity of the D-methionine core throughout the synthesis and purification process is of paramount importance.

Synthesis of D-Methionine Ethyl Ester Hydrochloride: A Mechanistic Approach

The most common and efficient method for the synthesis of amino acid ethyl esters is the Fischer-Speier esterification.[5][6] This acid-catalyzed reaction involves the treatment of the amino acid with an excess of ethanol in the presence of a strong acid catalyst. For the synthesis of D-Methionine ethyl ester hydrochloride, two primary catalyst systems are widely employed: ethanolic hydrogen chloride and thionyl chloride in ethanol.

Causality of Reagent Selection
  • Ethanol: Serves as both the reactant and the solvent, driving the equilibrium towards the ester product according to Le Chatelier's principle. Using absolute ethanol is crucial to minimize the presence of water, which can hydrolyze the ester product back to the carboxylic acid.

  • Acid Catalyst (HCl or SOCl₂): The amino acid exists as a zwitterion, with a protonated amino group and a deprotonated carboxyl group. The acid catalyst protonates the carboxylate group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. The amino group is also protonated, preventing it from acting as a competing nucleophile.[7]

    • Ethanolic HCl: This is a straightforward method where dry hydrogen chloride gas is bubbled through ethanol. The in-situ generated acid protonates the carboxyl group.

    • Thionyl Chloride (SOCl₂): This reagent reacts with ethanol to generate hydrogen chloride and sulfur dioxide gas in situ.[8] This method is often preferred as it is convenient and the gaseous byproducts are easily removed from the reaction mixture.[9][10] The reaction with thionyl chloride should be performed with caution due to the evolution of corrosive gases.

Detailed Experimental Protocol (Thionyl Chloride Method)

This protocol is adapted from established procedures for amino acid esterification.[9][10]

Materials:

  • D-Methionine

  • Absolute Ethanol

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Diethyl Ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D-Methionine (1 equivalent) in absolute ethanol.

  • Cool the suspension in an ice bath to 0-5 °C.

  • Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred suspension. Caution: The reaction is exothermic and releases HCl and SO₂ gases. This step must be performed in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol and unreacted thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting crude product, a viscous oil or solid, is then subjected to purification.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_synthesis Synthesis of D-Methionine Ethyl Ester Hydrochloride D_Met D-Methionine Reaction Reaction Mixture (Suspension) D_Met->Reaction Ethanol Absolute Ethanol Ethanol->Reaction SOCl2 Thionyl Chloride SOCl2->Reaction Dropwise at 0-5°C Reflux Reflux (4-6h) Reaction->Reflux Evaporation Rotary Evaporation Reflux->Evaporation Crude_Product Crude D-Methionine Ethyl Ester HCl Evaporation->Crude_Product

Caption: Workflow for the synthesis of D-Methionine ethyl ester hydrochloride.

Purification: Achieving High Purity for Research Applications

The crude product from the synthesis typically contains unreacted starting materials, byproducts, and residual solvent. For applications in pharmaceutical and peptide synthesis, a high degree of purity is essential. Recrystallization is the most common and effective method for purifying amino acid ester hydrochlorides.[7][11]

The Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of the desired compound and its impurities in a particular solvent or solvent system. The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. The impurities should either be insoluble at high temperatures or highly soluble at low temperatures.

For D-Methionine ethyl ester hydrochloride, a common solvent system is a mixture of a polar solvent in which it is soluble (like ethanol or methanol) and a non-polar solvent in which it is insoluble (like diethyl ether or hexane).

Detailed Recrystallization Protocol

Materials:

  • Crude D-Methionine ethyl ester hydrochloride

  • Absolute Ethanol

  • Anhydrous Diethyl Ether

Procedure:

  • Dissolve the crude product in a minimal amount of warm absolute ethanol.

  • Once completely dissolved, slowly add anhydrous diethyl ether to the warm solution until a slight turbidity persists.

  • Cool the solution slowly to room temperature, and then in an ice bath or refrigerator (0-4 °C) to induce crystallization.[7]

  • Collect the precipitated crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold anhydrous diethyl ether to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum to obtain pure D-Methionine ethyl ester hydrochloride as a white to off-white powder.[1]

Purification and Analysis Workflow Diagram

PurificationWorkflow cluster_purification Purification and Analysis Crude Crude Product Dissolve Dissolve in min. hot EtOH Crude->Dissolve Add_Ether Add Et₂O until turbid Dissolve->Add_Ether Crystallize Cool to 0-4°C Add_Ether->Crystallize Filter_Wash Vacuum Filter & Wash Crystallize->Filter_Wash Dry Dry under Vacuum Filter_Wash->Dry Pure_Product Pure D-Methionine Ethyl Ester HCl Dry->Pure_Product Analysis Analytical Characterization (NMR, IR, MP, HPLC) Pure_Product->Analysis

Caption: Workflow for the purification and analysis of the final product.

Analytical Characterization and Quality Control

To ensure the identity, purity, and chiral integrity of the synthesized D-Methionine ethyl ester hydrochloride, a battery of analytical techniques should be employed.

Analytical Technique Purpose Expected Results
Melting Point (MP) Assess purity. A sharp melting point range close to the literature value indicates high purity.86-94 °C[2]
¹H NMR Spectroscopy Confirm the chemical structure and identify impurities.Characteristic peaks for the ethyl ester group (triplet and quartet), the methine proton, the methylene protons adjacent to the sulfur, and the methyl group of the thioether.[12]
¹³C NMR Spectroscopy Further confirm the carbon skeleton of the molecule.Resonances corresponding to the carbonyl carbon, the carbons of the ethyl group, and the carbons of the methionine backbone.[12]
Infrared (IR) Spectroscopy Identify functional groups present in the molecule.Characteristic absorption bands for the ester carbonyl (C=O) group (~1734 cm⁻¹), N-H stretching of the ammonium salt, and C-H bonds.[7]
High-Performance Liquid Chromatography (HPLC) Determine chemical purity and enantiomeric purity (using a chiral column).A single major peak indicating high chemical purity. Enantiomeric excess should be >98% for D-isomer.[1]
Optical Rotation Confirm the stereochemistry of the compound.A specific rotation value corresponding to the D-enantiomer. For D-Methionine ethyl ester hydrochloride, [α]D²⁰ is approximately -22 ± 2° (c=2% in EtOH).[2]

Conclusion and Future Perspectives

The synthesis and purification of D-Methionine ethyl ester hydrochloride via Fischer esterification with thionyl chloride in ethanol is a robust and scalable method. Careful control of reaction conditions and a meticulous purification process are paramount to obtaining a high-purity product suitable for demanding applications in pharmaceutical and materials science research. Future research may focus on developing greener synthetic routes with milder conditions and exploring enzymatic methods for esterification to further enhance stereochemical control and reduce environmental impact.

References

  • A Convenient Synthesis of Amino Acid Methyl Esters - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Mishra, P., et al. (2008). Synthesis, Characterization and Pharmacological Evaluation of Amide Prodrugs of Flurbiprofen. Journal of the Brazilian Chemical Society, 19(1). Retrieved January 16, 2026, from [Link]

  • Method for producing amino acid ester hydrochloride. (2008). Google Patents.
  • Method for producing amino acid ester hydrochloride. (2003). Google Patents.
  • The Synthesis, Characterisation, and Application of Novel N- Ferrocenoyl Peptide Derivatives. (n.d.). DORAS | DCU Research Repository. Retrieved January 16, 2026, from [Link]

  • What is the alternate process for preparing ester hydrochloride? (2012). ResearchGate. Retrieved January 16, 2026, from [Link]

  • How does this esterfication reaction proceed without side product resulting from reaction of amine with ? : r/chemhelp. (2021). Reddit. Retrieved January 16, 2026, from [Link]

  • Why is Fisher method preferred for the esterification of amino acids? : r/askscience. (2014). Reddit. Retrieved January 16, 2026, from [Link]

  • DL-Methionine. (n.d.). Organic Syntheses Procedure. Retrieved January 16, 2026, from [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. (2008). ResearchGate. Retrieved January 16, 2026, from [Link]

  • The Fischer Esterification. (n.d.). Retrieved January 16, 2026, from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved January 16, 2026, from [Link]

  • Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction. (2015). PubMed. Retrieved January 16, 2026, from [Link]

  • Amino Acid-Protecting Groups. (2019). Chemical Reviews. Retrieved January 16, 2026, from [Link]

  • L-Methionine ethyl ester hydrochloride - Optional[Raman] - Spectrum. (n.d.). SpectraBase. Retrieved January 16, 2026, from [Link]

  • Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. (2020). PubMed Central. Retrieved January 16, 2026, from [Link]

  • The amino-acid methionine; constitution and synthesis. (n.d.). SciSpace. Retrieved January 16, 2026, from [Link]

  • Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. (2020). ACS Omega. Retrieved January 16, 2026, from [Link]

  • Amino Acid-Protecting Groups. (n.d.). SciSpace. Retrieved January 16, 2026, from [Link]

  • Chiral methionine oxidation reagents reveal stereospecific proteome modifications. (2020). American Chemical Society. Retrieved January 16, 2026, from [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • Separation and Refining of Amino acids. (n.d.). Retrieved January 16, 2026, from [Link]

  • Process for esterification of amino acids and peptides. (1998). Google Patents.
  • Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). (2021). MDPI. Retrieved January 16, 2026, from [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023). PubMed Central. Retrieved January 16, 2026, from [Link]

  • L-amino acid ethyl ester hydrochlorides: Derivatives for qualitative organic analysis. (n.d.). Retrieved January 16, 2026, from [Link]

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Sources

H-D-Met-OEt HCl mechanism of action in biochemical pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of H-D-Met-OEt HCl in Biochemical Pathways

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (D-methionine ethyl ester hydrochloride) is a synthetic amino acid derivative with potential applications in biochemical research and therapeutics. Its structure, featuring a D-enantiomer of methionine and an ethyl ester moiety, dictates a unique metabolic pathway distinct from its naturally occurring L-isomer. This guide elucidates the mechanism of action of this compound, from cellular uptake and bioactivation to its integration into core metabolic pathways. We will detail the enzymatic cascade responsible for its conversion into biologically active L-methionine, its subsequent role in the methionine cycle and transsulfuration pathway, and the downstream impact on cellular redox homeostasis. This document provides field-proven experimental protocols, including stable isotope tracing, to validate this mechanism, offering a comprehensive resource for professionals in drug development and metabolic research.

Introduction: A Prodrug Approach to Modulating Methionine Metabolism

Methionine, an essential sulfur-containing amino acid, is a cornerstone of cellular metabolism. It is a fundamental building block for protein synthesis and, through its conversion to S-adenosylmethionine (SAM), serves as the principal methyl donor for a vast array of biological methylation reactions[1]. Furthermore, it is a precursor to cysteine, which is crucial for the synthesis of the master antioxidant, glutathione (GSH)[2][3].

While L-methionine is the biologically active isomer, the D-form and its derivatives represent valuable tools for research and potential therapeutic intervention. This compound is best understood as a prodrug of D-methionine. Its two key structural modifications—the ethyl ester group and the D-chiral center—govern its pharmacokinetics and mechanism of action.

  • Ethyl Ester (OEt): This modification increases the lipophilicity of the molecule compared to the parent amino acid, D-methionine. This is a common pharmaceutical strategy to enhance passage across cellular membranes, potentially increasing intracellular bioavailability.

  • D-Enantiomer (D-Met): Mammalian cells primarily utilize L-amino acids for protein synthesis. D-amino acids are metabolized by a distinct set of enzymes, offering a pathway that can be exploited for controlled delivery and conversion[4][5].

This guide will deconstruct the journey of this compound from a synthetic precursor to an active participant in fundamental biochemical pathways.

Cellular Uptake and Bioactivation: The Gateway to Metabolism

The first step in the mechanism of action is the entry of this compound into the cell and its conversion to the active metabolite, D-methionine.

2.1. Cellular Entry

The ethyl ester group renders this compound more lipid-soluble than D-methionine, facilitating its diffusion across the plasma membrane. While dedicated amino acid transporters exist, the enhanced lipophilicity of the ester form allows for a component of passive transport, bypassing potential saturation of transporter systems.

2.2. Intracellular Hydrolysis

Once inside the cell, the ethyl ester bond is rapidly cleaved by ubiquitous intracellular enzymes known as esterases . This hydrolysis reaction is the critical bioactivation step, releasing two products:

  • D-methionine: The core molecule that enters the metabolic cascade.

  • Ethanol: A byproduct metabolized by cellular processes.

This conversion is essential, as the downstream enzymes specifically recognize the free carboxyl group of D-methionine.

The Core Mechanism: Enzymatic Conversion of D-Methionine to L-Methionine

The central pillar of this compound's action is a highly efficient two-step enzymatic process that converts the "unnatural" D-isomer into the universally required L-isomer. This conversion primarily occurs in the liver and kidneys, where the necessary enzymes are highly expressed[5].

Step 1: Oxidative Deamination by D-Amino Acid Oxidase (DAO)

The free D-methionine is a substrate for the FAD-dependent peroxisomal enzyme, D-amino acid oxidase (DAO, EC 1.4.3.3) [6][7][8]. DAO catalyzes the oxidative deamination of D-methionine with absolute stereoselectivity, producing three products[7][9]:

  • α-keto-γ-methylthiobutyric acid (KMTB): The α-keto acid analog of methionine[10][11].

  • Ammonia (NH₃): Which can be subsequently detoxified via the urea cycle.

  • Hydrogen Peroxide (H₂O₂): A reactive oxygen species that is typically neutralized by peroxisomal catalase[9].

Step 2: Transamination of KMTB to L-Methionine

The KMTB generated in the first step is a crucial metabolic intermediate. It serves as a substrate for various aminotransferases (transaminases) . These enzymes transfer an amino group from a donor amino acid (e.g., glutamate or glutamine) to KMTB, yielding the final product: L-methionine [5][12]. This stereospecific conversion effectively salvages the carbon skeleton of D-methionine and transforms it into the biologically indispensable L-enantiomer.

The overall metabolic transformation is summarized in the diagram below.

G cluster_extra Extracellular Space cluster_intra Intracellular Space cluster_peroxisome Peroxisome cluster_downstream Downstream Pathways H-D-Met-OEt This compound D-Met D-Methionine H-D-Met-OEt->D-Met Cellular Uptake & Hydrolysis by Esterases DAO D-Amino Acid Oxidase (DAO) KMTB α-keto-γ-methylthiobutyric acid (KMTB) DAO->KMTB H2O2 H₂O₂ DAO->H2O2 NH3 NH₃ DAO->NH3 Transaminase Aminotransferases KMTB->Transaminase D-Met->DAO D-Met->DAO Esterase Esterases L-Met L-Methionine SAM S-Adenosylmethionine (SAM Cycle) L-Met->SAM Methionine Cycle GSH Glutathione (GSH) (Transsulfuration) L-Met->GSH Transsulfuration Pathway Transaminase->L-Met

Figure 1: Overall metabolic pathway of this compound.

Downstream Biochemical Effects: Fueling Critical Cellular Pools

By efficiently generating L-methionine, this compound serves as a precursor that feeds into two vital metabolic hubs: the methionine cycle and the transsulfuration pathway.

4.1. The Methionine Cycle and Methylation

The newly synthesized L-methionine is activated by ATP via the enzyme methionine adenosyltransferase (MAT) to form S-adenosylmethionine (SAM) [1]. SAM is the universal methyl group donor for countless reactions, including the methylation of DNA, RNA, histones, and other proteins, which are fundamental for epigenetic regulation, gene expression, and signal transduction[2][13]. After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine, completing the cycle as homocysteine is remethylated back to methionine[13][14].

4.2. The Transsulfuration Pathway and Antioxidant Defense

Homocysteine, an intermediate of the methionine cycle, can also be directed into the transsulfuration pathway[3]. In this pathway, homocysteine is irreversibly converted into cysteine. Cysteine is a key component for the synthesis of proteins and, most critically, is the rate-limiting precursor for the tripeptide glutathione (GSH) [2][14]. GSH is the most abundant endogenous antioxidant, essential for detoxifying reactive oxygen species (ROS), maintaining cellular redox balance, and protecting cells from oxidative damage[3]. By providing a source of L-methionine, this compound can bolster the cellular pool of GSH, enhancing antioxidant capacity.

Experimental Validation: A Guide to Mechanistic Investigation

The described mechanism of action can be rigorously validated using a series of established biochemical and analytical techniques. The trustworthiness of this model relies on a self-validating experimental system, where each step of the pathway is confirmed quantitatively. Stable isotope tracing is the gold standard for this purpose[15][16][17].

5.1. Protocol: Metabolic Fate Analysis using Stable Isotope Tracing

This protocol outlines a workflow to trace the metabolic fate of this compound through its conversion to L-methionine and incorporation into downstream metabolites like GSH. The core principle is to use a labeled version of the molecule (e.g., with ¹³C or ¹⁵N) and track the label's appearance in downstream compounds using Liquid Chromatography-Mass Spectrometry (LC-MS)[18][19].

Objective: To quantitatively track the conversion of H-D-[¹³C₅, ¹⁵N₁]-Met-OEt HCl into L-[¹³C₅, ¹⁵N₁]-Methionine, S-adenosyl-[¹³C₅, ¹⁵N₁]-methionine (SAM), and ¹³C₂-Glycyl-¹⁵N₁-Cysteinyl-Glutamate (GSH).

Materials:

  • H-D-[¹³C₅, ¹⁵N₁]-Met-OEt HCl (custom synthesis)

  • Cell culture model (e.g., HepG2 human liver cells)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Methanol, Acetonitrile, Water (LC-MS grade)

  • Formic acid

  • Internal standards for quantification

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Methodology:

  • Cell Culture and Treatment:

    • Culture HepG2 cells to ~80% confluency.

    • Replace the standard medium with a medium containing a defined concentration of H-D-[¹³C₅, ¹⁵N₁]-Met-OEt HCl.

    • Incubate cells for various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Metabolite Extraction:

    • At each time point, aspirate the medium and wash cells twice with ice-cold PBS.

    • Quench metabolism and extract metabolites by adding 1 mL of ice-cold 80% methanol.

    • Scrape the cells and collect the cell lysate into a microcentrifuge tube.

    • Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet protein and cell debris.

    • Transfer the supernatant (containing the metabolites) to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% acetonitrile).

    • Inject the sample into the LC-MS/MS system.

    • Use an appropriate chromatography method (e.g., HILIC or reversed-phase) to separate the metabolites of interest.

    • Analyze the samples using a mass spectrometer set to detect the specific mass-to-charge ratios (m/z) of the unlabeled (endogenous) and labeled (tracer-derived) metabolites.

Data Analysis and Expected Results:

The analysis focuses on tracking the mass shift corresponding to the incorporated stable isotopes.

MetaboliteUnlabeled Mass (M+0)Labeled Mass (M+6)Expected Observation
D-Methionine149.05155.07Rapid increase in M+6 peak after treatment.
L-Methionine149.05155.07Time-dependent increase in M+6 peak, lagging behind D-Met.
SAM398.14404.16Time-dependent increase in M+6 peak, appearing after L-Met.
GSH307.08310.09 (from ¹³C₂, ¹⁵N₁-Cys)Slower, time-dependent increase in labeled GSH isotopologues.

A successful experiment will show a time-dependent flow of the isotope label from the parent compound into D-methionine, then into L-methionine, and subsequently into the SAM and GSH pools. This provides definitive, quantitative evidence for the entire proposed biochemical pathway.

G start Culture Cells to 80% Confluency treat Treat with H-D-[¹³C₅, ¹⁵N₁]-Met-OEt HCl (Time Course: 0, 1, 4, 8, 24h) start->treat wash Wash Cells with Ice-Cold PBS treat->wash extract Quench & Extract Metabolites (80% Cold Methanol) wash->extract separate Centrifuge to Pellet Debris extract->separate dry Collect & Dry Supernatant separate->dry analyze Reconstitute & Analyze via LC-MS/MS dry->analyze data Quantify Labeled vs. Unlabeled Metabolites (M+6 / M+0) analyze->data

Figure 2: Experimental workflow for stable isotope tracing.

Conclusion and Future Directions

The mechanism of action of this compound is a clear example of metabolic prodrug activation. By leveraging an ester moiety for enhanced cellular delivery and a specific enzymatic cascade (DAO and aminotransferases) for stereochemical conversion, it effectively supplies L-methionine to the cell. This, in turn, fuels the methionine cycle and the transsulfuration pathway, impacting cellular methylation potential and antioxidant capacity. The use of stable isotope tracing provides an unambiguous method to validate this pathway and quantify the metabolic flux through each step.

Future research should focus on the specific aminotransferases involved in the KMTB-to-L-methionine conversion and explore the therapeutic potential of this compound in conditions associated with oxidative stress or impaired methionine metabolism, where bolstering the GSH and SAM pools could be beneficial.

References

  • Bi-cheng, L., et al. (2007). Biotransformation of D-methionine into L-methionine in the cascade of four enzymes. Journal of Biotechnology.
  • Yuan, J., et al. (2012). Metabolomics and isotope tracing. PMC - PubMed Central. Available at: [Link]

  • Sasabe, J., et al. (2017). Emerging Role of D-Amino Acid Metabolism in the Innate Defense. Frontiers in Immunology. Available at: [Link]

  • Li, B., et al. (2007). Biotransformation of D-methionine into L-methionine in the cascade of four enzymes. Applied Microbiology and Biotechnology. Available at: [Link]

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  • Agostini, M., et al. (2020). Pharmacokinetic properties of a novel formulation of S-adenosyl-L-methionine phytate. ResearchGate. Available at: [Link]

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Navigating the Solubility Landscape of H-D-Met-OEt HCl: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding H-D-Met-OEt HCl

D-Methionine ethyl ester hydrochloride (this compound) is a derivative of the essential amino acid D-methionine, a crucial building block in peptide synthesis and a valuable compound in pharmaceutical and nutritional research.[1] Its ethyl ester form can enhance bioavailability, making it a person of interest for various applications. However, like many amino acid derivatives, its utility in organic chemistry and drug development is fundamentally governed by its solubility in different organic solvents. As a hydrochloride salt, this compound presents as a polar, ionic compound, a characteristic that dictates its behavior in various solvent systems.[2]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of this compound. We will delve into the physicochemical principles that govern its solubility, present a qualitative solubility profile based on established chemical theories, and provide detailed, field-proven experimental protocols for determining quantitative solubility. This guide is designed to empower researchers to make informed decisions about solvent selection and to develop robust, self-validating experimental workflows.

I. The Physicochemical Bedrock of Solubility: Why "Like Dissolves Like" Matters

The solubility of a compound is not a random phenomenon; it is dictated by the interplay of intermolecular forces between the solute (this compound) and the solvent. The adage "like dissolves like" serves as a foundational principle, meaning polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[3][4]

This compound is an ionic compound, existing as a positively charged D-methionine ethyl ester cation and a chloride anion. This ionic nature makes it highly polar. For dissolution to occur, the solvent molecules must overcome the strong electrostatic forces (lattice energy) holding the ions together in the solid crystal.[2][5]

Key Factors Influencing the Solubility of this compound:
  • Solvent Polarity and Dielectric Constant: Polar solvents possess molecules with significant dipole moments, allowing them to interact favorably with and stabilize the separated ions of an ionic solute.[5][6] The dielectric constant of a solvent is a measure of its ability to reduce the electrostatic force between charged particles.[4] Solvents with high dielectric constants are more effective at dissolving ionic compounds like this compound.

  • Hydrogen Bonding: The presence of the ammonium group (-NH3+) in this compound allows it to act as a hydrogen bond donor. Solvents that are hydrogen bond acceptors (containing electronegative atoms like oxygen or nitrogen with lone pairs) can form strong intermolecular interactions with the solute, promoting dissolution.[7] Polar protic solvents, such as alcohols, are particularly effective as they can act as both hydrogen bond donors and acceptors.[6][7]

  • The Common-Ion Effect: The solubility of an ionic compound can be significantly decreased by the presence of a common ion in the solvent.[8] For instance, attempting to dissolve this compound in a solvent that already contains a significant concentration of chloride ions will suppress its dissolution due to Le Chatelier's principle.[8][9] This is a critical consideration in buffered solutions or reaction mixtures containing other chloride salts.

II. Qualitative Solubility Profile of this compound

While precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively published, a qualitative profile can be reliably predicted based on the principles discussed above and data for analogous amino acid ester hydrochlorides.[2]

Solvent Class Solvent Examples Predicted Solubility Rationale
Polar Protic Methanol, Ethanol, IsopropanolSoluble to Moderately SolubleHigh polarity and hydrogen bonding capability effectively solvate the ions. Solubility is expected to decrease with increasing alkyl chain length of the alcohol due to a decrease in overall polarity.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble to Moderately SolubleHigh dielectric constants and ability to act as hydrogen bond acceptors promote dissolution.[5]
Polar Aprotic (Moderate Polarity) Acetone, Ethyl AcetateSparingly Soluble to InsolubleLower polarity and weaker hydrogen bond accepting capability compared to DMF or DMSO.
Non-Polar Halogenated Dichloromethane (DCM)Sparingly Soluble to InsolubleWhile having a dipole moment, DCM is a poor hydrogen bond acceptor and has a relatively low dielectric constant, making it a poor solvent for ionic salts.[2]
Non-Polar Aromatic TolueneInsolubleLow polarity and inability to form significant favorable interactions with the ionic solute.
Non-Polar Aliphatic Hexane, Diethyl EtherInsolubleVery low polarity and lack of hydrogen bonding potential result in negligible solubility.[2]

III. Quantitative Solubility Determination: A Practical Workflow

For many research applications, a precise understanding of solubility is paramount. The following section provides a detailed, step-by-step protocol for the experimental determination of the thermodynamic solubility of this compound using the widely accepted shake-flask method.[10]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (of known purity)

  • Selected organic solvent (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or another validated analytical technique for quantification.

  • Volumetric flasks and pipettes

Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation prep1 Weigh excess This compound prep2 Add known volume of solvent prep1->prep2 into vial equil1 Seal and place in temperature-controlled shaker prep2->equil1 equil2 Agitate for 24-48 hours to reach equilibrium equil1->equil2 sample1 Allow solid to settle equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.22 µm syringe filter sample2->sample3 sample4 Dilute aliquot precisely sample3->sample4 analyze Quantify concentration using validated HPLC method sample4->analyze calc1 Determine concentration from calibration curve analyze->calc1 calc2 Calculate solubility (e.g., in mg/mL or mol/L) calc1->calc2

Caption: Workflow for determining thermodynamic solubility.

Step-by-Step Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The excess solid should be clearly visible to ensure that a saturated solution is achieved.

    • Accurately add a known volume of the chosen organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker with precise temperature control set to the desired experimental temperature.

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • Remove the vial from the shaker and allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

    • Accurately dilute a known volume of the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a pre-validated HPLC method to determine the concentration of this compound. A standard calibration curve must be prepared using solutions of known concentrations.

  • Calculation:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

IV. Strategies for Enhancing Solubility in Less Polar Organic Solvents

For many synthetic applications, such as peptide coupling reactions, it is often necessary to dissolve amino acid derivatives in less polar solvents like dichloromethane (DCM).[2] As established, the hydrochloride salt of H-D-Met-OEt is sparingly soluble in such solvents. The most effective strategy to overcome this is to convert the hydrochloride salt to its free amine form in situ.

Protocol: In Situ Conversion to the Free Amine

Objective: To generate a solution of the more soluble free amine of D-methionine ethyl ester in a non-polar aprotic solvent.

Materials:

  • This compound

  • Anhydrous non-polar aprotic solvent (e.g., Dichloromethane)

  • Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Magnetic stirrer and stir bar

Workflow Diagram:

G start Suspend this compound in anhydrous DCM step1 Cool to 0°C (ice bath) start->step1 step2 Slowly add tertiary amine base (e.g., TEA, 1.0-1.1 eq.) step1->step2 step3 Stir for 15-30 min at 0°C step2->step3 result Formation of soluble free amine and precipitated TEA·HCl salt step3->result usage Use resulting solution directly in subsequent reaction result->usage

Sources

H-D-Met-OEt HCl in Proteomics: A Technical Guide to Novel Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The field of proteomics is in a perpetual state of innovation, driven by the need for more sophisticated tools to unravel the complexities of the proteome. Chemical probes, in particular, have emerged as indispensable assets for interrogating protein function, structure, and dynamics. This technical guide delves into the untapped potential of H-D-Met-OEt HCl (D-Methionine ethyl ester hydrochloride), a molecule at the crossroads of several exciting avenues in proteomics research. While not a conventional proteomics reagent, its unique stereochemistry and chemical functionalities suggest novel applications in protein labeling, the study of D-amino acid biology, and the investigation of methionine-related cellular processes. This document provides a forward-looking exploration of these possibilities, complete with hypothetical experimental frameworks and technical considerations, for researchers, scientists, and drug development professionals seeking to push the boundaries of proteomic inquiry.

Deconstructing this compound: A Molecule of Untapped Potential

This compound is the hydrochloride salt of the ethyl ester of D-methionine. To appreciate its potential applications in proteomics, it is crucial to dissect its constituent parts:

  • The D-Stereoisomer: Proteins are canonically synthesized from L-amino acids. The presence of a D-amino acid in this compound is a key feature. D-amino acids are increasingly recognized for their roles in biological systems, from bacterial cell walls to neuropeptides and their association with aging and disease.[1][2] The D-configuration offers resistance to degradation by common proteases, a property that can be exploited in the design of stable chemical probes.[3]

  • The Methionine Side Chain: The thioether side chain of methionine is a unique functional group within the proteome. It is susceptible to oxidation, a critical post-translational modification involved in cellular signaling and oxidative stress.[4] This reactivity can also be harnessed for specific chemical modifications and bioconjugation.[5][6][7]

  • The Ethyl Ester: The carboxyl group of D-methionine is protected as an ethyl ester. In synthetic chemistry, esters serve as protecting groups that can be removed under specific conditions, typically basic hydrolysis.[8][9] This feature could be leveraged for controlled release or activation of the molecule within a biological system.

These three components, in concert, form a molecule with a unique profile that suggests several intriguing, albeit underexplored, applications in the realm of proteomics.

Potential Application I: A Novel Chemical Tag for Proteomic Analysis

The structure of this compound lends itself to development as a novel chemical tag for protein labeling and quantification, akin to established methods like ICAT (Isotope-Coded Affinity Tags).[10][11]

Rationale and Mechanism

A derivative of this compound could be synthesized to incorporate a reactive group that targets a specific amino acid side chain (e.g., a maleimide for cysteine or an NHS ester for lysine). Furthermore, stable isotope-labeled versions (e.g., with ¹³C or ²H) could be synthesized to enable quantitative mass spectrometry.

The proposed workflow would be as follows:

  • Protein Extraction and Labeling: Two protein samples (e.g., control and treated) are extracted. One is labeled with the "light" (unlabeled) version of the this compound-based tag, and the other with the "heavy" (isotope-labeled) version.

  • Sample Combination and Proteolysis: The labeled samples are combined and digested with a protease (e.g., trypsin).

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Quantification and Identification: The relative abundance of proteins between the two samples is determined by comparing the signal intensities of the light and heavy peptide pairs.

The D-methionine component would introduce a unique mass and fragmentation pattern, potentially aiding in the identification of labeled peptides. The resistance of the D-amino acid to proteases would ensure the tag remains intact during sample processing.

Hypothetical Experimental Protocol

Objective: To perform relative quantification of a proteome using a hypothetical this compound-based labeling reagent.

Materials:

  • This compound-NHS ester (light and heavy versions)

  • Protein samples (control and treated)

  • Lysis buffer (e.g., RIPA buffer)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • LC-MS/MS system

Procedure:

  • Protein Extraction: Lyse cells or tissues in lysis buffer to extract proteins. Determine protein concentration using a standard assay (e.g., BCA).

  • Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.

  • Labeling:

    • To the control sample, add the "light" this compound-NHS ester.

    • To the treated sample, add the "heavy" this compound-NHS ester.

    • Incubate to allow for complete labeling of primary amines (lysine side chains and N-termini).

  • Quenching and Pooling: Quench the labeling reaction and combine the two samples.

  • Proteolysis: Digest the combined protein sample with trypsin overnight.

  • Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction cartridge.

  • LC-MS/MS Analysis: Analyze the cleaned peptide sample by LC-MS/MS.

  • Data Analysis: Use appropriate software to identify peptides and quantify the relative abundance of proteins based on the peak areas of the light and heavy labeled peptide pairs.

Visualization of the Labeling Workflow

G cluster_0 Sample Preparation cluster_1 Processing & Analysis Protein Extraction (Control) Protein Extraction (Control) Labeling (Light Tag) Labeling (Light Tag) Protein Extraction (Control)->Labeling (Light Tag) H-D-Met-OEt-NHS Combine Samples Combine Samples Labeling (Light Tag)->Combine Samples Protein Extraction (Treated) Protein Extraction (Treated) Labeling (Heavy Tag) Labeling (Heavy Tag) Protein Extraction (Treated)->Labeling (Heavy Tag) Heavy H-D-Met-OEt-NHS Labeling (Heavy Tag)->Combine Samples Proteolysis (Trypsin) Proteolysis (Trypsin) Combine Samples->Proteolysis (Trypsin) LC-MS/MS Analysis LC-MS/MS Analysis Proteolysis (Trypsin)->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Protein Quantification & Identification Protein Quantification & Identification Data Analysis->Protein Quantification & Identification

Caption: Hypothetical workflow for quantitative proteomics using a this compound-based labeling reagent.

Potential Application II: Probing D-Amino Acid Incorporation and Function

The study of D-amino acids in biological systems is a burgeoning field.[1][12][13][14] this compound can serve as a valuable tool to investigate the mechanisms of D-amino acid incorporation and their functional consequences.

Rationale and Mechanism

Fluorescently labeled D-amino acids have been successfully used to probe peptidoglycan synthesis in bacteria.[][16][17][18][19] Similarly, a fluorescently tagged version of this compound could be synthesized to visualize its incorporation into biological molecules. This could be particularly insightful for studying:

  • Bacterial Cell Wall Synthesis: Investigating the incorporation of D-methionine into the peptidoglycan of various bacterial species.

  • Non-ribosomal Peptide Synthesis: Many biologically active peptides containing D-amino acids are synthesized by non-ribosomal peptide synthetases (NRPSs). A labeled this compound could be used to study the substrate specificity of these enzymes.

  • D-Amino Acid Metabolism: Tracking the fate of D-methionine within a cell to identify enzymes involved in its metabolism.[2][20][21]

Hypothetical Experimental Protocol

Objective: To visualize the incorporation of D-methionine into bacterial cells.

Materials:

  • Fluorescently labeled this compound (e.g., with a TAMRA fluorophore)

  • Bacterial culture (e.g., E. coli)

  • Growth medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., paraformaldehyde)

  • Fluorescence microscope

Procedure:

  • Bacterial Culture: Grow bacteria to the desired optical density.

  • Labeling: Add the fluorescent this compound to the bacterial culture and incubate for a defined period.

  • Washing: Pellet the bacteria by centrifugation and wash with PBS to remove unincorporated probe.

  • Fixation: Fix the bacterial cells with paraformaldehyde.

  • Microscopy: Mount the fixed cells on a slide and visualize using a fluorescence microscope.

Visualization of D-Amino Acid Probing

G Fluorescent this compound Fluorescent this compound Bacterial Cell Bacterial Cell Fluorescent this compound->Bacterial Cell Incubation Incorporation into Peptidoglycan Incorporation into Peptidoglycan Bacterial Cell->Incorporation into Peptidoglycan Metabolic Activity Fluorescence Microscopy Fluorescence Microscopy Incorporation into Peptidoglycan->Fluorescence Microscopy Visualization

Caption: Conceptual diagram of using fluorescent this compound to probe bacterial cell wall synthesis.

Potential Application III: Investigating Methionine-Specific Cellular Processes

The methionine side chain's susceptibility to oxidation makes it a key player in redox signaling and oxidative stress.[4] A modified this compound could be designed to study these processes.

Rationale and Mechanism

A version of this compound could be synthesized with a "clickable" handle (e.g., an alkyne or azide group). This would allow for its incorporation into proteins, followed by bio-orthogonal ligation to a reporter molecule (e.g., biotin for affinity purification or a fluorophore for visualization). This approach could be used to:

  • Identify Methionine-Interacting Proteins: By using the clickable this compound as bait, one could pull down proteins that bind to or metabolize D-methionine.

  • Study Methionine Oxidation: The probe could be used to investigate the conditions under which methionine residues become oxidized and to identify the enzymes responsible.

Hypothetical Experimental Protocol

Objective: To identify proteins that interact with D-methionine using a clickable probe.

Materials:

  • Clickable this compound (e.g., with an alkyne group)

  • Cell culture

  • Lysis buffer

  • Biotin-azide

  • Click chemistry reagents (e.g., copper(I) catalyst, ligand)

  • Streptavidin beads

  • Mass spectrometer

Procedure:

  • Cell Treatment: Treat cells with the clickable this compound.

  • Lysis: Lyse the cells to obtain a protein extract.

  • Click Reaction: Perform a click chemistry reaction to attach biotin-azide to the alkyne-modified proteins.

  • Affinity Purification: Use streptavidin beads to pull down the biotinylated proteins.

  • Elution and Digestion: Elute the bound proteins and digest them with trypsin.

  • Mass Spectrometry: Identify the proteins by mass spectrometry.

Visualization of Clickable Probe Workflow

G Clickable this compound Clickable this compound Cellular Incorporation Cellular Incorporation Clickable this compound->Cellular Incorporation Cell Lysis Cell Lysis Cellular Incorporation->Cell Lysis Click Reaction (Biotin-Azide) Click Reaction (Biotin-Azide) Cell Lysis->Click Reaction (Biotin-Azide) Affinity Purification (Streptavidin) Affinity Purification (Streptavidin) Click Reaction (Biotin-Azide)->Affinity Purification (Streptavidin) Mass Spectrometry Mass Spectrometry Affinity Purification (Streptavidin)->Mass Spectrometry Identification of Interacting Proteins Identification of Interacting Proteins Mass Spectrometry->Identification of Interacting Proteins

Caption: Workflow for identifying D-methionine interacting proteins using a clickable this compound probe.

Technical Considerations and Future Perspectives

The proposed applications of this compound are currently hypothetical and would require significant research and development. Key considerations include:

  • Synthesis of Derivatives: The successful implementation of these applications hinges on the ability to synthesize the necessary derivatives of this compound (e.g., isotope-labeled, fluorescently tagged, clickable versions).

  • Biological Compatibility: The introduction of a D-amino acid and other modifications could affect the molecule's uptake and metabolism by cells.

  • Specificity and Off-Target Effects: It is crucial to validate the specificity of any developed probes to ensure they are interacting with the intended targets.

  • Mass Spectrometry Methods: The analysis of peptides containing D-amino acids can be challenging due to their isomeric nature with L-amino acids. Advanced techniques like ion mobility-mass spectrometry may be required for their differentiation.[12][22][23]

Future research should focus on the synthesis and validation of this compound-based probes. Such studies would not only expand the chemical proteomics toolkit but also provide deeper insights into the intriguing biology of D-amino acids and methionine.

Conclusion

This compound, while not a conventional proteomics reagent, possesses a unique combination of chemical features that suggest its potential as a versatile tool for proteomic inquiry. By leveraging its D-stereochemistry, the reactivity of its methionine side chain, and the modifiability of its ester group, researchers can envision the development of novel chemical probes for protein labeling, studying D-amino acid biology, and investigating methionine-specific cellular processes. The hypothetical applications and experimental frameworks presented in this guide are intended to inspire further research into this promising, yet underexplored, molecule. As the field of proteomics continues to evolve, the creative application of such unique chemical entities will be paramount in driving new discoveries.

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  • d-Amino Acid Derivatives as in Situ Probes for Visualizing Bacterial Peptidoglycan Biosynthesis. ACS Publications. [Link]

  • D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. MDPI. [Link]

  • Chemoselective Removal of Protecting Groups from O-Glycosyl Amino Acid and Peptide (Methoxyethoxy)ethyl Esters Using Lipases and Papain. The Journal of Organic Chemistry. [Link]

  • Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ. ResearchGate. [Link]

  • Modifications of methionine residues and subsequent possible neutral losses: A-oxidation, B-alkylation with iodoacetamide. ResearchGate. [Link]

  • ptm: an R package for the study of methionine sulfoxidation and other posttranslational modifications. Oxford Academic. [Link]

  • New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers. [Link]

  • ptm: an R package for the study of methionine sulfoxidation and other posttranslational modifications. PubMed. [Link]

  • Proteomic analysis of post-translational modifications. Scilit. [Link]

  • Analysis of D-Amino Acids: Relevance in Human Disease. LCGC International. [Link]

  • Protecting group - Wikipedia. Wikipedia. [Link]

  • 2899-36-7 | H-Met-Oet.HCl. Next Peptide. [Link]

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An In-depth Technical Guide to the Stability and Storage of H-D-Met-OEt HCl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-D-Met-OEt HCl, or D-Methionine ethyl ester hydrochloride, is a crucial amino acid derivative utilized in pharmaceutical research and complex peptide synthesis. The inherent reactivity of its thioether side chain and the lability of its ethyl ester group present significant stability challenges. Mismanagement of this compound can lead to the generation of impurities that compromise experimental integrity, reduce synthesis yield, and introduce confounding variables into biological assays. This guide provides a comprehensive analysis of the factors governing the stability of this compound, outlines its principal degradation pathways, and establishes evidence-based protocols for its optimal storage and handling. By synthesizing chemical principles with practical, field-proven methodologies, this document serves as an essential resource for ensuring the long-term integrity and reliability of this important chemical reagent.

Introduction: The Chemical and Functional Context of this compound

D-Methionine ethyl ester hydrochloride is a derivative of the essential amino acid D-methionine. The esterification of the carboxylic acid to an ethyl ester and the formation of a hydrochloride salt of the alpha-amino group serve two primary purposes:

  • Enhanced Solubility: The hydrochloride salt form significantly increases solubility in various solvents compared to the zwitterionic D-methionine.

  • Protecting Group: The ethyl ester serves as a temporary protecting group for the carboxylic acid, preventing its participation in unintended side reactions, particularly during peptide bond formation.

Its utility is most pronounced in solid-phase peptide synthesis (SPPS) and as a precursor in the development of pharmaceutical agents where the specific stereochemistry of the D-amino acid is required. The stability of this compound is paramount; its degradation not only depletes the primary reactant but also introduces degradation products that can interfere with subsequent reactions or biological evaluations.

Physicochemical Properties

A foundational understanding of the compound's properties is critical for its proper handling.

PropertyValueSource(s)
Chemical Name D-Methionine ethyl ester hydrochloride[1]
Synonyms D-Met-OEt·HCl[1]
CAS Number 7512-43-8[1][2]
Molecular Formula C₇H₁₅NO₂S·HCl[1][3]
Molecular Weight 213.72 g/mol [2][4]
Appearance White to off-white powder/solid[1][3]
Melting Point 86-94 °C[1]
Storage Temperature 0-8 °C Recommended[1][3]

Core Stability Challenges and Degradation Pathways

The molecular structure of this compound contains two primary points of vulnerability: the ethyl ester linkage and the thioether side chain. Degradation is primarily driven by hydrolysis and oxidation, with temperature and light acting as significant accelerating factors.

Hydrolysis of the Ethyl Ester

The most common degradation pathway is the hydrolysis of the ethyl ester bond, which reverts the compound to D-methionine hydrochloride.

  • Mechanism: This reaction is a nucleophilic acyl substitution where a water molecule attacks the electrophilic carbonyl carbon of the ester. The process is significantly catalyzed by both acid and base.[5] While the compound is a hydrochloride salt, creating an acidic microenvironment, the presence of atmospheric moisture is sufficient to initiate slow hydrolysis even in the solid state.

  • Kinetics: The rate of hydrolysis is highly dependent on pH when in solution. Basic conditions dramatically accelerate the process, as the hydroxide ion (OH⁻) is a much stronger nucleophile than water.[6][7] Studies on amino acid esters show that base-catalyzed hydrolysis can be orders of magnitude faster than hydrolysis of the free esters.[8]

  • Consequence: The primary degradant is D-methionine. While structurally similar, its free carboxylic acid can lead to undesired side reactions in peptide synthesis protocols designed for the esterified version.

Oxidation of the Thioether Side Chain

The sulfur atom in the methionine side chain is highly susceptible to oxidation by atmospheric oxygen and other oxidizing agents.[9][10]

  • Mechanism: Reactive oxygen species (ROS) readily attack the electron-rich sulfur atom.[9] This is a stepwise process:

    • Methionine Sulfoxide Formation: The initial, and most common, oxidation product is D-methionine sulfoxide ethyl ester HCl. This reaction introduces a new chiral center at the sulfur atom, resulting in a mixture of diastereomers.

    • Methionine Sulfone Formation: Under stronger oxidizing conditions or prolonged exposure, the sulfoxide can be further oxidized to the corresponding sulfone.[9] This oxidation to the sulfone is generally considered irreversible under physiological conditions.[9]

  • Catalysts: The presence of trace metal ions can catalyze the oxidation of methionine residues.[9]

  • Consequence: Oxidation alters the polarity, size, and hydrogen bonding capacity of the side chain.[11] This can dramatically impact the compound's role in subsequent chemical reactions and, if incorporated into a peptide, can alter the peptide's conformation and biological activity.[11]

Thermal Degradation

Elevated temperatures can accelerate both hydrolysis and oxidation. Furthermore, intense heat can induce more complex degradation pathways.

  • Mechanism: At high temperatures (e.g., >270 °C), methionine itself can undergo decarboxylation and deamination, leading to the formation of volatile compounds like methional and various amines and mercaptans.[12] While such extreme temperatures are unlikely during storage, this highlights the compound's inherent thermal lability. Even modest increases in temperature above the recommended storage conditions can provide the activation energy needed to speed up the primary degradation reactions.[13][14]

The primary degradation pathways are visualized below.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_thermal Thermal Degradation main This compound hydrolysis_product D-Methionine HCl main->hydrolysis_product + H₂O (Moisture) sulfoxide D-Met(O)-OEt HCl (Methionine Sulfoxide derivative) main->sulfoxide + [O] (Atmospheric O₂) thermal_products Methional, Amines, Mercaptans main->thermal_products High Temp. ethanol Ethanol sulfone D-Met(O2)-OEt HCl (Methionine Sulfone derivative) sulfoxide->sulfone + [O]

Sources

An In-depth Technical Guide to the Safe Handling of H-D-Met-OEt HCl

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed overview of the essential safety and handling precautions for H-D-Met-OEt HCl (D-Methionine ethyl ester hydrochloride). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information to ensure the well-being of laboratory personnel and the integrity of experimental work. Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) specifically for this compound, this guide logically infers safety protocols based on the chemical properties of its constituent parts—an amino acid ester and a hydrochloride salt—and data from closely related compounds.

Chemical Identification and Properties

This compound is the hydrochloride salt of the ethyl ester of D-methionine, an unnatural amino acid. Understanding its fundamental properties is the first step in a thorough risk assessment.

PropertyValueSource
Chemical Name D-Methionine ethyl ester hydrochloride[1]
Synonyms This compound[1]
CAS Number 7512-43-8[1]
Molecular Formula C₇H₁₆ClNO₂S[1]
Molecular Weight 213.72 g/mol [1]
Physical State Solid (presumed)N/A
Storage Temperature 2-8°C, Sealed in dry, Room TemperatureN/A

Hazard Identification and Risk Assessment

A comprehensive risk assessment is paramount before handling any chemical. For this compound, the primary hazards stem from its acidic nature (due to the hydrochloride component) and the potential physiological effects of the amino acid ester.

The Rationale Behind Assumed Hazards

In the absence of specific toxicological data, we must operate under the precautionary principle. The hydrochloride salt will release hydrochloric acid upon dissolution in water, creating a corrosive and irritating solution.[2] Amino acid esters as a class can have varying toxicological profiles, with some exhibiting biological activity.[3][4]

The methionine component itself is susceptible to oxidation, which could alter its reactivity and biological effects.[5][6][7] While this is more of a concern for the stability and purity of the compound, the potential for unexpected reactions should be considered.

Risk Assessment Workflow

A systematic approach to risk assessment ensures that all potential hazards are identified and mitigated. The following workflow is recommended:

RiskAssessment cluster_assessment Risk Assessment Workflow start Identify the Experiment identify_hazards Identify Potential Hazards - Corrosivity (HCl) - Skin/Eye Irritation - Inhalation of Dust - Unknown Biological Activity start->identify_hazards evaluate_risks Evaluate Risks - Scale of Experiment - Concentration Used - Duration of Exposure identify_hazards->evaluate_risks implement_controls Implement Control Measures - Engineering Controls (Fume Hood) - Administrative Controls (SOPs) - Personal Protective Equipment (PPE) evaluate_risks->implement_controls review_effectiveness Review and Adjust - Monitor for Incidents - Update SOPs as Needed implement_controls->review_effectiveness

Caption: A logical workflow for assessing and mitigating risks associated with this compound.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is a critical barrier against chemical exposure. The following table outlines the recommended PPE for handling this compound.

Body PartRecommended PPERationale
Eyes/Face Safety goggles with side shields or a full-face shield.Protects against splashes of solutions and airborne particles.[2]
Skin/Body A chemical-resistant lab coat, long pants, and closed-toe shoes.Prevents skin contact with the solid compound or its solutions.
Hands Chemical-resistant gloves (e.g., nitrile).Provides a direct barrier against skin contact. Gloves should be inspected before use and changed frequently.
Respiratory Use in a well-ventilated area or a chemical fume hood. A respirator may be necessary if dust is generated and engineering controls are insufficient.Prevents inhalation of the solid powder, which can be irritating to the respiratory tract.[2]

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is essential to maintain a safe laboratory environment and ensure the stability of the compound.

Handling
  • Work in a Designated Area: All handling of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[2]

  • Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.

  • Grounding: When transferring large quantities of the solid, ensure equipment is properly grounded to prevent static discharge.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound. Do not eat, drink, or smoke in the laboratory.

  • Solution Preparation: When preparing solutions, always add the solid to the solvent slowly. If dissolving in water, be aware that the solution will be acidic.

Storage
  • Container: Keep the container tightly closed and properly labeled.[2]

  • Environment: Store in a cool, dry, and well-ventilated area. Recommended storage temperatures can range from 2-8°C to room temperature, so consult the supplier's recommendation.

  • Incompatibilities: Store away from strong bases, oxidizing agents, and moisture.

  • Segregation: Store separately from incompatible materials to prevent accidental mixing.

Emergency Procedures

A clear and well-rehearsed emergency plan is crucial for responding effectively to any incidents involving this compound.

Emergency Response Flowchart

EmergencyResponse cluster_emergency Emergency Response Flowchart incident Chemical Incident Occurs assess_situation Assess the Situation - Is the area safe to enter? - Are there injuries? incident->assess_situation spill Spill or Release assess_situation->spill Spill exposure Personal Exposure assess_situation->exposure Exposure evacuate Evacuate the Area spill->evacuate notify Notify Supervisor and Emergency Services spill->notify first_aid Administer First Aid exposure->first_aid contain_spill Contain the Spill (if safe to do so) evacuate->contain_spill medical_attention Seek Immediate Medical Attention notify->medical_attention neutralize Neutralize with a weak base (e.g., sodium bicarbonate) contain_spill->neutralize cleanup Clean up with absorbent material neutralize->cleanup sds Consult the SDS (or this guide) first_aid->sds sds->medical_attention

Caption: A step-by-step flowchart for responding to emergencies involving this compound.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.[2]

Spill and Leak Procedures
  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, carefully sweep up the solid material, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., sand, vermiculite).

  • Neutralization: The spilled material can be neutralized with a dilute solution of a weak base, such as sodium bicarbonate.[8]

  • Cleanup: Place the contained material in a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with water.

Waste Disposal

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Containerize: Collect all waste material (including contaminated PPE) in a clearly labeled, sealed container.

  • Characterize: The waste should be characterized as acidic and potentially biologically active.

  • Professional Disposal: Arrange for disposal through a licensed chemical waste disposal company. Do not dispose of this compound down the drain.[2]

Conclusion

References

  • Methionine oxidation selectively enhances T cell reactivity against a melanoma antigen. (2023). PMC. Retrieved from [Link]

  • The cholinergic properties of some amino‐acid esters and amides. Scilit. Retrieved from [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023). PMC. Retrieved from [Link]

  • Oxidation of methionine in proteins: roles in antioxidant defense and cellular regulation. IUBMB Life. Retrieved from [Link]

  • Amino Acid Standard - 10 pmol per μl in 0.1 N HCL Solution - SAFETY DATA SHEET. Agilent. Retrieved from [Link]

  • Methionine Oxidation and Reduction in Proteins. PMC. Retrieved from [Link]

  • Spectrum of toxicities of amino acid methyl esters for myeloid cells is determined by distinct metabolic pathways. (1992). PubMed. Retrieved from [Link]

  • Amino Acid Metabolism | the Methionine (SAM) Cycle. (2019). YouTube. Retrieved from [Link]

  • Article. (2008). SciELO. Retrieved from [Link]

  • Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. PubMed. Retrieved from [Link]

  • How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? (2016). ResearchGate. Retrieved from [Link]

  • Safe Handling Guide: Hydrochloric Acid. CORECHEM Inc.. Retrieved from [Link]

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Methodological & Application

HPLC analysis method for D-Methionine ethyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of D-Methionine Ethyl Ester Hydrochloride

Introduction

D-Methionine ethyl ester hydrochloride is a derivative of the essential amino acid methionine, utilized in pharmaceutical research, nutritional supplements, and as a building block in synthetic chemistry.[1][2] Its biological activity is often stereospecific, making the accurate determination of its enantiomeric purity a critical aspect of quality control. The analysis of this compound presents a dual challenge for chromatographers: first, as a highly polar molecule, it is poorly retained on conventional reversed-phase columns; second, it lacks a significant UV-absorbing chromophore, complicating detection by standard UV-Vis detectors.[3][4]

This application note details a robust and reliable HPLC method developed to overcome these challenges. The method employs a Hydrophilic Interaction Liquid Chromatography (HILIC) approach for excellent retention of the polar analyte, paired with a chiral stationary phase for the direct separation of the D- and L-enantiomers.[3] Detection is achieved using an Evaporative Light Scattering Detector (ELSD), which is independent of the analyte's optical properties and provides a universal response for non-volatile compounds.[5][6] This guide provides a comprehensive protocol for researchers, scientists, and drug development professionals, explaining the scientific rationale behind the method's design to ensure accurate and reproducible results.

Principle of the Method: A Tripartite Strategy

The success of this analytical method hinges on the synergistic combination of three core chromatographic principles: HILIC for retention, a chiral stationary phase for selectivity, and ELSD for detection.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Standard reversed-phase HPLC struggles to retain highly polar compounds like D-methionine ethyl ester hydrochloride. HILIC is an ideal alternative, utilizing a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent (e.g., acetonitrile). The separation mechanism is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer adsorbed onto the surface of the stationary phase.[7] More polar analytes, like our target compound, partition more strongly into the aqueous layer, resulting in increased retention times and effective separation from less polar impurities.[8]

  • Chiral Stationary Phase (CSP): Enantiomers (D and L forms) possess identical physical and chemical properties in an achiral environment. To separate them, a chiral environment is necessary. This method employs a chiral stationary phase, specifically a cyclofructan-based column.[3][9] The CSP creates transient, diastereomeric complexes with the enantiomers through interactions like hydrogen bonding and dipole-dipole interactions.[10] The differing stability of these complexes for the D- and L-enantiomers leads to different retention times, enabling their separation and quantification.[11]

  • Evaporative Light Scattering Detection (ELSD): The absence of a strong chromophore in D-methionine ethyl ester hydrochloride makes detection by UV-Vis challenging. ELSD circumvents this issue entirely. The detector works by nebulizing the column eluent into a fine aerosol, evaporating the volatile mobile phase in a heated drift tube, and then measuring the light scattered by the remaining solid analyte particles.[6] The detector's response is proportional to the mass of the analyte, making it a powerful tool for quantifying compounds without chromophores.[5][12][13]

Materials and Reagents

  • Reference Standard: D-Methionine ethyl ester hydrochloride (≥99.5% purity)

  • Reference Standard: L-Methionine ethyl ester hydrochloride (≥99.5% purity)

  • Solvent: Acetonitrile (HPLC Grade or higher)

  • Solvent: Methanol (HPLC Grade or higher)

  • Reagent: Acetic Acid (Glacial, ACS Grade or higher)

  • Reagent: Triethylamine (≥99.5%)

  • Water: Deionized (DI) water, filtered through a 0.22 µm membrane.

Instrumentation and Chromatographic Conditions

The method was developed on a standard HPLC system equipped with a pump, autosampler, column thermostat, and an Evaporative Light Scattering Detector.

ParameterSpecification
HPLC Column Isopropylcarbamate Cyclofructan 6 Chiral Stationary Phase (e.g., Larihc CF6-P, 5 µm, 4.6 x 250 mm)
Mobile Phase Methanol / Acetonitrile / Acetic Acid / Triethylamine (75 / 25 / 0.3 / 0.2, v/v/v/v)[3]
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detector Evaporative Light Scattering Detector (ELSD)
ELSD Drift Tube Temp. 50°C
ELSD Nebulizer Gas Nitrogen, 2.5 L/min
Run Time 15 minutes

Experimental Protocol

Part 1: Preparation of Solutions
  • Mobile Phase Preparation:

    • Carefully measure 750 mL of Methanol, 250 mL of Acetonitrile, 3 mL of Acetic Acid, and 2 mL of Triethylamine into a 1 L solvent bottle.

    • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of D-Methionine ethyl ester hydrochloride reference standard into a 10 mL volumetric flask.

    • Dissolve and bring to volume with the mobile phase. This is the Stock Solution.

  • Calibration Standards:

    • Prepare a series of calibration standards by serially diluting the Stock Solution with the mobile phase to achieve concentrations of approximately 0.5, 0.25, 0.1, 0.05, and 0.025 mg/mL.

  • System Suitability Solution (Enantiomeric Resolution):

    • Prepare a solution containing approximately 0.1 mg/mL each of both D- and L-Methionine ethyl ester hydrochloride in the mobile phase to verify enantiomeric separation.

  • Sample Preparation:

    • Accurately weigh an amount of the sample material expected to contain approximately 10 mg of D-Methionine ethyl ester hydrochloride into a 10 mL volumetric flask.

    • Dissolve and bring to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Part 2: HPLC System Setup and Analysis
  • System Startup: Turn on the HPLC system and the ELSD. Allow the detector to warm up and stabilize as per the manufacturer's recommendation.

  • Column Installation and Equilibration:

    • Install the chiral column into the column compartment.

    • Set the column temperature to 25°C.

    • Purge the pump with the prepared mobile phase.

    • Equilibrate the column by pumping the mobile phase at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved on the ELSD.

  • Analysis Sequence:

    • Set up an analysis sequence in the chromatography data system (CDS).

    • Begin with a blank injection (mobile phase) to ensure the system is clean.

    • Inject the System Suitability Solution to confirm the resolution between the D- and L-enantiomer peaks.

    • Inject the calibration standards in order of increasing concentration.

    • Inject the prepared sample solutions. It is recommended to bracket sample injections with check standards.

Data Analysis and Interpretation

  • Identification: The D-Methionine ethyl ester hydrochloride peak in the sample chromatogram is identified by comparing its retention time with that of the reference standard.

  • Quantification:

    • Integrate the peak area for D-Methionine ethyl ester hydrochloride in all standard and sample chromatograms.

    • For ELSD data, a logarithmic transformation of both peak area and concentration is typically required to generate a linear calibration curve. Plot log(Peak Area) versus log(Concentration) for the calibration standards.

    • Perform a linear regression on the calibration curve. The correlation coefficient (r²) should be ≥ 0.995.

    • Use the regression equation to calculate the concentration of D-Methionine ethyl ester hydrochloride in the prepared sample solutions.

  • Enantiomeric Purity:

    • Identify and integrate the peaks corresponding to both the D- and L-enantiomers in the sample chromatogram.

    • Calculate the enantiomeric purity (% D-enantiomer) using the following formula: % Enantiomeric Purity = [Area(D) / (Area(D) + Area(L))] x 100

Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phase setup System Setup & Column Equilibration prep_mobile->setup prep_std Prepare Standard & Suitability Solutions sequence Create Injection Sequence prep_std->sequence prep_sample Prepare & Filter Sample prep_sample->sequence inject Inject Blank, Standards, & Samples setup->inject sequence->inject integrate Integrate Chromatographic Peaks inject->integrate calibrate Generate Calibration Curve (log-log) integrate->calibrate calculate Calculate Concentration & Purity integrate->calculate calibrate->calculate report Generate Final Report calculate->report

Caption: Workflow for the HPLC analysis of D-Methionine ethyl ester hydrochloride.

Conclusion

The described method provides a comprehensive solution for the challenging analysis of D-Methionine ethyl ester hydrochloride. By strategically combining HILIC for retention, a chiral stationary phase for enantiomeric separation, and ELSD for universal detection, this protocol enables the accurate and reliable quantification and enantiomeric purity determination of the target analyte without the need for complex derivatization procedures. This application note serves as a complete guide for its implementation in quality control and research environments.

References

  • Taylor & Francis Online. (n.d.). AMINO ACID ANALYSIS OF PEPTIDES USING HPLC WITH EVAPORATIVE LIGHT SCATTERING DETECTION. Retrieved from [Link]

  • Egas Moniz School of Health and Science. (n.d.). A new method for the HPLC analysis of uncflerivatized aminoacids with Evaporative Light-Scattering Detection. Retrieved from [Link]

  • PubMed. (2007). Direct determination of fourteen underivatized amino acids from Whitmania pigra by using liquid chromatography-evaporative light scattering detection. J Chromatogr A. 2007 Jan 5;1138(1-2):301-4. Retrieved from [Link]

  • Peak Scientific. (2016). The principles of ELSD. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of methionine enantiomers by HPLC on cyclofructan chiral stationary phase. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Determination of methionine enantiomers by HPLC on the cyclofructan chiral stationary phase. Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2015). Separation Of Methionine Enantiomers By Using Teicoplanin And Cyclofructan Columns. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Retrieved from [Link]

  • HILICON. (n.d.). Direct analysis of amino acids by HILIC–ESI-MS. HPLC Solutions. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Retrieved from [Link]

  • Chromatography Forum. (2006). Amino acid analysis. Retrieved from [Link]

  • ResearchGate. (2014). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Retrieved from [Link]

  • OSTI.GOV. (2021). Liquid Chromatography Coupled to Refractive Index or Mass Spectrometric Detection for Metabolite Profiling in Lysate-based Cell-. Retrieved from [Link]

  • Waters Corporation. (n.d.). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Retrieved from [Link]

  • PubMed. (1982). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. Anal Biochem. 1982 Dec;127(2):438-46. Retrieved from [Link]

  • SCION Instruments. (n.d.). RI Detector HPLC. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • SciSpace. (1992). Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion exchange chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Methionine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methionine. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • University of Washington. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Retrieved from [Link]

  • ResearchGate. (2016). Is it possible to separate peptides and amino acids by using HPLC equipped with a UV-visible detector?. Retrieved from [Link]

  • World Health Organization. (n.d.). DL-Methionine (DL-Methioninum). Retrieved from [Link]

  • PubMed. (2005). Determination of D- and L-enantiomers of methionine and [2H3]methionine in plasma by gas chromatography-mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2005 Sep 5;823(2):203-8. Retrieved from [Link]

  • European Union Reference Laboratory for Feed Additives. (2021). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Retrieved from [Link]

  • ResearchGate. (2021). Liquid chromatographic determination of enantiomeric purity of [11C]methyl-L-methionine and O-(2-[18F]fluoroethyl)-L-tyrosine by pre-column derivatization with o-phthaldialdehyde and N-isobutyryl-L-cysteine. Retrieved from [Link]

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Coupling Reagents for H-D-Met-OEt HCl in Peptide Synthesis

Introduction: The Critical Role of Coupling Reagents in Modern Peptide Synthesis

Peptide synthesis is a fundamental process in chemistry and biology, enabling the creation of peptides with defined sequences for a vast array of applications, from drug discovery to materials science.[1] The core of this process is the formation of the amide bond, also known as the peptide bond, which links individual amino acids together.[1][2] This reaction, however, is not spontaneous and requires the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another.[1][2][3] This is where coupling reagents play a pivotal role. They act as activators, transforming the carboxyl group into a more reactive species, thereby driving the peptide bond formation to completion with high efficiency and minimal side reactions.[1][4]

The choice of coupling reagent is a critical decision in any peptide synthesis strategy, as it can significantly impact the yield, purity, and chiral integrity of the final peptide.[5] This is particularly true when dealing with challenging amino acid derivatives such as this compound. This specific building block presents a unique set of considerations:

  • D-Configuration: The presence of a D-amino acid can influence the secondary structure and biological activity of the resulting peptide.

  • Ethyl Ester Protection: The C-terminus is protected as an ethyl ester, which needs to be considered in the overall protecting group strategy.

  • Hydrochloride Salt: The free amine is present as a hydrochloride salt, necessitating a neutralization step before the coupling reaction can proceed.

  • Methionine Side Chain: The thioether group in the methionine side chain is susceptible to oxidation, and the α-proton is prone to abstraction, which can lead to racemization.[6][7]

This application note provides a comprehensive guide to the selection and use of coupling reagents for the successful incorporation of this compound into peptide chains. We will delve into the mechanisms of different classes of coupling reagents, present comparative data, and provide detailed, field-proven protocols to empower researchers in their peptide synthesis endeavors.

Understanding this compound: Key Considerations for Synthesis

This compound is a valuable building block for introducing a D-methionine residue with a protected C-terminus into a peptide sequence. Before delving into coupling strategies, it is crucial to understand the specific challenges associated with this amino acid derivative.

Neutralization of the Hydrochloride Salt

The amino group of this compound is protonated, forming a hydrochloride salt. This renders the amine non-nucleophilic and incapable of participating in the coupling reaction. Therefore, a non-nucleophilic organic base must be added to the reaction mixture to neutralize the salt and liberate the free amine. Commonly used bases include:

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered base widely used in peptide synthesis.[8]

  • N-Methylmorpholine (NMM): A weaker base than DIPEA, which can sometimes be advantageous in minimizing racemization.[8]

  • sym-Collidine: Recommended in cases with a markedly increased risk of racemization due to its weaker basicity.[8]

The choice and amount of base are critical, as excess base can promote side reactions, including racemization.[6]

The Challenge of Racemization

Racemization, or epimerization, is the loss of chiral integrity at the α-carbon of the amino acid.[6] This is a significant concern in peptide synthesis as it can lead to diastereomeric impurities that are difficult to separate and can have altered biological activity.[6] The mechanism often involves the formation of an oxazolone intermediate, which can readily tautomerize, leading to a loss of stereochemistry.[6] Methionine is one of the amino acids that has the potential to cause racemization.[6]

Oxidation of the Methionine Side Chain

The thioether group in the methionine side chain is susceptible to oxidation to the corresponding sulfoxide or sulfone, particularly under acidic conditions or in the presence of oxidizing agents.[7] While this may not be a primary concern during the coupling step itself, it is a crucial consideration during subsequent cleavage and purification steps.[7]

A Comparative Guide to Coupling Reagents for this compound

The selection of a coupling reagent should be based on a balance of reactivity, cost, and the potential for side reactions. Here, we compare the major classes of coupling reagents and their suitability for use with this compound.

Carbodiimides: The Classical Choice

Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are some of the earliest and most widely used coupling reagents.[8][9]

  • Mechanism of Action: Carbodiimides react with the carboxyl group of the N-protected amino acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amino group of this compound to form the peptide bond.[9][10][11]

  • Advantages:

    • Cost-effective and readily available.[5]

    • Simple to use.[2]

  • Disadvantages:

    • High risk of racemization, especially without additives.[5][10]

    • Formation of an insoluble N-acylurea byproduct (dicyclohexylurea or DCU in the case of DCC) can complicate purification in solid-phase peptide synthesis (SPPS).[5][12] Diisopropylcarbodiimide (DIC) is often preferred in SPPS as its urea byproduct is more soluble.[12]

    • Can cause dehydration of asparagine and glutamine side chains.[12]

To mitigate the risk of racemization, carbodiimides are almost always used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[10][12] These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to racemization.[10]

Phosphonium Salts: High Efficiency and Low Racemization

Phosphonium salt-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), offer a significant improvement over carbodiimides in terms of efficiency and suppression of racemization.[2]

  • Mechanism of Action: In the presence of a base, phosphonium salts react with the N-protected amino acid to form an active OBt or OAt ester, which then reacts with the amine to form the peptide bond.

  • Advantages:

    • High coupling efficiency with low racemization risk.[2]

    • The byproducts are generally soluble and easily removed.[8]

    • Ideal for in situ activation as they do not cause guanidinylation of the free amino group, a potential side reaction with uronium/aminium salts.

  • Disadvantages:

    • More expensive than carbodiimides.[2]

    • Solutions of phosphonium reagents in DMF have moderate stability and should be used within a couple of days.

Uronium/Aminium Salts: The Gold Standard for Difficult Couplings

Uronium and aminium salts, such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are among the most popular and efficient coupling reagents used in modern peptide synthesis.[2][13]

  • Mechanism of Action: Similar to phosphonium salts, uronium/aminium salts react with the carboxyl group in the presence of a base to form a highly reactive OBt or OAt active ester.[4][14][15]

  • Advantages:

    • Excellent coupling efficiency and rapid reaction kinetics, making them suitable for difficult sequences.[4][5][13]

    • Low risk of racemization, particularly with HATU, which forms a more reactive OAt-ester.[5][13]

    • Solutions in DMF are exceptionally stable, making them ideal for automated peptide synthesizers.

  • Disadvantages:

    • Can cause guanidinylation of the N-terminal amine if used in excess or if the pre-activation of the carboxylic acid is slow.[16]

    • Generally more expensive than carbodiimides.

Data Summary: Comparison of Common Coupling Reagents
Coupling Reagent ClassExamplesRelative CostCoupling EfficiencyRacemization RiskKey Considerations
Carbodiimides DCC, DIC, EDCLowModerate to HighHigh (without additives)Formation of insoluble urea byproducts (DCC).[5][12] Requires additives like HOBt or HOAt to suppress racemization.[10][12]
Phosphonium Salts PyBOP, PyAOPHighHigh to Very HighLowGood for sterically hindered couplings. Solutions have moderate stability. Does not cause guanidinylation.
Uronium/Aminium Salts HBTU, TBTU, HATUModerate to HighVery HighVery Low (especially HATU)Excellent for difficult sequences.[13] Solutions are very stable. Potential for guanidinylation side reaction.[16]

Experimental Protocols

The following protocols provide a general framework for the coupling of an N-terminally protected amino acid to this compound in a solution-phase synthesis. These should be considered as starting points and may require optimization based on the specific amino acids being coupled.

Protocol 1: Coupling using HATU/DIPEA

This protocol is recommended for achieving high coupling efficiency with minimal racemization.

Materials:

  • N-α-Fmoc-protected amino acid (1.0 eq)

  • This compound (1.0 eq)

  • HATU (1.0 eq)

  • DIPEA (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-α-Fmoc-protected amino acid and HATU in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve this compound in anhydrous DMF.

  • Add DIPEA to the solution containing this compound and stir for 5-10 minutes at room temperature to neutralize the hydrochloride salt.

  • Add the neutralized this compound solution to the flask containing the N-α-Fmoc-protected amino acid and HATU.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[5]

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purify the crude product by flash column chromatography.

Protocol 2: Coupling using DIC/HOBt

This protocol offers a more cost-effective alternative, with the inclusion of HOBt to suppress racemization.

Materials:

  • N-α-Fmoc-protected amino acid (1.0 eq)

  • This compound (1.0 eq)

  • DIC (1.1 eq)

  • HOBt (1.1 eq)

  • DIPEA (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Dissolve the N-α-Fmoc-protected amino acid and HOBt in anhydrous DCM or DMF in a round-bottom flask.[17]

  • In a separate flask, dissolve this compound in anhydrous DCM or DMF.

  • Add DIPEA to the solution containing this compound and stir for 5-10 minutes at room temperature.

  • Add the neutralized this compound solution to the flask containing the N-α-Fmoc-protected amino acid and HOBt.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIC dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct if it precipitates.

  • Work up the reaction as described in Protocol 1 (steps 6-9).

Visualization of Key Processes

General Workflow for a Single Coupling Cycle

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification A N-Fmoc-Amino Acid F Activation of N-Fmoc-Amino Acid with Coupling Reagent A->F B This compound E Neutralization of this compound with Base B->E C Coupling Reagent (e.g., HATU) C->F D Base (e.g., DIPEA) D->E G Peptide Bond Formation E->G F->G H Quenching & Extraction G->H I Purification (Chromatography) H->I J Protected Dipeptide I->J

Caption: General workflow for a single coupling cycle in solution-phase synthesis.

Mechanism of Action: HATU-mediated Coupling

G A N-Fmoc-AA-COOH Carboxylic Acid D OAt Active Ester Highly Reactive Intermediate A->D Activation B HATU Coupling Reagent B->D Activation C Base (DIPEA) C->D Activation F Protected Dipeptide N-Fmoc-AA-D-Met-OEt D->F Peptide Bond Formation E H-D-Met-OEt Free Amine E->F Peptide Bond Formation

Caption: Simplified mechanism of HATU-mediated peptide bond formation.

Conclusion and Future Perspectives

The successful incorporation of this compound into a growing peptide chain is readily achievable with the careful selection of an appropriate coupling reagent and optimization of reaction conditions. For routine couplings where cost is a primary concern, carbodiimides such as DIC in the presence of HOBt can provide satisfactory results. However, for more challenging couplings or when the highest purity and yield are paramount, the use of uronium/aminium salts like HATU is strongly recommended. The enhanced reactivity and lower risk of racemization associated with HATU often justify its higher cost by saving time and resources in downstream purification.

Future developments in peptide synthesis will likely focus on the development of even more efficient and greener coupling reagents with improved atom economy and reduced environmental impact. As the complexity of synthetic peptides continues to increase, the demand for robust and reliable coupling strategies will remain a key area of research and development in the field.

References

  • Vertex AI Search. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • BenchChem. (2025). A Head-to-Head Comparison: HATU vs. DCC in Peptide Coupling Efficiency.
  • BenchChem. (2025). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency.
  • Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • YouTube. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • CEM Corporation. (2025, September 24). SPPS Reagents Explained: A Complete Guide.
  • Wikipedia. (n.d.). HBTU.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
  • A. A. D'Souza, M. H. H. B. M. Shariff, and F. A. A. D'Souza. (2021). Epimerisation in Peptide Synthesis. Processes, 9(9), 1618.
  • ResearchGate. (2025, November 23). What is coupling reagents in peptide synthesis?
  • G. A. Karagiannis, P. G. Tsali, G. G. D. A. T. M. V. P. Z. G. V. (2017).
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • ResearchGate. (n.d.).
  • Vertex AI Search. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • ChemicalBook. (2024, November 7).
  • Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • Wikipedia. (n.d.). Peptide synthesis.
  • Semantic Scholar. (n.d.).
  • Biosynth. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • ResearchGate. (2025, August 8).
  • YouTube. (2021, February 8). EDC Coupling Mechanism | Organic Chemistry.
  • The Journal of Organic Chemistry. (n.d.).
  • BenchChem. (2025). Synthesis of Peptide Hormones Using H-Asp(OEt).
  • Biosynth. (2024, November 12). Complex Peptide Production, Challenges and Manufacturing.
  • BenchChem. (2025). A Comparative Guide to H-Glu(OEt)-OEt.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • YouTube. (2021, March 12).
  • AAPPTEC. (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis Archives.
  • R Discovery. (n.d.). Racemization in peptide synthesis. Mechanism-specific models.
  • MDPI. (n.d.). Convergent Synthesis of Thioether Containing Peptides.
  • AAPPTec. (n.d.). Planning a Peptide Synthesis.
  • Vertex AI Search. (n.d.). Overview of Custom Peptide Synthesis.
  • NIH. (n.d.). Introduction to Peptide Synthesis.

Sources

Application Notes & Protocols: A Comprehensive Guide to the Deprotection of the Ethyl Ester Group in H-D-Met-OEt HCl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exploration of the chemical strategies for the deprotection of the ethyl ester in H-D-methionine ethyl ester hydrochloride (H-D-Met-OEt HCl). Intended for researchers, scientists, and professionals in drug development and peptide chemistry, this document elucidates the mechanistic underpinnings of common deprotection methodologies, namely saponification and acid-catalyzed hydrolysis. We present field-proven, step-by-step protocols, discuss critical process parameters, and address potential challenges such as racemization and side-product formation. The guide emphasizes a rationale-driven approach to experimental design, ensuring robust and reproducible outcomes.

Introduction: The Strategic Role of the Ethyl Ester Protecting Group

In the intricate landscape of multi-step organic synthesis, particularly in peptide chemistry, the use of protecting groups is a cornerstone of strategic execution.[1] These temporary modifications to reactive functional groups prevent unintended side reactions, thereby guiding the synthetic pathway toward the desired product.[1] The ethyl ester is a frequently employed protecting group for the carboxylic acid moiety of amino acids due to its stability under a range of reaction conditions. However, its timely and efficient removal is paramount to the successful progression of a synthetic route.

This compound, a derivative of the essential amino acid methionine, is a valuable building block in the synthesis of peptidomimetics and other pharmaceutically relevant molecules. The deprotection of its ethyl ester to yield D-methionine is a critical transformation that requires careful consideration of the reaction conditions to preserve the stereochemical integrity of the chiral center and to ensure high yields of the desired product. This guide provides a comprehensive overview of the primary methods for achieving this deprotection.

Mechanistic Considerations: Saponification vs. Acid Hydrolysis

The two most prevalent methods for the cleavage of ethyl esters are saponification (alkaline hydrolysis) and acid-catalyzed hydrolysis.[2][3] The choice between these methodologies is dictated by the overall synthetic strategy, the compatibility with other functional groups present in the molecule, and the desired reaction kinetics.

Saponification: An Irreversible Path to the Carboxylate

Saponification is the hydrolysis of an ester under basic conditions, yielding a carboxylate salt and an alcohol.[4][5] This reaction is effectively irreversible because the final step involves an acid-base reaction where the newly formed carboxylic acid is deprotonated by the strong base to form a resonance-stabilized carboxylate anion, which is unreactive towards the alcohol.[4][6]

The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (from a base like NaOH or LiOH) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate.[4][5][7] Subsequently, the ethoxide ion is eliminated, which then deprotonates the newly formed carboxylic acid.[4]

Caption: Saponification mechanism of an ethyl ester.

Acid-Catalyzed Hydrolysis: A Reversible Equilibrium

In contrast to saponification, the acid-catalyzed hydrolysis of an ester is a reversible process.[2][8][9] The reaction is an equilibrium between the ester and water, and the carboxylic acid and alcohol products.[8][9] To drive the reaction to completion, a large excess of water is typically employed.[8][9]

The mechanism involves the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which activates the carbonyl group towards nucleophilic attack by water.[8][10] A series of proton transfers then facilitates the elimination of ethanol as the leaving group, regenerating the acid catalyst.[8][9][10]

Sources

Application Notes & Protocols for the Analytical Characterization of Peptides Containing D-Methionine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Significance and Challenge of D-Methionine in Peptide Therapeutics

The incorporation of D-amino acids into peptide therapeutics is a powerful strategy to enhance their pharmacological properties.[1] Nature predominantly utilizes L-amino acids for protein synthesis, and consequently, proteases have evolved to specifically recognize and degrade peptides composed of these L-enantiomers.[2] By strategically substituting an L-amino acid with its D-counterpart, such as D-Methionine, the resulting peptide can exhibit remarkable resistance to enzymatic degradation, leading to a significantly prolonged in vivo half-life.[1][3][4]

Methionine itself is a unique amino acid, containing a thioether side chain that is susceptible to oxidation. This chemical reactivity can be a double-edged sword: while it can be exploited for specific labeling and analytical strategies[5], it also presents a stability challenge during synthesis, purification, and analysis. The introduction of D-Methionine further complicates characterization, as the stereochemistry must be confirmed and quantified.

This comprehensive guide provides detailed application notes and experimental protocols for the robust analytical characterization of peptides containing D-Methionine. We will delve into the core techniques required to confirm the primary sequence, verify stereochemistry, assess purity, and determine structural attributes. Each section is designed to provide not only the "how" but also the critical "why" behind the experimental choices, empowering researchers to develop and validate their own analytical methods.

I. Chromatographic Techniques for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone of peptide analysis, indispensable for both purification and purity assessment. When dealing with diastereomeric peptides (peptides that differ only in the stereochemistry of one or more amino acids), specialized chiral chromatography techniques are often necessary.

A. Reverse-Phase HPLC (RP-HPLC) for Purity Assessment

RP-HPLC separates peptides based on their hydrophobicity. While diastereomers containing D- and L-Methionine may have very similar retention times on standard achiral columns, high-resolution columns and optimized gradients can sometimes achieve separation.

Causality of Experimental Choices:

  • Column Chemistry: C18 columns are the workhorse for peptide separations due to their broad applicability. The choice of pore size (e.g., 100 Å vs. 300 Å) depends on the peptide's size, with larger pores being more suitable for larger peptides.

  • Mobile Phase: An acidic mobile phase (e.g., using 0.1% trifluoroacetic acid) ensures that the peptide's acidic and basic groups are protonated, leading to sharper peaks and improved retention.[6] Acetonitrile is the most common organic modifier due to its low viscosity and UV transparency.

  • Gradient Elution: A shallow gradient is often necessary to resolve closely eluting species, such as diastereomers or oxidation-related impurities.[6]

Protocol: High-Resolution RP-HPLC for Purity Analysis

  • Instrumentation: A high-performance liquid chromatography system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5-50% B (linear gradient)

    • 35-40 min: 50-95% B (linear gradient)

    • 40-45 min: 95% B

    • 45.1-50 min: 5% B (re-equilibration)

  • Flow Rate: 0.250 mL/min.[7]

  • Column Temperature: 35 °C.[8]

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of 1 mg/mL.

  • Injection Volume: 5 µL.

B. Chiral HPLC for Stereochemical Confirmation

To definitively separate and quantify the D- and L-Methionine containing peptide diastereomers, chiral HPLC is the method of choice. This can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatizing the amino acids after hydrolysis. For intact peptides, direct analysis on a CSP is preferred.

Causality of Experimental Choices:

  • Chiral Stationary Phase (CSP): Macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC T, T2, TAG, and R) are highly versatile for the separation of underivatized amino acids and small peptides.[9][10] The CHIROBIOTIC TAG, in particular, has shown excellent selectivity for sulfur-containing amino acids like methionine.[9] Zwitterionic CSPs derived from cinchona alkaloids are also effective for the chiral analysis of free amino acids and small peptides.[11]

  • Mobile Phase: The choice of mobile phase (normal phase, reversed-phase, or polar organic) depends on the CSP and the peptide's properties. For CHIROBIOTIC columns, polar organic mode (e.g., methanol/acetonitrile with acidic and basic additives) is often a good starting point.

Protocol: Chiral HPLC for Diastereomer Separation

  • Instrumentation: HPLC system with UV detector.

  • Column: CHIROBIOTIC TAG, 25 cm x 4.6 mm, 5 µm.

  • Mobile Phase: Methanol/Acetonitrile/Acetic Acid/Triethylamine (75/25/0.3/0.2 v/v/v/v).[12]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV absorbance at 214 nm.

  • Sample Preparation: Dissolve the peptide mixture in the mobile phase at 0.5 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: The elution order of the D- and L-containing peptides will be specific to the column and conditions. It is essential to run standards of the pure L- and D-diastereomers to confirm peak identity.

II. Mass Spectrometry for Sequence Verification and Stereochemical Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and amino acid sequence of peptides. When coupled with liquid chromatography (LC-MS/MS), it can provide detailed structural information.

Causality of Experimental Choices:

  • Ionization Technique: Electrospray ionization (ESI) is the preferred method for peptide analysis as it is a soft ionization technique that produces multiply charged ions, allowing for the analysis of larger molecules.

  • Fragmentation Method: Collision-induced dissociation (CID) is commonly used to fragment peptide ions. The resulting fragment ions (b- and y-ions) provide sequence information. Peptides containing oxidized methionine can show a characteristic neutral loss of 64 Da (methanesulfenic acid).[13]

  • Diastereomer Differentiation: While diastereomeric peptides have the same mass and often produce similar fragmentation patterns, their different three-dimensional structures can sometimes lead to subtle differences in fragmentation efficiencies or the formation of unique fragment ions, though this is not always the case.[14][15] Therefore, chromatographic separation prior to MS is crucial for confident identification.

Protocol: LC-MS/MS for Sequence Confirmation and Impurity Profiling

  • LC System: Use the RP-HPLC conditions described in Section I.A.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive ion electrospray (ESI+).

  • MS Scan Mode:

    • Full Scan (MS1): Acquire data over a mass range of m/z 300-2000 to determine the molecular weight of the peptide and any impurities.

    • Tandem MS (MS/MS or MS2): Select the precursor ion corresponding to the peptide of interest and fragment it using CID.

  • Data Analysis:

    • Confirm the molecular weight of the peptide.

    • Analyze the MS/MS spectrum to verify the amino acid sequence.

    • Search for expected modifications, such as oxidation of methionine (+16 Da).

Workflow for Peptide Characterization

G cluster_synthesis Peptide Synthesis & Purification Synthesis Solid-Phase Peptide Synthesis (with D-Methionine) Purification Preparative RP-HPLC Synthesis->Purification RP_HPLC RP-HPLC (Purity Assessment) Purification->RP_HPLC Purity > 95%? Chiral_HPLC Chiral HPLC (Stereochemical Confirmation) Purification->Chiral_HPLC LC_MS LC-MS/MS (Sequence & MW Verification) Purification->LC_MS NMR NMR Spectroscopy (3D Structure & Stereochemistry) Purification->NMR CD Circular Dichroism (Secondary Structure) Purification->CD Enzymatic_Assay Enzymatic Stability Assay Purification->Enzymatic_Assay G Start Peptide Sample (D-Met containing) Chiral_HPLC Chiral HPLC Analysis Start->Chiral_HPLC Intact Peptide Analysis NMR_Analysis 2D NMR (NOESY/ROESY) Start->NMR_Analysis Non-destructive, Structural Hydrolysis Acid Hydrolysis Start->Hydrolysis Indirect Method Confirmation Stereochemical Confirmation Chiral_HPLC->Confirmation NMR_Analysis->Confirmation Derivatization Derivatization with Chiral Reagent Hydrolysis->Derivatization Chiral_GC_LC Chiral GC or LC Analysis of Amino Acids Derivatization->Chiral_GC_LC Chiral_GC_LC->Confirmation

Caption: Decision-making workflow for the stereochemical analysis of D-Methionine containing peptides.

V. Enzymatic Stability Assay

The primary rationale for incorporating D-Methionine is to enhance resistance to proteolysis. A protease stability assay is essential to confirm this functional advantage.

Causality of Experimental Choices:

  • Enzyme Selection: Trypsin is a common serine protease that cleaves C-terminal to lysine and arginine residues. [16]Chymotrypsin cleaves after large hydrophobic residues like phenylalanine, tyrosine, and tryptophan. [16]Using a cocktail of proteases or a complex biological matrix like human serum provides a more comprehensive assessment of stability.

  • Monitoring Degradation: RP-HPLC is an ideal technique to monitor the disappearance of the full-length peptide peak over time and the appearance of degradation fragments.

Protocol: In Vitro Protease Stability Assay

  • Materials:

    • Test peptide (both D-Met and all-L versions for comparison).

    • Protease (e.g., Trypsin Gold™, Mass Spectrometry Grade).

    • Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate, pH 7.8).

    • Quenching Solution (e.g., 10% TFA).

  • Procedure:

    • Prepare a 1 mg/mL solution of the peptide in the digestion buffer.

    • Add trypsin to a final protease:peptide ratio of 1:100 (w/w). [16] * Incubate the reaction at 37 °C.

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the quenching solution.

    • Analyze the samples by RP-HPLC (as described in Section I.A).

  • Data Analysis:

    • Calculate the percentage of the intact peptide remaining at each time point by integrating the peak area.

    • Plot the percentage of intact peptide versus time to determine the degradation kinetics and half-life. Compare the stability of the D-Methionine peptide to its all-L counterpart. [3][4]

VI. Edman Degradation: A Note on Sequencing

Edman degradation is a classical method for N-terminal sequencing of peptides. [17]It involves the sequential cleavage and identification of amino acids from the N-terminus. [18][19] Applicability to D-Methionine Peptides:

Standard Edman degradation proceeds regardless of the stereochemistry of the amino acids. However, the final phenylthiohydantoin (PTH)-amino acid derivative will be the D-enantiomer. To confirm the stereochemistry at a specific position, the collected PTH-amino acid from that cycle must be analyzed using a chiral method (e.g., chiral HPLC or GC). A modified Edman procedure using boron trifluoride and HCl-methanol has been shown to suppress racemization during the cleavage and conversion steps, which is critical for accurate stereochemical assignment. [20]

Conclusion

The analytical characterization of peptides containing D-Methionine requires a multi-faceted approach that combines chromatographic, spectrometric, and spectroscopic techniques. By systematically applying the protocols outlined in this guide, researchers can confidently determine the purity, sequence, and stereochemistry of their peptide candidates. This rigorous characterization is fundamental to understanding structure-activity relationships and ensuring the quality and consistency of novel peptide therapeutics.

References

  • Benchchem. (2025). Application Note: High-Performance Liquid Chromatographic Separation of Amino Acid Enantiomers. Benchchem.
  • Sigma-Aldrich.
  • Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Chiral Technologies Europe. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
  • Slevec, J., et al. (2000). Chiral separation of amino acids and peptides by capillary electrophoresis.
  • Wikipedia.
  • Mtoz Biolabs. (2023).
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  • Yang, Y., et al. (2010). Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies using methionine sulfoxide reductase enzymes. Analytical Biochemistry, 398(1), 123-130.
  • Norton, R. S. (1994). NMR Spectroscopy of Peptides and Proteins. In Protein Structure and Function (pp. 201-233). Humana Press.
  • Analytical Methods.
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  • Wang, C., et al. (2018). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Acta Biochimica et Biophysica Sinica, 50(1), 113-120.
  • Chakrabartty, A., et al. (1997). Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. Analytical Biochemistry, 252(2), 173-179.
  • University of California, Davis. In-gel Digestion protocol for Mass Spec Analysis.
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  • Current Protocols in Protein Science. (2014). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow.
  • ResearchGate.
  • Scientific Reports. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry.
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  • ChemRxiv. A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory.
  • RSC Advances. (2021). An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures.
  • Biotage. (2023).
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  • Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma.
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  • Journal of the American Society for Mass Spectrometry. Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry.
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Application Notes & Protocols: Strategic Incorporation of H-D-Met-OEt HCl in the Synthesis of Therapeutic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of D-Methionine in Peptide Therapeutics

The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug development, offering a powerful tool to enhance therapeutic profiles. D-amino acids, the chiral counterparts to the naturally occurring L-amino acids, are particularly valuable for increasing peptide stability against enzymatic degradation, thereby extending their in vivo half-life. Methionine, with its unique thioether side chain, is a crucial residue in many biologically active peptides. However, its synthesis and incorporation present significant challenges, primarily the susceptibility of the thioether to oxidation and alkylation.[1][2][3]

This guide provides a comprehensive overview and detailed protocols for the strategic use of D-Methionine ethyl ester hydrochloride (H-D-Met-OEt HCl), a key building block for introducing D-methionine into therapeutic peptide candidates. We will explore the rationale behind using the ethyl ester protecting group, its implications for synthesis strategy, and field-proven methodologies for its successful application in Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Properties of this compound

A thorough understanding of the starting material is fundamental to reproducible and high-yield peptide synthesis.

PropertyValueReference
CAS Number 7512-43-8[4]
Molecular Formula C7H16ClNO2S[4]
Molecular Weight 213.72 g/mol [4]
Appearance White to off-white solid[4]
Storage Conditions Sealed in a dry, room temperature environment[4]

Core Concepts: The "Why" Behind the Ethyl Ester Strategy

The choice of protecting groups is a critical decision in peptide synthesis, dictating the overall workflow and compatibility with other residues in the sequence. The use of an ethyl ester to protect the C-terminus of D-methionine offers a distinct strategic advantage in specific synthetic contexts.

Rationale for Ethyl Ester Protection:

The primary function of the C-terminal ethyl ester is to prevent the carboxyl group from participating in unwanted reactions during the coupling of the next amino acid in the sequence.[5] While other protecting groups like methyl or benzyl esters exist, the ethyl ester provides a balance of stability and reactivity.[6] It is generally stable to the mildly basic conditions used for Fmoc-group removal (e.g., piperidine in DMF) but can be cleaved under specific, more strongly basic conditions (saponification), offering an orthogonal deprotection strategy.[6][7]

This orthogonality is crucial. In a standard Fmoc/tBu (tert-butyl) SPPS strategy, side-chain protecting groups are typically acid-labile and are removed simultaneously with cleavage from the resin using a strong acid like trifluoroacetic acid (TFA).[8][9] The base-lability of the ethyl ester allows for its selective removal while the peptide is still attached to the resin and other protecting groups remain intact, enabling further modifications at the C-terminus if required.

G cluster_SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) cluster_Met Incorporating this compound A Start with Resin B Couple Fmoc-AA-OH A->B C Fmoc Deprotection (Piperidine) B->C D Repeat Cycle C->D E Couple Fmoc-AA-OH to H-D-Met-OEt-Resin C->E After desired sequence is built, couple to Met derivative D->B F On-Resin Saponification (Base Hydrolysis) E->F Selective C-terminal Deprotection G Final Cleavage & Global Deprotection (TFA) F->G Proceed with synthesis or cleave H Purified Peptide G->H

Caption: Workflow illustrating the integration of this compound into a standard SPPS cycle.

Challenges in Methionine-Containing Peptide Synthesis

The primary difficulty in handling methionine-containing peptides is the susceptibility of the thioether side chain to oxidation and alkylation.

  • Oxidation: The thioether can be easily oxidized to methionine sulfoxide (Met(O)) or, further, to methionine sulfone.[2][3] This can occur during synthesis, cleavage, or even storage. Oxidation introduces an unwanted mass increase of +16 Da and can significantly impact the peptide's biological activity.[2]

  • S-Alkylation: During the final acidolytic cleavage step (e.g., with TFA), carbocations generated from side-chain protecting groups (like tert-butyl) can be scavenged by the nucleophilic thioether, leading to S-alkylation.[3][8]

These side reactions necessitate careful planning of the cleavage and purification steps to ensure the integrity of the final product.[1][3]

Experimental Protocols

Protocol 1: Manual Solid-Phase Synthesis of a Model Peptide using this compound

This protocol outlines the synthesis of a model tripeptide (e.g., Ac-Ala-Phe-D-Met-OH) to demonstrate the core principles.

Materials:

  • This compound

  • Fmoc-Phe-OH, Fmoc-Ala-OH

  • 2-Chlorotrityl chloride resin

  • DIPEA (N,N-Diisopropylethylamine)

  • DCM (Dichloromethane)

  • DMF (N,N-Dimethylformamide)

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Acetic Anhydride

  • Methanol

  • LiOH (Lithium hydroxide)

  • THF (Tetrahydrofuran) / Water

  • TFA (Trifluoroacetic acid)

  • TIS (Triisopropylsilane)

  • DODT (3,6-Dioxa-1,8-octanedithiol) or other scavengers

  • Diethyl ether

Workflow Diagram:

SPPS_Workflow A 1. Resin Loading: Attach this compound to 2-Cl-Trt Resin B 2. Capping: Block unreacted sites with Acetic Anhydride A->B C 3. Fmoc-Amino Acid Coupling: Couple Fmoc-Phe-OH B->C D 4. Fmoc Deprotection: 20% Piperidine in DMF C->D E 5. Second Coupling: Couple Fmoc-Ala-OH D->E F 6. Final Fmoc Deprotection & N-terminal Acetylation E->F G 7. Saponification: Cleave Ethyl Ester with LiOH F->G H 8. Cleavage & Global Deprotection: TFA/TIS/DODT/H2O Cocktail G->H I 9. Precipitation & Purification: Cold Ether Precipitation, followed by RP-HPLC H->I

Caption: Step-by-step experimental workflow for the synthesis of a model peptide.

Step-by-Step Procedure:

  • Resin Loading (Attachment of the First Amino Acid):

    • Swell 1g of 2-chlorotrityl chloride resin (e.g., 1.5 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel.

    • In a separate vial, dissolve this compound (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in minimal DCM.

    • Drain the DCM from the resin and add the amino acid solution.

    • Agitate the mixture for 2-4 hours at room temperature.

    • To cap any remaining reactive chloride groups, add a mixture of DCM/Methanol/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.[10][11]

    • Wash the resin thoroughly with DCM (3x) and DMF (3x) and dry a small sample to determine loading efficiency.

  • Peptide Chain Elongation (Fmoc-SPPS Cycles):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes, drain, and repeat with fresh solution for 15 minutes.[12] Wash the resin with DMF (5x) and DCM (3x).

    • Coupling (Fmoc-Phe-OH): In a separate vial, pre-activate Fmoc-Phe-OH (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF for 5 minutes. Add this solution to the resin and agitate for 1-2 hours.[13]

    • Confirm completion with a Kaiser test. If the test is positive (blue beads), repeat the coupling.

    • Wash the resin with DMF (3x) and DCM (3x).

    • Repeat Cycle: Repeat the deprotection and coupling steps for Fmoc-Ala-OH.

  • N-Terminal Acetylation:

    • After the final Fmoc deprotection of Alanine, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

  • On-Resin Saponification (Ethyl Ester Cleavage):

    • Wash the peptide-resin with THF (3x).

    • Prepare a solution of LiOH (e.g., 0.5 M) in a THF/water mixture (e.g., 3:1). Use a significant excess (e.g., 20 eq) of LiOH.

    • Add the LiOH solution to the resin and agitate, carefully monitoring the reaction by HPLC-MS analysis of mini-cleavage samples. This step can be slow and requires optimization (typically 2-12 hours).[6]

    • Caution: Saponification can be challenging for larger peptides and may lead to side reactions.[6]

    • Once complete, neutralize the resin with a weak acid solution (e.g., 10% acetic acid in DMF) and wash thoroughly with water (3x), DMF (3x), and DCM (3x). Dry the resin under vacuum.

  • Final Cleavage and Global Deprotection:

    • Prepare a cleavage cocktail. To mitigate methionine oxidation and alkylation, a scavenger-rich cocktail is essential. A common mixture is 94% TFA, 2.5% Water, 2.5% DODT, and 1% TIS.[2][3]

    • Add the cleavage cocktail to the dried resin (10 mL/g) and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate. Concentrate the filtrate under a stream of nitrogen.

  • Precipitation, Purification, and Analysis:

    • Precipitate the crude peptide by adding the concentrated TFA solution to a large volume of ice-cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether (2x).

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase HPLC (RP-HPLC) with a suitable gradient of water/acetonitrile containing 0.1% TFA.

    • Confirm the identity and purity of the final product by LC-MS and analytical HPLC.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Saponification Steric hindrance on larger peptides; Insufficient reaction time or base concentration.Increase reaction time and monitor closely. Gently warm the reaction (e.g., to 40°C). Consider using a phase-transfer catalyst. Note that this step has a high risk of failure for complex sequences.
Mass +16 Da Peak (Oxidation) Oxidation of Met thioether during synthesis, cleavage, or workup.Use scavenger-rich cleavage cocktails (DODT, TIS).[2][3] Degas all solvents. If oxidation occurs, the sulfoxide can be reduced post-synthesis using reagents like ammonium iodide and dimethyl sulfide.[2]
Mass +56 Da Peak (t-Butylation) Alkylation of Met thioether by tert-butyl cations during TFA cleavage.Ensure a high concentration of scavengers like TIS or DODT in the cleavage cocktail to trap carbocations.[3][8]
Low Yield after Cleavage Incomplete saponification; Premature cleavage from the highly acid-sensitive 2-Cl-Trt resin during washes.Ensure complete saponification before cleavage. Use very mild acidic washes (e.g., 0.5% TFA in DCM) if needed, or avoid them entirely before the final cleavage step.

Conclusion

This compound is a specialized but valuable reagent for introducing D-methionine into therapeutic peptides, particularly when C-terminal modification or an alternative deprotection strategy is required. Its successful application hinges on a careful understanding of the challenges associated with methionine chemistry, namely oxidation and alkylation, and the intricacies of on-resin saponification. By employing robust scavenger strategies during cleavage and meticulously optimizing the base-mediated ester hydrolysis, researchers can effectively leverage this building block to create novel peptide therapeutics with enhanced stability and efficacy.

References

  • This compound CAS#: 7512-43-8. ChemicalBook.
  • Synthesis of Methionine Containing Peptides Related to Native Chemical Lig
  • Preparation and handling of peptides containing methionine and cysteine. SpringerLink.
  • How to handle peptides th
  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.
  • Synthesis of methionine‐containing aggregation‐prone peptides.
  • Peptide synthesis - Acid group protection. Química Organica.org.
  • Product inform
  • 2899-36-7 | H-Met-Oet.HCl. Next Peptide.
  • 2.2 Carboxy Group. Thieme Chemistry.
  • H-Asp(Oet)-OEt.HCl. MedChemExpress.
  • Ch27 : Peptide synthesis. University of Calgary.
  • Ester Deprotection. ACS GCI Pharmaceutical Roundtable.
  • A Comparative Guide to H-Glu(OEt)-OEt.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Applied Biosystems.
  • Methods and protocols of modern solid phase peptide synthesis. Springer.
  • Methods and protocols of modern solid phase peptide synthesis.
  • Does anyone have a pdf guide/SOP for solid phase peptide synth? Reddit.
  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals.

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Application Notes and Protocols for the Large-Scale Synthesis of Peptides Using D-Methionine Ethyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of D-Amino Acids in Peptide Therapeutics

Peptides have emerged as a pivotal class of therapeutics, offering high specificity and potency with lower toxicity compared to small molecules. Their application spans a wide range of diseases, including metabolic disorders, oncology, and infectious diseases. The chemical synthesis of peptides is a cornerstone of their development and large-scale production.[1] A significant strategy in modern peptide drug design is the incorporation of non-natural amino acids, such as D-amino acids, the enantiomers of the naturally occurring L-amino acids.[2] This substitution is a powerful tool to enhance the therapeutic properties of peptides, primarily by increasing their stability against enzymatic degradation, which can substantially prolong their in vivo half-life and improve bioavailability.[3][4]

D-Methionine, in particular, is a valuable building block in this context. Its incorporation can confer resistance to proteases while maintaining or even enhancing biological activity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of peptides incorporating D-Methionine ethyl ester hydrochloride. We will delve into the technical nuances of both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), offering detailed protocols and expert insights into the causality behind experimental choices.

D-Methionine Ethyl Ester Hydrochloride: A Key Reagent Profile

D-Methionine ethyl ester hydrochloride is a derivative of the D-enantiomer of methionine where the carboxylic acid is protected as an ethyl ester, and the alpha-amino group is present as a hydrochloride salt. This form offers several advantages in peptide synthesis:

  • Enhanced Solubility: The hydrochloride salt form generally improves the solubility of the amino acid in various solvents used in peptide synthesis.

  • Protection of the Carboxyl Group: The ethyl ester serves as a protecting group for the carboxylic acid, preventing its participation in unwanted side reactions during the coupling of the amino group to the peptide chain.[5]

  • Stability: The salt form can enhance the shelf-life and stability of the amino acid derivative.

However, its use also necessitates specific considerations:

  • Neutralization: The hydrochloride salt of the amino group must be neutralized to the free amine before it can participate in the nucleophilic attack on the activated carboxyl group of the preceding amino acid in the peptide chain.[6]

  • Deprotection of the Ethyl Ester: In liquid-phase synthesis, the ethyl ester must be removed, typically through saponification, to allow for the subsequent coupling of the next amino acid. This step requires careful control of reaction conditions to avoid side reactions.[5]

  • Methionine Side Chain Reactivity: The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide, and S-alkylation, particularly under acidic conditions used for cleavage from the solid support in SPPS.[7][8]

Strategic Decision-Making: SPPS vs. LPPS for Large-Scale Production

The choice between Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS) is a critical decision in scaling up peptide production. Each methodology presents distinct advantages and limitations.

FeatureSolid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)
Principle The peptide chain is assembled on an insoluble solid support (resin).[9]The peptide is synthesized in solution, with purification after each step.
Scale Well-suited for lab-scale to medium-scale production (grams to kilograms).[2]Often more economical for very large-scale production (multi-kilogram to tons).
Automation Highly amenable to automation, reducing labor costs.[2]Less automated, often requiring more manual intervention.
Purification Simplified purification as excess reagents and by-products are washed away.[9]Requires purification after each coupling step, which can be labor-intensive.
Yield Can have lower cumulative yields for very long peptides due to incomplete reactions.Potentially higher yields for shorter peptides and fragments as intermediates are purified.
Flexibility Less flexible for process modifications once initiated.More flexible for in-process control and modifications.

dot graph Workflow_Selection { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

start [label="Initiate Peptide Synthesis Project", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; scale [label="Desired Production Scale?", shape=diamond, style=filled, fillcolor="#FBBC05"]; peptide_length [label="Peptide Length?", shape=diamond, style=filled, fillcolor="#FBBC05"]; spps [label="Solid-Phase Peptide Synthesis (SPPS)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; lpps [label="Liquid-Phase Peptide Synthesis (LPPS)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="Final Purified Peptide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> scale; scale -> peptide_length [label="Large Scale (Multi-kg)"]; scale -> spps [label="Lab to Medium Scale (g to kg)"]; peptide_length -> lpps [label="Short to Medium Length"]; peptide_length -> spps [label="Longer Peptides"]; spps -> end; lpps -> end; } Caption: Decision matrix for selecting between SPPS and LPPS.

Protocols for Large-Scale Synthesis

Part 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating D-Methionine Ethyl Ester Hydrochloride

This protocol outlines the incorporation of D-Methionine from its ethyl ester hydrochloride form into a growing peptide chain on a solid support using Fmoc/tBu chemistry.

1. Materials and Reagents:

  • Fmoc-protected amino acids

  • D-Methionine ethyl ester hydrochloride

  • Pre-loaded solid support resin (e.g., Wang resin, Rink amide resin)[10]

  • Coupling reagents: HBTU, HATU, or DIC/Oxyma[11]

  • Base for neutralization: Diisopropylethylamine (DIEA)

  • Deprotection reagent: 20% Piperidine in Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Isopropanol

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))[12]

  • Scavengers for methionine oxidation: Dithiothreitol (DTT) or Thioanisole[13]

  • Precipitation solvent: Cold diethyl ether

2. Experimental Workflow:

dot graph SPPS_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

start [label="Start: Pre-loaded Resin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; deprotection [label="Fmoc Deprotection\n(20% Piperidine/DMF)"]; wash1 [label="Wash (DMF, DCM)"]; coupling [label="Amino Acid Coupling\n(D-Met-OEt.HCl, Coupling Reagent, DIEA)"]; wash2 [label="Wash (DMF, DCM)"]; repeat [label="Repeat Cycle for\nNext Amino Acid", shape=diamond, style=filled, fillcolor="#FBBC05"]; cleavage [label="Cleavage from Resin\n(TFA Cocktail + Scavengers)"]; precipitation [label="Precipitation\n(Cold Diethyl Ether)"]; purification [label="Purification (HPLC)"]; end [label="Final Peptide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> deprotection; deprotection -> wash1; wash1 -> coupling; coupling -> wash2; wash2 -> repeat; repeat -> deprotection [label="Yes"]; repeat -> cleavage [label="No"]; cleavage -> precipitation; precipitation -> purification; purification -> end; } Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

3. Detailed Protocol Steps:

  • Resin Swelling: Swell the pre-loaded resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF and DCM.

  • Preparation of D-Methionine Ethyl Ester for Coupling:

    • Dissolve D-Methionine ethyl ester hydrochloride in DMF.

    • Add an equivalent amount of a non-nucleophilic base, such as DIEA, to neutralize the hydrochloride salt and generate the free amine. This step is critical for the subsequent coupling reaction.[6]

    • In a separate vessel, dissolve the coupling reagent (e.g., HBTU, HATU) in DMF.

  • Coupling Reaction:

    • Add the activated D-Methionine ethyl ester solution to the resin.

    • Allow the reaction to proceed for 1-2 hours. The progress of the coupling can be monitored using a qualitative test such as the Kaiser test.

  • Washing: After the coupling is complete, wash the resin extensively with DMF and DCM to remove excess reagents and by-products.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • Once the peptide chain is fully assembled, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail containing TFA and scavengers. The inclusion of scavengers like TIS and a thiol (e.g., DTT) is crucial to prevent the oxidation of the methionine side chain.[13]

    • The reaction is typically carried out for 2-4 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Collect the precipitated peptide by centrifugation and wash with cold ether.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Part 2: Liquid-Phase Peptide Synthesis (LPPS) of a Dipeptide with D-Methionine Ethyl Ester Hydrochloride

This protocol describes the synthesis of a dipeptide (e.g., Fmoc-Ala-D-Met-OEt) in solution.

1. Materials and Reagents:

  • Fmoc-L-Alanine (Fmoc-Ala-OH)

  • D-Methionine ethyl ester hydrochloride

  • Coupling reagent: N,N'-Dicyclohexylcarbodiimide (DCC) or Ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride (EDC)[3]

  • Coupling additive: 1-Hydroxybenzotriazole (HOBt)

  • Base for neutralization: Triethylamine (TEA) or N-methylmorpholine (NMM)

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

  • Aqueous solutions for work-up: 1M HCl, saturated NaHCO₃, brine

  • Drying agent: Anhydrous Na₂SO₄ or MgSO₄

2. Experimental Workflow:

dot graph LPPS_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

start [label="Start: Reactants in Solution", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; neutralization [label="Neutralize D-Met-OEt.HCl\n(with TEA or NMM)"]; coupling [label="Couple with Fmoc-Ala-OH\n(DCC/HOBt or EDC/HOBt)"]; workup [label="Aqueous Work-up\n(Acid/Base Washes)"]; drying [label="Dry Organic Layer"]; evaporation [label="Solvent Evaporation"]; purification [label="Purification\n(Crystallization or Chromatography)"]; end [label="Final Dipeptide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> neutralization; neutralization -> coupling; coupling -> workup; workup -> drying; drying -> evaporation; evaporation -> purification; purification -> end; } Caption: General workflow for Liquid-Phase Peptide Synthesis (LPPS).

3. Detailed Protocol Steps:

  • Neutralization of D-Methionine Ethyl Ester Hydrochloride:

    • Dissolve D-Methionine ethyl ester hydrochloride in DCM.

    • Add one equivalent of a tertiary base like TEA or NMM and stir for 15-30 minutes at 0°C. This deprotonates the amino group, making it nucleophilic.[14]

  • Activation of Fmoc-L-Alanine:

    • In a separate flask, dissolve Fmoc-Ala-OH and HOBt in DCM or DMF.

    • Cool the solution to 0°C and add one equivalent of DCC or EDC. Stir for 30 minutes to form the active ester.

  • Coupling Reaction:

    • Add the neutralized D-Methionine ethyl ester solution to the activated Fmoc-Ala-OH solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the urea by-product (in the case of DCC).

    • Wash the organic solution sequentially with 1M HCl, saturated NaHCO₃, and brine to remove unreacted starting materials and coupling reagents.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and evaporate the solvent under reduced pressure.

    • The crude dipeptide can be purified by crystallization or column chromatography.

  • Saponification of the Ethyl Ester (for further chain elongation):

    • To continue the synthesis, the ethyl ester must be hydrolyzed. Dissolve the dipeptide in a mixture of an organic solvent (e.g., THF or dioxane) and aqueous NaOH or LiOH.

    • Stir at room temperature and monitor the reaction by TLC or HPLC.

    • Upon completion, acidify the reaction mixture to protonate the carboxylic acid and extract the product into an organic solvent.

Challenges and Mitigation Strategies in Synthesizing Methionine-Containing Peptides

ChallengeCausalityMitigation Strategy
Methionine Oxidation The thioether side chain is susceptible to oxidation by air or reactive species, especially during acidic cleavage in SPPS.[12]* Use of scavengers (e.g., TIS, DTT, thioanisole) in the cleavage cocktail.[13]* Perform synthesis and cleavage under an inert atmosphere (e.g., nitrogen or argon).* If oxidation occurs, the resulting methionine sulfoxide can sometimes be reduced back to methionine.
S-alkylation of Methionine The methionine side chain can be alkylated by carbocations generated during the cleavage of acid-labile protecting groups (e.g., t-butyl).[7]* Inclusion of scavengers that can trap carbocations, such as TIS or ethanedithiol (EDT).
Racemization The chiral center of the amino acid can be susceptible to epimerization, particularly during the activation step of the coupling reaction.* Use of coupling additives like HOBt or Oxyma to suppress racemization.[3]* Careful control of reaction temperature and base concentration.
Incomplete Deprotection/Coupling Steric hindrance or aggregation of the growing peptide chain can lead to incomplete reactions, resulting in deletion sequences.* Use of more potent coupling reagents (e.g., HATU).* Double coupling or increasing reaction times.* For SPPS, using resins with lower substitution or incorporating chaotropic agents.

Conclusion

The large-scale synthesis of peptides containing D-Methionine ethyl ester hydrochloride is a feasible and valuable strategy for the development of more stable and effective peptide therapeutics. A thorough understanding of the chemical properties of this specific amino acid derivative, coupled with the selection of the appropriate synthesis methodology (SPPS or LPPS) and careful optimization of reaction conditions, is paramount for a successful outcome. By implementing the detailed protocols and mitigation strategies outlined in this application note, researchers and drug development professionals can confidently navigate the complexities of synthesizing these promising molecules, paving the way for the next generation of peptide-based medicines.

References

  • Biotage. (2023, February 7). How to handle peptides that contain methionine. [Link]

  • Al-Warhi, T., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]

  • Al-Warhi, T., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]

  • Varma, A. J., & Gundu, R. B. (2009). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. Tetrahedron Letters. [Link]

  • Al-Warhi, T., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. [Link]

  • LSU Scholarly Repository. (2003). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. [Link]

  • Royal Society of Chemistry. (2017). The greening of peptide synthesis. [Link]

  • Albericio, F. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Wikipedia. (n.d.). Peptide synthesis. [Link]

  • Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). Introduction to Peptide Synthesis. [Link]

  • Google Patents. (n.d.). Hydrochloride salt of peptide and its use in combination with other peptides for immunotherapy.
  • AAPPTec. (n.d.). Coupling Reagents. [Link]

  • Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. [Link]

  • PolyPeptide Group. (2022, October 17). From 10 grams to several hundred - A case study in peptide GMP process development. [Link]

  • Dilun Biotechnology. (2025, September 15). Advances in Peptide Synthesis Technology and Applications. [Link]

  • University of Calgary. (n.d.). Ch27 : Peptide synthesis. [Link]

  • National Center for Biotechnology Information. (2018, January 29). Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. [Link]

  • MDPI. (n.d.). Pharmaceutics. [Link]

  • ResearchGate. (2023, January 17). Insoluble peptide after deprotection and cleavage?[Link]

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Application Note: Real-Time Reaction Monitoring of H-D-Met-OEt HCl via Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the effective monitoring of chemical reactions involving D-Methionine ethyl ester hydrochloride (H-D-Met-OEt HCl) using thin-layer chromatography (TLC). As a crucial technique in synthetic chemistry, TLC offers a rapid, cost-effective, and highly sensitive method for tracking the consumption of starting materials and the formation of products.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational principles and actionable protocols to ensure reliable and reproducible results.

Introduction: The Strategic Importance of Reaction Monitoring

In the realm of synthetic chemistry, particularly in pharmaceutical and peptide synthesis, the ability to accurately monitor the progress of a reaction is paramount.[3] It allows for the determination of reaction completion, the identification of intermediate species, and the optimization of reaction conditions, thereby preventing the waste of valuable materials and time. Thin-layer chromatography (TLC) stands out as a primary tool for this purpose due to its simplicity, speed, and minimal sample requirement.[1][4][5]

The fundamental principle of TLC lies in the differential partitioning of components in a mixture between a stationary phase (typically a polar adsorbent like silica gel coated on a plate) and a mobile phase (a solvent or solvent mixture).[2][5][6] As the mobile phase ascends the plate via capillary action, compounds with a higher affinity for the stationary phase travel shorter distances, while those more soluble in the mobile phase travel further. This separation allows for the visualization of individual components as distinct spots.[7]

This compound, a derivative of the amino acid methionine, is a common building block in peptide synthesis and other organic transformations. Monitoring its reactions, such as peptide couplings or derivatizations, is critical to ensure the desired product is formed efficiently and with high purity.[8][9]

Materials and Reagents

TLC Plates
  • Stationary Phase: Silica gel 60 F254 plates (0.25 mm thickness) are recommended.[10] The fluorescent indicator (F254) allows for the visualization of UV-active compounds under a UV lamp.

Solvents for Mobile Phase (Eluent)
  • n-Butanol

  • Glacial Acetic Acid

  • Water

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Methanol

  • Dichloromethane (DCM)

A common solvent system for amino acids and their derivatives is a mixture of n-butanol, acetic acid, and water, often in a 4:1:1 ratio.[10][11][12] However, the optimal system may vary depending on the specific reaction and product polarity.

Visualization Reagents
  • Ninhydrin Stain: Essential for visualizing amino acids and their derivatives which possess a primary or secondary amine.[13][14]

    • Recipe: Dissolve 1.5 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.[13]

Equipment
  • TLC developing chamber with a lid

  • Capillary tubes for spotting

  • Pencil (never a pen, as the ink can chromatograph)[10][15]

  • UV lamp (254 nm)

  • Heat gun or hot plate

  • Fume hood

  • Forceps

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the process for monitoring a generic reaction involving this compound. For this example, we will consider a peptide coupling reaction where this compound is coupled with an N-protected amino acid.

Preparation of the TLC Chamber
  • Pour the chosen eluent (e.g., n-butanol:acetic acid:water 4:1:1) into the TLC chamber to a depth of approximately 0.5 cm. The solvent level must be below the origin line on the TLC plate.[16]

  • Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. This saturates the chamber atmosphere with solvent vapors, ensuring even development of the chromatogram.[16]

  • Cover the chamber with the lid and allow it to equilibrate for at least 10-15 minutes.

Preparation of the TLC Plate
  • Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the TLC plate.[16]

  • Mark three equally spaced points on the origin line for spotting:

    • SM: Starting Material (this compound)

    • Co: Co-spot (a mixture of the starting material and the reaction mixture)

    • Rxn: Reaction Mixture

Sample Preparation and Spotting
  • Starting Material (SM): Dissolve a small amount (<1 mg) of this compound in a suitable solvent (e.g., methanol or the reaction solvent).

  • Reaction Mixture (Rxn): The reaction mixture can often be spotted directly. If the reaction is highly concentrated, dilute a small aliquot with the reaction solvent.

  • Using a capillary tube, apply a small spot of the starting material solution to the "SM" mark on the origin line. The spot should be as small and concentrated as possible (1-2 mm in diameter).[17]

  • Apply a spot of the starting material solution to the "Co" mark.

  • Using a fresh capillary tube, take an aliquot of the reaction mixture at a specific time point (e.g., t = 0, 30 min, 1 hr, etc.).[4]

  • Spot the reaction mixture on the "Rxn" mark and then on top of the starting material spot at the "Co" mark.[4][17] The co-spot is crucial for distinguishing the starting material from the product, especially if their Rf values are similar.[4][17]

  • Allow the spots to dry completely before developing the plate.

Development of the TLC Plate
  • Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the plate is upright and the solvent level is below the origin line.[16]

  • Replace the lid and allow the solvent front to ascend the plate. Do not disturb the chamber during development.

  • When the solvent front is approximately 1 cm from the top of the plate, remove the plate with forceps and immediately mark the position of the solvent front with a pencil.[18]

Visualization
  • Allow the plate to air dry completely in a fume hood to evaporate the mobile phase.

  • UV Visualization: Place the dried plate under a UV lamp (254 nm). UV-active compounds will appear as dark spots. Circle the visible spots with a pencil.

  • Ninhydrin Staining:

    • Dip the plate into the ninhydrin solution or spray it evenly.

    • Gently heat the plate with a heat gun or on a hot plate until colored spots (typically pink or purple for primary amines) appear.[19] The BOC-protecting group on a protected amine can be cleaved by the heat and acetic acid in the stain, allowing for visualization.[19]

    • Circle the stained spots with a pencil. Note that the spots may fade over time, so it is important to record the results promptly.[19]

Interpretation of Results and Data Analysis

The progress of the reaction is determined by observing the changes in the spots on the TLC plate over time.

  • Starting Material (SM) Lane: This lane shows the position of the unreacted this compound.

  • Reaction (Rxn) Lane: At the beginning of the reaction (t=0), this lane should show a prominent spot corresponding to the starting material. As the reaction proceeds, the intensity of the starting material spot will decrease, and a new spot corresponding to the product will appear. The reaction is considered complete when the starting material spot is no longer visible in this lane.[4]

  • Co-spot (Co) Lane: This lane helps to confirm the identity of the spots. The starting material spot in the "Rxn" lane should have the same vertical position as the spot in the "SM" lane.[4]

Calculation of the Retention Factor (Rf)

The retention factor (Rf) is a quantitative measure of a compound's migration on the TLC plate.[18] It is calculated using the following formula:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [20][21]

The Rf value is a characteristic of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature).[18] More polar compounds generally have lower Rf values as they adhere more strongly to the polar silica gel.[7][18]

CompoundExpected PolarityExpected Rf Value
This compoundHigh (amine salt)Low
N-protected amino acidVaries (less polar than free amine)Medium to High
Dipeptide ProductVaries (generally less polar than starting amine)Intermediate

This table provides a generalized expectation. Actual Rf values will depend on the specific reactants and the chosen eluent system.

Workflow and Troubleshooting

TLC Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Equilibrate TLC Chamber spot_plate Spot SM, Co, and Rxn Samples prep_chamber->spot_plate prep_plate Prepare & Mark TLC Plate prep_plate->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize (UV & Stain) dry_plate->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results calculate_rf->interpret

Caption: Workflow for monitoring reaction progress using TLC.

Troubleshooting Common TLC Issues
ProblemPossible Cause(s)Solution(s)
No spots are visible. - Sample concentration is too low.[15]- Incorrect visualization method.- Spot the sample multiple times in the same location, allowing it to dry between applications.[15]- Ensure the correct stain (ninhydrin for amines) is used.
Spots are streaked or elongated. - Sample is overloaded (too concentrated).[1][15]- The compound is very polar and interacts strongly with the silica.[22]- The sample was not fully dissolved.- Dilute the sample before spotting.[1]- Try a more polar solvent system to move the spot further up the plate.- Ensure complete dissolution of the sample before spotting.
Rf values are too high or too low. - The polarity of the eluent is incorrect.- If spots are too high (high Rf), the eluent is too polar. Decrease the polarity (e.g., add more hexanes or less ethyl acetate).- If spots are too low (low Rf), the eluent is not polar enough. Increase the polarity (e.g., add more methanol or ethyl acetate).
Solvent front is uneven. - The TLC plate is touching the side of the chamber or the filter paper.[15]- The bottom of the plate is not level in the solvent.- Reposition the plate so it is not touching the sides.- Ensure the chamber is on a level surface and the plate is placed vertically.
Unexpected spots appear. - Contamination of the TLC plate or solvent.[15]- Handle TLC plates only by the edges.- Use clean glassware and fresh, high-purity solvents.

Conclusion

Thin-layer chromatography is an indispensable technique for the real-time monitoring of reactions involving this compound. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can effectively track the progress of their syntheses, leading to improved reaction outcomes and more efficient workflows. The ability to quickly troubleshoot common issues will further enhance the reliability of this powerful analytical method.

References

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]

  • Laboratory News. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]

  • BiteSize Bio. (2016, July 26). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • Clark College. (n.d.). Principles of Thin Layer Chromatography. [Link]

  • Royal Society of Chemistry. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. [Link]

  • University of California, Irvine. (n.d.). TLC Stains. [Link]

  • Coconote. (2025, October 14). TLC Monitoring of Reaction Progress. [Link]

  • Microbe Notes. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. [Link]

  • University of Rochester. (n.d.). How To: Monitor by TLC. [Link]

  • Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. [Link]

  • University of Rochester. (n.d.). Troubleshooting: TLC. [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Thin Layer Chromatography. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • Curly Arrow. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. [Link]

  • J&K Scientific LLC. (2023, November 30). Thin-Layer Chromatography (TLC) Procedure and Principles. [Link]

  • LearnSci. (n.d.). Thin layer chromatography (TLC) Rf measurement. [Link]

  • Wikipedia. (n.d.). Thin-layer chromatography. [Link]

  • Study Mind. (n.d.). Chromatography and Rf Values (GCSE Chemistry). [Link]

  • Let's Talk Academy. (2026, January 15). TLC Rf Explained. [Link]

  • University of Rochester. (n.d.). Magic Formulas: TLC Stains. [Link]

  • Macherey-Nagel. (n.d.). TLC visualization (staining) reagent, ninhydrin, 100 mL. [Link]

  • BioTech Beacons. (2025, September 18). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. [Link]

  • ResearchGate. (2023, May 4). What is the best solvent system for amino acid thin layer chromatography?. [Link]

  • Advion, Inc. (n.d.). REAL-TIME REACTION MONITORING OF A SOLUTION-PHASE PEPTIDE SYNTHESIS USING THE PLATE EXPRESS™ AND expression CMS. [Link]

  • Chromatography Forum. (2005, August 31). [TLC] Analysis of amino esters by TLC. [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

  • National Institutes of Health. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • Hindawi. (2023, April 12). Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications. [Link]

  • The Royal Society of Chemistry. (2015). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. [Link]

  • ATAR Chemistry QCE. (2025, July 30). TLC Thin Layer Chromatography with amino acids | U4. [Link]

  • Next Peptide. (n.d.). 2899-36-7 | H-Met-Oet.HCl. [Link]

  • John Wiley & Sons, Ltd. (n.d.). Synthesis of L[4,42H2] and D,L[3,3,4,42H4] methionine. [Link]

  • SciELO. (2008, January 28). Article. [Link]

  • Organic Syntheses. (n.d.). DL-Methionine. [Link]

  • The International Pharmacopoeia. (n.d.). DL-Methionine (DL-Methioninum). [Link]

  • Chromatography of Amino Acids and Peptides. (n.d.). TLC of aminoacids and short peptides. [Link]

  • MDPI. (n.d.). Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. [Link]

  • ResearchGate. (n.d.). Electropherogram of dl-methionine with detection of the derivatives at.... [Link]

  • ResearchGate. (n.d.). Analytical methods used for determination of L-methionine in fermentation broth. [Link]

  • Wikipedia. (n.d.). Hydrochloric acid. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency with H-D-Met-OEt HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the peptide coupling reactions involving H-D-Met-OEt HCl (D-Methionine ethyl ester hydrochloride). Here, we will delve into the common causes of low coupling efficiency and provide systematic, field-proven troubleshooting strategies to enhance your peptide synthesis outcomes.

Core Principles of Peptide Coupling

Peptide bond formation is a nucleophilic substitution reaction where the free amine group of one amino acid attacks the activated carboxyl group of another.[1] The success of this reaction hinges on several factors:

  • Efficient Carboxyl Group Activation: The carboxylic acid must be converted into a more reactive species to facilitate nucleophilic attack by the amine.

  • Availability of the Nucleophilic Amine: The amine component must be deprotonated and readily available to participate in the reaction.

  • Suppression of Side Reactions: Undesirable side reactions, such as racemization and reactions involving amino acid side chains, must be minimized.[2]

This compound presents a unique set of challenges due to the presence of the hydrochloride salt, the thioether side chain of methionine, and potential steric hindrance.

Troubleshooting Workflow for Low Coupling Efficiency

When faced with low coupling yields, a systematic approach to troubleshooting is crucial. The following workflow will guide you through the process of identifying and resolving the root cause of the issue.

Troubleshooting_Workflow Start Low Coupling Efficiency Detected Step1 Step 1: Verify Reagent Integrity & Stoichiometry Start->Step1 Step2 Step 2: Assess Amine Component Availability Step1->Step2 Reagents OK Step3 Step 3: Evaluate Coupling Reagent & Conditions Step2->Step3 Amine Available Step4 Step 4: Investigate Methionine-Specific Side Reactions Step3->Step4 Conditions Optimized Step5 Step 5: Monitor Reaction Progress Step4->Step5 Side Reactions Addressed End Optimized Coupling Achieved Step5->End Reaction Complete

Caption: A high-level workflow for troubleshooting low coupling efficiency.

Frequently Asked Questions (FAQs) & In-Depth Troubleshooting

Q1: My coupling reaction with this compound is showing low yield. What are the most common initial checks I should perform?

A1: Start with the fundamentals: your reagents and their quantities.

  • Reagent Quality: Ensure all reagents, especially the coupling agents (e.g., carbodiimides, phosphonium or uronium salts), are fresh and have been stored under the recommended conditions to prevent degradation.[3]

  • Solvent Purity: Use anhydrous (dry) solvents, as water can hydrolyze activated esters and consume coupling reagents, leading to lower yields.[4]

  • Stoichiometry: Carefully verify the molar equivalents of all reactants. A common starting point is a 1:1.1:1.1 ratio of the carboxylic acid, this compound, and the coupling reagent. For challenging couplings, increasing the equivalents of the amino acid and coupling reagent may be necessary.[1]

Q2: I suspect the hydrochloride salt of this compound is interfering with the reaction. How can I address this?

A2: The protonated amine of the hydrochloride salt is not nucleophilic and requires neutralization.

The presence of the HCl salt means the amine group is in its ammonium form (-NH3+), which is non-nucleophilic and cannot initiate the coupling reaction.[5] You must add a non-nucleophilic base to deprotonate it in situ.

  • Choice of Base: Sterically hindered tertiary amines like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are commonly used.[6] Use at least one equivalent of the base to neutralize the hydrochloride salt. An excess of base can, however, promote racemization.[3]

  • Free Amine Conversion: For particularly sensitive reactions, you can convert the hydrochloride salt to the free amine before the coupling step. This is done by dissolving the salt in a suitable solvent like dichloromethane (DCM), adding a tertiary amine, and then either using the resulting solution directly or isolating the free amine after removing the precipitated ammonium salt.[5]

Experimental Protocol: Conversion of this compound to its Free Amine

  • Suspend this compound (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add DIPEA (1.05 equivalents) dropwise to the stirred suspension.

  • Stir the mixture at 0°C for 20-30 minutes. The solid this compound should dissolve as it converts to the soluble free amine, and DIPEA hydrochloride will precipitate as a white solid.

  • The resulting mixture containing the free amine can be used directly in the subsequent coupling reaction.

Q3: My standard coupling reagent (e.g., DCC, EDC) is not effective. What are my options?

A3: For challenging couplings, more potent activating agents are often required.

Standard carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) may not be sufficient, especially if steric hindrance is a factor.[7] Consider switching to more powerful in-situ activating reagents:

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU form highly reactive O-acylisourea esters, which can overcome higher activation energy barriers.

  • Phosphonium Salts: PyBOP and PyAOP are also highly effective and are known to minimize racemization.

Coupling Reagent SystemClassRelative ReactivityKey Considerations
DCC/HOBt or DIC/HOBt CarbodiimideStandardCan be slow; DIC is preferred in solid-phase synthesis as the urea byproduct is more soluble.[8]
EDC/HOBt CarbodiimideStandardWater-soluble, making byproduct removal easier in aqueous workups.[6]
HBTU/DIPEA Uronium/AminiumHighVery efficient, but can cause side reactions with unprotected side chains.[8]
HATU/DIPEA Uronium/AminiumVery HighGenerally considered one of the most effective reagents, especially for hindered couplings.
PyBOP/DIPEA PhosphoniumHighExcellent for reducing racemization; byproduct HMPA is carcinogenic, so handle with care.[6]
Q4: Could the methionine side chain be causing problems?

A4: Yes, the thioether in the methionine side chain is susceptible to side reactions, primarily oxidation and S-alkylation.

The sulfur atom in methionine is nucleophilic and can be oxidized to methionine sulfoxide (Met(O)) or alkylated, especially under acidic conditions or in the presence of carbocations.[9][10]

  • Oxidation: This can occur if the reaction is exposed to air for extended periods or if oxidizing impurities are present in the reagents.[2][11] To minimize this, use fresh, high-purity reagents and consider running the reaction under an inert atmosphere (nitrogen or argon).

  • S-Alkylation: During subsequent deprotection steps (if the coupled product is part of a larger peptide synthesis), carbocations generated from acid-labile protecting groups (like tert-butyl) can alkylate the thioether.[10] This is less of a concern during the coupling step itself unless carbocation-generating species are present.

If you suspect methionine oxidation, it can often be reversed. For instance, the resulting peptide containing methionine sulfoxide can be reduced back to methionine.[2]

Methionine_Side_Reactions Met Methionine Residue (-CH2-S-CH3) Met_O Methionine Sulfoxide (-CH2-S(O)-CH3) Met->Met_O Oxidation (e.g., air, impurities) Met_S_R S-Alkylated Methionine (-CH2-S+(R)-CH3) Met->Met_S_R S-Alkylation (e.g., carbocations)

Sources

Technical Support Center: Troubleshooting Side Reactions of H-D-Met-OEt HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for side reactions encountered when using H-D-Met-OEt HCl (D-Methionine ethyl ester hydrochloride) in your peptide synthesis workflows. Our goal is to equip you with the expertise to not only identify and solve common issues but also to understand the underlying chemical principles to proactively avoid them.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it primarily used?

A1: this compound is the hydrochloride salt of the ethyl ester of D-methionine. It is a chiral building block commonly employed in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis to introduce a D-methionine residue into a peptide chain. The ethyl ester protects the C-terminal carboxylic acid, while the hydrochloride salt improves its stability and handling.

Q2: What are the most common side reactions associated with the use of this compound?

A2: The primary side reactions involving the methionine residue are oxidation of the thioether side chain and S-alkylation.[1][2] Additionally, general peptide synthesis side reactions such as diketopiperazine formation and racemization can also occur, particularly given the ester nature of this reagent.[3][4]

Q3: How can I confirm the purity of my starting material, this compound?

A3: A comprehensive purity assessment is crucial before beginning your synthesis. This should involve a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage of the main component and identify any related impurities.[5]

  • Chiral HPLC: Essential for confirming the enantiomeric purity and ensuring the absence of the L-isomer.[5]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure.

Referencing the supplier's Certificate of Analysis (CoA) for lot-specific data is always the first step.[5]

Troubleshooting Guide: Specific Side Reactions and Avoidance Strategies

This section delves into the most prevalent side reactions, their mechanisms, and actionable protocols to mitigate them.

Oxidation of the Methionine Thioether

The Problem: The sulfur atom in the methionine side chain is highly susceptible to oxidation, forming methionine sulfoxide (Met(O)) and, to a lesser extent, methionine sulfone.[3][6] This oxidation can occur during synthesis, cleavage from the resin, and even during storage. The addition of 16 Da (for sulfoxide) or 32 Da (for sulfone) to your target mass is a clear indicator of this side reaction.[6]

The Cause: Oxidizing agents present in solvents, reagents (especially during acidic cleavage), or exposure to atmospheric oxygen can all contribute to this unwanted modification.[3][6]

Avoidance and Mitigation Strategies:

  • During Synthesis:

    • Degas Solvents: Use solvents that have been sparged with an inert gas like nitrogen or argon to remove dissolved oxygen.

    • Inert Atmosphere: Whenever possible, perform reactions under an inert atmosphere.[6]

  • During Cleavage (Fmoc/tBu Strategy):

    • Scavenger Cocktails: The use of scavengers in the cleavage cocktail is critical. A highly effective mixture for preventing methionine oxidation is TFA-based and includes additives like dimethylsulfide (Me2S) and a reducing agent.[1][2][7]

    • Optimized Cleavage Solution: A recommended cleavage cocktail for methionine-containing peptides is TFA/Anisole/TMSCl/Me2S (85:5:5:5) containing 1 mg/mL of triphenylphosphine (PPh3) .[1][7] For peptides also containing Cys(Trt), the addition of triisopropylsilane (TIS) is necessary: TFA/Anisole/TMSCl/TIS/Me2S (80:5:5:5:5) with 1 mg/mL PPh3 .[7]

    • Alternative Scavengers: Dithiothreitol (DTT) can also be added to the cleavage mixture to suppress oxidation.[3]

  • Post-Synthesis Reduction of Methionine Sulfoxide:

    • If oxidation has already occurred, the resulting methionine sulfoxide can often be reduced back to methionine.

    • TFA-NH4I-Me2S: This reagent mixture has been used for the reduction of Met(O) without affecting disulfide bridges.[7]

    • Aqueous Acetic Acid: Heating the peptide at 40°C for 24 hours in 5% acetic acid can help reverse S-alkylation, a related side reaction.[1][2][7]

Experimental Protocol: Cleavage of a Methionine-Containing Peptide
  • Place the peptide-resin in a reaction vessel.

  • Prepare the cleavage cocktail: For a non-Cys peptide, mix TFA, anisole, trimethylsilyl chloride (TMSCl), and dimethylsulfide (Me2S) in a volume ratio of 85:5:5:5. Dissolve triphenylphosphine (PPh3) in this mixture to a final concentration of 1 mg/mL.

  • Add the cleavage cocktail to the resin (10 mL of cocktail per gram of resin).

  • Allow the reaction to proceed at room temperature for 1-2 hours with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the peptide under vacuum.

Diketopiperazine (DKP) Formation

The Problem: This side reaction is most common at the dipeptide stage of solid-phase synthesis.[3] It involves the intramolecular cyclization of the N-terminal amino group attacking the ester linkage of the second amino acid, leading to the cleavage of the dipeptide from the resin as a cyclic diketopiperazine.[8][9] This results in a truncated final peptide and lower overall yield.

The Cause: The reaction is catalyzed by the free N-terminal amine of the dipeptide and is particularly prevalent when proline is one of the first two residues.[3][8] The use of bases like piperidine for Fmoc deprotection can promote DKP formation.[9]

Avoidance and Mitigation Strategies:

  • Choice of Resin: Using a 2-chlorotrityl chloride resin is preferred when the first two amino acids are prone to DKP formation (e.g., Proline). The steric hindrance of the trityl group inhibits the cyclization reaction.[3]

  • Dipeptide Coupling: Synthesize the first two amino acids as a dipeptide unit in solution and then couple this dipeptide to the resin. This bypasses the vulnerable dipeptide-resin intermediate.[3]

  • Coupling Conditions:

    • Use a less basic reagent for Fmoc deprotection. For example, morpholine has been shown to reduce DKP formation compared to piperidine.[9]

    • Couple the third amino acid immediately after the deprotection of the second residue to minimize the time the free N-terminal amine is available for cyclization.

Visualization of DKP Formation

DKP_Formation cluster_synthesis Solid-Phase Peptide Synthesis Resin Resin-Linker-AA2-OEt Dipeptide_Resin H2N-AA1-CO-NH-AA2-Resin Resin->Dipeptide_Resin Couple AA1 DKP Diketopiperazine (cleaved from resin) Dipeptide_Resin->DKP Intramolecular Cyclization Truncated_Peptide Truncated Peptide (synthesis continues on -OH left on resin) Dipeptide_Resin->Truncated_Peptide Side Product Formation

Caption: Workflow illustrating the formation of diketopiperazine as a side reaction.

Racemization

The Problem: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, leading to the formation of diastereomeric impurities in the final peptide.[4][10] Methionine can be susceptible to racemization.[4]

The Cause: Racemization can occur during the activation step of the carboxyl group for coupling. Strong activation and basic conditions can lead to the formation of an oxazolone intermediate, which is prone to epimerization.[4][11]

Avoidance and Mitigation Strategies:

  • Coupling Reagents: Use coupling reagents that are known to suppress racemization. Additives like 1-hydroxybenzotriazole (HOBt), 6-Cl-HOBt, or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are highly effective.[3][11]

  • Base Selection: The choice of base is critical. Sterically hindered, weaker bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are preferred over stronger, less hindered bases like triethylamine (TEA).[11]

  • Pre-activation: Pre-activating the protected amino acid with the coupling reagent before adding it to the peptide-resin can help minimize contact time with the base and reduce the risk of racemization.[3]

Visualization of Racemization Control

Racemization_Control cluster_activation Amino Acid Activation cluster_coupling Peptide Coupling cluster_pathways Potential Pathways AA_COOH Fmoc-AA-COOH Activated_AA Activated Intermediate AA_COOH->Activated_AA Coupling Reagent Peptide_NH2 H2N-Peptide-Resin Activated_AA->Peptide_NH2 Coupling Desired_Peptide Desired Peptide Activated_AA->Desired_Peptide Direct Coupling (with HOBt/Oxyma) Oxazolone Oxazolone Intermediate Activated_AA->Oxazolone Strong Base/ High Temp. Racemized_Peptide Racemized Peptide Oxazolone->Racemized_Peptide Epimerization

Caption: Pathways of amino acid activation and strategies to control racemization.

Summary Table of Side Reactions and Solutions

Side ReactionKey IndicatorsPrimary Cause(s)Recommended Avoidance Strategy
Oxidation Mass increase of +16 or +32 DaOxygen, acidic cleavage conditionsUse scavenger cocktails (e.g., TFA/Me2S/PPh3), degas solvents.[1][3][7]
Diketopiperazine (DKP) Formation Loss of N-terminal dipeptide, truncated final productIntramolecular cyclization at the dipeptide stageUse 2-chlorotrityl resin, couple as a dipeptide unit.[3][9]
Racemization Diastereomeric impuritiesOxazolone formation during activationUse additives like HOBt or Oxyma, choose sterically hindered bases.[3][11]

By understanding the mechanisms behind these common side reactions and implementing the recommended preventative measures and troubleshooting protocols, you can significantly improve the yield and purity of your target peptides synthesized using this compound.

References
  • Al-Sinani, S., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Available at: [Link]

  • Al-Sinani, S., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. National Institutes of Health. Available at: [Link]

  • Al-Sinani, S., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Semantic Scholar. Available at: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Biotage. (2023). How to handle peptides that contain methionine. Biotage. Available at: [Link]

  • Ismail, I., et al. (2022). Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]

  • Gucinski, A. C., et al. (2021). Influence of Solvents upon Diketopiperazine Formation of FPG8K. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). Peptide Racemization. ResearchGate. Available at: [Link]

  • Goodman, M., & Levine, L. (1964). Peptide Synthesis via Active Esters. IV. Racemization and Ring-Opening Reactions of Opitcally Active Oxazolones. Journal of the American Chemical Society. Available at: [Link]

  • Zhang, T., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PubMed. Available at: [Link]

  • Chen, S. T., et al. (1992). Side reactions in solid-phase peptide synthesis and their applications. PubMed. Available at: [Link]

  • Goolcharran, C., & Borchardt, R. T. (2000). Kinetics of diketopiperazine formation using model peptides. PubMed. Available at: [Link]

  • Subirós-Funosas, R., et al. (2022). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. ResearchGate. Available at: [Link]

  • Stübner, M., et al. (2019). Thermally-induced formation of taste-active 2,5-diketopiperazines from short-chain peptide precursors in cocoa. PubMed. Available at: [Link]

  • Genemed Synthesis, Inc. (n.d.). Overview of Custom Peptide Synthesis. Genemed Synthesis, Inc.. Available at: [Link]

  • Carbolution. (n.d.). H-D-Met-OEt. Carbolution. Available at: [Link]

  • V., S., & V., S. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. Available at: [Link]

  • Aapptec. (n.d.). H-Glu(OEt)-OEt HCl [1118-89-4]. Aapptec. Available at: [Link]

Sources

Technical Support Center: Optimizing Cleavage of Peptides Containing D-Methionine Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource hub for navigating the specific challenges of cleaving synthetic peptides that incorporate a D-Methionine ethyl ester. The unique combination of a D-amino acid, a sulfur-containing residue, and a C-terminal ester modification requires a nuanced approach to the final deprotection and cleavage step. This guide is structured to provide you with a foundational understanding of the underlying chemistry, actionable troubleshooting protocols, and data-driven recommendations to ensure the highest purity and yield for your target peptide.

Core Principles: Understanding the Chemistry of the Challenge

The final acidolytic cleavage in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), typically performed with Trifluoroacetic Acid (TFA), is designed to remove side-chain protecting groups and, in many cases, cleave the peptide from the resin. However, for a peptide with D-Methionine ethyl ester, we face a multi-faceted challenge:

  • Methionine Sensitivity: The thioether side chain of methionine is highly nucleophilic and susceptible to two primary side reactions during TFA cleavage:

    • Oxidation: Formation of methionine sulfoxide (+16 Da), often facilitated by reactive oxygen species or trace peroxides in reagents.[1]

    • S-Alkylation: Attack by highly reactive carbocations generated from the cleavage of tert-butyl-based protecting groups (e.g., from Boc, tBu) and the resin linker. This results in adducts such as S-tert-butyl-methionine (+56 Da).[2][3]

  • Stereochemical Considerations (D-Isomer): While D-amino acids are chemically similar to their L-counterparts in the context of acid cleavage, their altered stereochemistry can introduce localized steric hindrance. This may subtly affect the kinetics of deprotection for adjacent residues, although it is not typically the primary source of cleavage problems. The main benefit of D-amino acids is conferring resistance to enzymatic degradation in biological systems.[4][5][6]

  • C-Terminal Ethyl Ester Stability: Your peptide is C-terminally esterified, meaning it is likely already cleaved from the resin or was synthesized on a specialized linker to yield the ester directly. The primary goal of the TFA treatment is global side-chain deprotection. The ethyl ester itself is relatively stable to anhydrous TFA, but the presence of nucleophiles, particularly water, in the cleavage cocktail can lead to partial or complete hydrolysis back to the carboxylic acid, compromising the purity of the final product.

The key to success lies in selecting a "cleavage cocktail"—a mixture of TFA and specialized scavengers—that can efficiently remove all protecting groups while simultaneously suppressing methionine side reactions and preserving the C-terminal ester.[7][8]

Decision Workflow for Selecting an Optimized Cleavage Cocktail

This workflow guides the selection of an appropriate cleavage cocktail based on the presence of other sensitive residues in your peptide sequence.

Cleavage_Workflow start Analyze Full Peptide Sequence (Residues other than D-Met-OEt) c1 Contains Trp, Cys, or multiple Arg(Pbf)? start->c1 reagent_k High-Scavenging Cocktail (e.g., Modified Reagent K) TFA/Phenol/H2O/Thioanisole/EDT (82.5:5:5:5:2.5) c1->reagent_k Yes reagent_h_mod Optimized Met-Specific Cocktail (e.g., Reagent H variant) TFA/Thioanisole/DMS/EDT/Anhydrous Scavenger c1->reagent_h_mod No yes_node Yes no_node No c2 Is C-terminal ester hydrolysis a major concern? reagent_k->c2 reagent_h_mod->c2 c2->reagent_k No, standard water content is acceptable c2->reagent_h_mod No, standard water content is acceptable anhydrous_cocktail Anhydrous Cocktail TFA/Thioanisole/TIS/EDT (92.5:2.5:2.5:2.5) c2->anhydrous_cocktail Yes yes_h2o Yes no_h2o No

Caption: Decision workflow for cleavage cocktail selection.

Frequently Asked Questions (FAQs)

Q1: My mass spec analysis shows a +16 Da peak for my peptide. What is it and how do I prevent it? A: A +16 Da mass shift is the classic signature of methionine oxidation to methionine sulfoxide.[1] This occurs when the methionine thioether reacts with oxidative species. Prevention is key: use a cleavage cocktail containing reducing scavengers like thioanisole and dimethylsulfide (DMS), and ensure all solvents are properly degassed. Working under an inert atmosphere (nitrogen or argon) during cleavage can also minimize oxidation.[9][10]

Q2: I see a +56 Da peak in my HPLC/MS. What is this side product? A: This corresponds to the S-alkylation of your methionine residue with a tert-butyl group, a common issue in Fmoc SPPS.[2][3] During cleavage, protecting groups like Boc and tBu are released as highly reactive tert-butyl carbocations. If not quenched, these cations can irreversibly alkylate the nucleophilic sulfur of methionine. To prevent this, your cleavage cocktail must contain efficient carbocation scavengers like 1,2-ethanedithiol (EDT), thioanisole, or triisopropylsilane (TIS).[11][12][13]

Q3: Will the TFA cleavage cocktail hydrolyze my C-terminal ethyl ester? A: It can, especially if the cocktail contains water and the reaction time is prolonged. Standard cleavage cocktails like Reagent K contain 5% water.[11][14] While the ethyl ester is more resistant to acid hydrolysis than a tert-butyl ester, significant hydrolysis can occur. If preserving the ester is critical, you should minimize the water content in your cocktail and shorten the cleavage time.

Q4: Does the D-stereochemistry of methionine make cleavage more difficult? A: The chemical reactivity of D-methionine's side chain is identical to that of L-methionine. Therefore, it is equally susceptible to oxidation and alkylation. While the D-configuration might introduce minor local steric effects that could slightly slow the deprotection of adjacent residues, it is rarely the root cause of incomplete cleavage. The primary challenges remain the inherent sensitivity of the methionine side chain itself.[4][15]

In-Depth Troubleshooting Guides

Problem 1: Persistent Methionine Oxidation
  • Symptom: A significant peak at +16 Da relative to the target peptide mass is observed, even after using standard scavengers.

  • Root Cause Analysis:

    • Insufficient Reducing Power: The chosen scavenger cocktail lacks sufficient capacity to prevent oxidation throughout the cleavage duration.

    • Reagent Contamination: Use of old TFA or ether that may contain peroxides.

    • Atmospheric Oxygen: The cleavage reaction was performed open to the air for an extended period.

  • Solution: Implement a Methionine-Specific Cleavage Protocol

    • Recommended Cocktail (Modified Reagent H): A cocktail specifically designed to prevent methionine oxidation is highly effective.[10][16] A typical formulation is:

      • 81% Trifluoroacetic acid (TFA)

      • 5% Phenol

      • 5% Thioanisole

      • 5% Water

      • 2.5% 1,2-Ethanedithiol (EDT)

      • 2% Dimethylsulfide (DMS)

    • Best Practices:

      • Always use fresh, high-purity TFA.

      • Degas all solvents and the cleavage cocktail by bubbling with argon or nitrogen for 10-15 minutes prior to use.[9]

      • Perform the cleavage in a sealed vessel under an inert atmosphere.

      • Precipitate the peptide using cold, peroxide-free methyl t-butyl ether (MTBE).

Problem 2: Unacceptable Levels of C-Terminal Ester Hydrolysis
  • Symptom: Mass spectrometry reveals two major peaks: one for the desired ethyl ester and another for the corresponding free carboxylic acid.

  • Root Cause Analysis:

    • Excess Water: The cleavage cocktail contains a significant percentage of water (e.g., 5% in Reagent K).

    • Extended Cleavage Time: Prolonged exposure to the acidic, aqueous environment increases the rate of hydrolysis.

  • Solution: Anhydrous or Low-Water Cleavage Protocol

    • Recommended Anhydrous Cocktail:

      • 95% Trifluoroacetic acid (TFA)

      • 2.5% Triisopropylsilane (TIS)

      • 2.5% 1,2-Ethanedithiol (EDT) or Thioanisole

    • Rationale: TIS is an excellent scavenger for carbocations (like the trityl group) and does not require water to function effectively.[9][12] EDT or thioanisole is included to protect the methionine. This cocktail minimizes the key ingredient for hydrolysis.

    • Procedural Modifications:

      • Reduce cleavage time. Perform a time-course study (e.g., 30 min, 1 hr, 2 hr) to find the minimum time required for complete side-chain deprotection.

      • Ensure the peptidyl-resin is thoroughly dried under high vacuum before cleavage to remove any residual water.[17]

Comparative Summary of Cleavage Cocktails

Cleavage CocktailComposition (TFA is the balance)Primary ApplicationMethionine ProtectionEster Preservation
Reagent B 5% Phenol, 5% H₂O, 2% TISGeneral purpose, low odor. Good for Trp(Boc), Arg(Pbf).Poor. Will not prevent Met oxidation.[16][18]Fair to Poor (contains water)
Reagent K [11][14]5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT"Universal" cocktail for complex peptides with Trp, Cys, Met.Good. Contains thioanisole and EDT.Fair to Poor (contains water)
Reagent H [10]5% Phenol, 3% H₂O, 5% Thioanisole, 2.5% EDT, 2% DMS, 1.5% NH₄ISpecifically designed for Met-containing peptides to prevent oxidation.Excellent. Contains multiple reducing agents.Fair (contains water)
Anhydrous Met-Safe 2.5% TIS, 2.5% Thioanisole, 2.5% EDTFor peptides where ester hydrolysis is the primary concern.Very Good. Contains both carbocation and oxidation scavengers.Excellent. Minimal water present.

Detailed Experimental Protocols

Protocol 1: Optimized Cleavage for D-Met-OEt Peptides (Balancing Protection and Purity)

This protocol is a robust starting point for peptides containing D-Methionine ethyl ester along with other standard protected amino acids.

  • Preparation:

    • Dry 50-100 mg of the peptidyl-resin under high vacuum for at least 4 hours.[17]

    • Prepare the cleavage cocktail: 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole . (Note: Water is omitted to protect the ester).

    • Degas the cocktail by bubbling with argon for 15 minutes.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (10 mL per gram of resin).

    • Seal the reaction vessel and gently agitate at room temperature under an argon or nitrogen atmosphere.

    • Allow the reaction to proceed for 2 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate. Wash the resin twice with a small volume of fresh TFA.

    • In a separate centrifuge tube, add 10 volumes of ice-cold methyl t-butyl ether (MTBE).

    • Slowly add the TFA filtrate to the cold MTBE while vortexing to precipitate the peptide.

    • Incubate the suspension at -20°C for 30 minutes to maximize precipitation.

  • Isolation and Analysis:

    • Centrifuge the suspension at 4000 rpm for 10 minutes.

    • Carefully decant the ether.

    • Wash the peptide pellet twice with cold MTBE, centrifuging and decanting each time.

    • Dry the final peptide pellet under a stream of nitrogen and then under high vacuum.

    • Analyze the crude product by RP-HPLC and LC-MS to confirm identity and purity.

Protocol 2: Post-Cleavage Reduction of Oxidized Methionine

If oxidation still occurs, it is possible to reduce the methionine sulfoxide back to methionine post-cleavage, although preventing it is always preferable.

  • Dissolution: Dissolve the crude peptide containing the oxidized species in an aqueous buffer (e.g., 0.1 M ammonium acetate, pH 4.5).

  • Reduction:

    • Add N-methylmercaptoacetamide (NMMA) to a final concentration of 10-20%.

    • Incubate the solution at 37-45°C for 12-24 hours.

  • Purification:

    • Monitor the reaction by LC-MS.

    • Once the reduction is complete, purify the target peptide away from the reducing agent and any remaining oxidized peptide by RP-HPLC.

References

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(4), 255–266. ([Link])

  • BenchChem. (n.d.). Optimizing cleavage conditions for peptides containing modified amino acids.
  • BenchChem. (n.d.). Application Notes: Trifluoroacetic Acid (TFA) Cleavage of Resin in Peptide Synthesis.
  • Stathopoulos, P., Papas, S., & Tsikaris, V. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(6), 1464–1471. ([Link])

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15383–15390. ([Link])

  • Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15383–15390. ([Link])

  • Giraud, M., et al. (2007). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 13(3), 215-220. ([Link])

  • Liu, R., et al. (2019). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Theranostics, 9(26), 8281–8293. ([Link])

  • ResearchGate. (n.d.). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Laconde, G., et al. (2020). Mammalian Esterase Activity: Implications for Peptide Prodrugs. Biochemistry, 59(42), 4124–4136. ([Link])

  • ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? Retrieved from [Link]

  • Kubyshkin, V., & Budisa, N. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein Journal of Organic Chemistry, 13, 2436–2449. ([Link])

  • de la Torre, B. G., & Albericio, F. (2022). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. Spiral. ([Link])

  • Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. Retrieved from [Link]

  • Agarwal, T., et al. (2021). Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. Biomaterials Science, 9(12), 4385–4397. ([Link])

  • Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 53(5), 548–553. ([Link])

  • Abdulbagi, M., & Di, B. (2023). Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments. Critical Reviews in Analytical Chemistry. ([Link])

  • Toebes, M., et al. (2012). Development of a Hypersensitive Periodate-Cleavable Amino Acid that is Methionine- and Disulfide-Compatible and its Application in MHC Exchange Reagents for T Cell Characterisation. Chemistry - A European Journal, 18(52), 16758–16764. ([Link])

  • Biotage. (2023). How to handle peptides that contain methionine. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Peptide Synthesis with D-Methionine Ethyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals incorporating D-Methionine ethyl ester hydrochloride into their synthetic workflows. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and enhance your peptide yields and purity. We will delve into common challenges, their mechanistic origins, and field-proven solutions.

Introduction: The Role and Challenges of D-Methionine Ethyl Ester Hydrochloride

D-Methionine ethyl ester hydrochloride is a valuable building block for introducing a non-proteinogenic D-amino acid into a peptide sequence. The ethyl ester protection on the C-terminus and its hydrochloride salt form necessitate specific considerations during synthesis. While its incorporation can be straightforward, the unique properties of the methionine side chain—specifically the nucleophilic thioether—present distinct challenges, primarily oxidation and S-alkylation, especially during acidic cleavage steps.[1][2] Furthermore, as with any amino acid coupling, maintaining stereochemical integrity and achieving high coupling efficiency are paramount.[3][4]

This guide provides a structured approach to overcoming these hurdles.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: I'm observing low coupling efficiency and poor yield when using D-Methionine ethyl ester hydrochloride. What are the likely causes?

Answer: Low coupling efficiency is a common issue that can typically be traced back to three primary factors: incomplete amine deprotection, suboptimal activation, or solubility issues.

  • Incomplete Amine Deprotection: D-Methionine ethyl ester hydrochloride is a salt. The amine group is protonated, rendering it non-nucleophilic and incapable of participating in the coupling reaction. It is crucial to neutralize this hydrochloride salt to liberate the free amine before the coupling step. Simply adding the salt to the reaction mixture without a suitable base will result in near-zero yield.

    • Solution: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA) or 2,4,6-trimethylpyridine (TMP), to the solution of D-Methionine ethyl ester hydrochloride just prior to coupling. Typically, 1.0 to 1.5 equivalents of base are sufficient.[5]

  • Suboptimal Carboxyl Activation: The C-terminal amino acid on the solid-phase resin must be sufficiently activated to react with the incoming D-Methionine's free amine. Inefficient activation leads to a slow, incomplete reaction.

    • Solution: Employ robust activation methods. Carbodiimide-based reagents like N,N'-Diisopropylcarbodiimide (DIC) should be used in conjunction with activating additives such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[6] These additives not only increase the reaction rate but also significantly suppress potential racemization.[6][7] Alternatively, pre-formed phosphonium or aminium/uronium salt-based coupling reagents like HBTU, HATU, or COMU are highly effective.

  • Poor Solubility: While the hydrochloride salt is generally soluble, the free amine base or the growing peptide chain can sometimes exhibit poor solubility in standard solvents like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), leading to aggregation and reduced reaction kinetics.[8][9]

    • Solution: Consider using N-Methyl-2-pyrrolidone (NMP), which has excellent solvating properties for both resins and peptide chains.[8][9] In cases of severe aggregation, adding a small percentage of Dimethyl sulfoxide (DMSO) or using chaotropic salts can help disrupt secondary structures.[7]

Workflow for D-Amino Acid Coupling

G cluster_solution Solution Phase cluster_solid Solid Phase (Resin) DMet D-Met-OEt·HCl Base Add Base (e.g., DIEA) DMet->Base Neutralization FreeAmine D-Met-OEt (Free Amine) Base->FreeAmine Coupling Coupling Reaction (e.g., DIC/Oxyma in NMP) FreeAmine->Coupling ResinPeptide Resin-Bound Peptide-NH-Fmoc Deprotection Fmoc Deprotection (e.g., Piperidine/DMF) ResinPeptide->Deprotection FreeResinAmine Resin-Bound Peptide-NH2 Deprotection->FreeResinAmine FreeResinAmine->Coupling Result Resin-Bound Peptide+1 (with D-Met-OEt) Coupling->Result

Caption: General workflow for coupling D-Methionine ethyl ester.

Question 2: My final peptide product shows a +16 Da mass peak. What is this impurity and how can I prevent it?

Answer: A mass increase of +16 Da is the classic signature of methionine oxidation, where the thioether side chain is oxidized to methionine sulfoxide (Met(O)).[1] This is one of the most common side reactions for methionine-containing peptides.

  • Mechanism: Oxidation can occur at various stages but is particularly prevalent during the final cleavage from the resin using strong acids like Trifluoroacetic acid (TFA).[2][7] Carbocations generated from side-chain protecting groups can react with trace water or other components to form oxidizing species.

  • Prevention & Mitigation:

    • Use Scavengers During Cleavage: This is the most effective preventative measure. Adding reducing agents or carbocation scavengers to your TFA cleavage cocktail can effectively suppress oxidation.[7][10]

    • Synthesize with Met(O): For particularly sensitive sequences, it is possible to use Fmoc-Met(O)-OH during the synthesis. The resulting oxidized peptide can be purified and then reduced back to methionine in a separate post-purification step.[7][10]

    • Post-Cleavage Reduction: If oxidation has already occurred, the crude peptide mixture can be treated with a reducing agent like ammonium iodide and dimethylsulfide to convert Met(O) back to Met before purification.[1]

Common Methionine Side Reactionsdot

G cluster_reactions TFA Cleavage Side Reactions Met {Methionine Side Chain (R)|-CH₂-CH₂-S-CH₃} Oxidation {Oxidation (+16 Da)|Causes: Oxidizing species in TFA Solution: Scavengers (DTT, EDT)} Met->Oxidation [O] Alkylation {S-tert-butylation (+56 Da)|Causes: t-Butyl carbocations (from Boc, tBu) Solution: Scavengers (TIS, EDT)} Met->Alkylation + C(CH₃)₃⁺ Met_O {Methionine Sulfoxide (R')|-CH₂-CH₂-S(O)-CH₃} Oxidation->Met_O Met_tBu {Sulfonium Salt (R'')|-CH₂-CH₂-S⁺(tBu)-CH₃} Alkylation->Met_tBu

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing in D-Methionine Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of peptides containing D-methionine. Here, we delve into the root causes of this common chromatographic problem and provide actionable troubleshooting strategies to restore peak symmetry and ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: Why is peak tailing a common issue when analyzing peptides, especially those with D-methionine?

Peak tailing in reversed-phase HPLC of peptides is often a multifactorial issue. The primary cause is typically secondary interactions between the peptide and the stationary phase.[1] Peptides, being composed of amino acids, possess various functional groups that can engage in undesirable interactions with the column packing material.[2]

Several key factors contribute to this phenomenon:

  • Residual Silanol Interactions: Silica-based C18 columns, the workhorses of reversed-phase chromatography, inevitably have some unreacted silanol groups (Si-OH) on their surface, even after end-capping.[3][4][5] These silanol groups can be acidic and, at mobile phase pH values above 3, can become ionized (Si-O-).[1][6] Basic residues within the peptide (like lysine, arginine, or the N-terminus) can then interact with these negatively charged sites via ion exchange, leading to a secondary retention mechanism that causes peak tailing.[1][7]

  • Chelation with Metal Impurities: The silica matrix of the stationary phase can contain trace metal impurities (e.g., iron, aluminum).[8][9] D-methionine, with its sulfur-containing side chain, can act as a chelating agent, interacting with these metal ions.[10][11] This interaction can create another retention mechanism, contributing to peak asymmetry.[10][12]

  • Mobile Phase pH: The pH of the mobile phase dictates the ionization state of both the peptide and the residual silanols.[2] If the pH is not optimized, it can exacerbate the secondary interactions described above.

Q2: Does the "D" configuration of methionine specifically contribute to peak tailing?

The stereochemistry of methionine (D versus L) does not inherently cause peak tailing. The fundamental chemical properties that can contribute to secondary interactions—the thioether side chain and the amino and carboxyl termini—are present in both enantiomers. However, the spatial arrangement of the D-methionine residue within the peptide's three-dimensional structure could potentially influence how it interacts with the stationary phase. For instance, it might make the chelating sulfur atom more or less accessible to metal impurities on the column. The primary drivers of peak tailing, however, remain the interactions with silanol groups and metal ions, which are common to all peptides.

Q3: What is an acceptable level of peak tailing?

Ideally, a chromatographic peak should be perfectly symmetrical, known as a Gaussian peak. Peak symmetry is often measured by the tailing factor or asymmetry factor. A value of 1.0 indicates a perfectly symmetrical peak. While the acceptable limit can be method-dependent, a USP (United States Pharmacopeia) tailing factor of less than 1.5 is often considered acceptable for many assays.[1] However, significant tailing can compromise resolution between closely eluting peaks and affect the accuracy of peak integration, so minimizing it is always a primary goal.[13]

In-Depth Troubleshooting Guide

This guide is structured to help you systematically diagnose and resolve peak tailing issues with your D-methionine containing peptides.

Problem 1: My peptide peak shows significant tailing, especially at higher concentrations.

This observation often points towards column overload or strong secondary interactions that are more pronounced with a higher sample mass.

Step-by-Step Troubleshooting:

  • Reduce Sample Load: The first and simplest step is to inject a smaller amount of your sample. If the peak shape improves significantly, you are likely overloading the column. Overloading can saturate the primary retention mechanism, making secondary interactions more apparent.[14]

  • Optimize Mobile Phase pH: The pH of your mobile phase is a critical parameter. For peptide analysis, a low pH (typically 2-3) is recommended.[15] At this pH, most residual silanol groups on the column are protonated (Si-OH), minimizing their ability to interact with positively charged basic residues on the peptide.[1]

  • Introduce an Ion-Pairing Agent: Incorporating an ion-pairing agent like trifluoroacetic acid (TFA) into your mobile phase is a very effective strategy.[16][17] TFA serves two main purposes:

    • It acts as a counter-ion, forming an ion pair with the positively charged sites on the peptide. This masks the positive charges and reduces their interaction with residual silanols.[18][19]

    • It can also interact with the stationary phase, effectively shielding the peptide from the residual silanols.

    • Start with a concentration of 0.1% TFA in both your aqueous and organic mobile phase components. Be aware that TFA can suppress ionization in mass spectrometry, so for LC-MS applications, formic acid is often preferred, though it may result in poorer peak shapes compared to TFA.[18][19]

Problem 2: I've tried adjusting the pH and using TFA, but the peak tailing persists.

If the initial steps do not resolve the issue, the problem may lie with the column itself or more subtle interactions.

Step-by-Step Troubleshooting:

  • Evaluate Your Column Choice:

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica containing very low levels of metal impurities.[8] Ensure you are using a column that is well end-capped to minimize the number of accessible residual silanols.[4][5]

    • Consider a Different Stationary Phase: If you are using a standard C18 column, you might consider a column with a different bonding chemistry. For example, some phases have polar-embedded groups that can help shield the residual silanols.[6]

  • Add a Chelating Agent to the Mobile Phase: If you suspect that chelation with metal ions is a significant contributor to peak tailing, adding a weak chelating agent like EDTA to your mobile phase can be effective.[10] The EDTA will preferentially bind to the metal sites on the stationary phase, preventing your D-methionine containing peptide from interacting with them. A low concentration (e.g., 0.1-0.5 mM) is typically sufficient.

  • Increase Column Temperature: Elevating the column temperature (e.g., to 40-60 °C) can improve peak shape.[20][21] Higher temperatures reduce mobile phase viscosity, which can lead to sharper peaks.[22] It can also decrease the strength of secondary interactions. However, be mindful that temperature can also affect selectivity, so you may need to re-optimize your gradient.[23]

Problem 3: The peak tailing is inconsistent from run to run.

Inconsistent peak shape can be particularly frustrating and often points to issues with the HPLC system itself or sample preparation.

Step-by-Step Troubleshooting:

  • Check for Extra-Column Volume: Excessive dead volume in your HPLC system can contribute to peak broadening and tailing.[10] Ensure that all tubing connections are properly made with no gaps and that the tubing length and internal diameter are minimized, especially between the column and the detector.

  • Ensure Proper Sample Dissolution: Your sample should ideally be dissolved in the initial mobile phase composition. Injecting a sample in a solvent that is much stronger than your mobile phase can cause peak distortion.[14]

  • Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade, leading to poor peak shape.[15] Try flushing the column with a strong solvent (as recommended by the manufacturer) or, if the column is old, replace it with a new one.

Summary of Troubleshooting Strategies

Potential Cause Troubleshooting Action Rationale
Secondary Silanol Interactions Adjust mobile phase pH to 2-3.Protonates silanol groups, minimizing ionic interactions with basic peptides.[1]
Use an ion-pairing agent (e.g., 0.1% TFA).Masks charged sites on the peptide and shields residual silanols.[17][18]
Use a modern, high-purity, end-capped column.Reduces the number of available silanol groups for interaction.[4][5]
Chelation with Metal Impurities Add a chelating agent (e.g., EDTA) to the mobile phase.Preferentially binds to metal sites on the stationary phase.[10]
Use a column made with high-purity silica.Minimizes the presence of metal impurities.[8]
Column Overload Reduce the injected sample amount.Prevents saturation of the stationary phase.[14]
Kinetic Effects Increase column temperature.Reduces mobile phase viscosity and can decrease secondary interactions.[20][22]
System/Method Issues Minimize extra-column volume.Reduces band broadening outside of the column.[10]
Dissolve the sample in the initial mobile phase.Prevents peak distortion due to solvent mismatch.[14]
Clean or replace the column.Removes contaminants and addresses stationary phase degradation.[15]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical approach to troubleshooting peak tailing issues with D-methionine containing peptides.

Troubleshooting_Workflow Start Peak Tailing Observed ReduceLoad Reduce Sample Load Start->ReduceLoad OptimizeMP Optimize Mobile Phase ReduceLoad->OptimizeMP Still Tailing Resolved Peak Shape Improved ReduceLoad->Resolved Improved UseIPA Add Ion-Pairing Agent (TFA) OptimizeMP->UseIPA AdjustpH Adjust pH to 2-3 OptimizeMP->AdjustpH EvaluateColumn Evaluate Column UseIPA->EvaluateColumn Still Tailing UseIPA->Resolved Improved AdjustpH->EvaluateColumn Still Tailing AdjustpH->Resolved Improved NewColumn Use High-Purity/End-Capped Column EvaluateColumn->NewColumn Chelator Add Chelating Agent (EDTA) EvaluateColumn->Chelator AdjustTemp Increase Column Temperature NewColumn->AdjustTemp Still Tailing NewColumn->Resolved Improved Chelator->AdjustTemp Still Tailing Chelator->Resolved Improved CheckSystem Check HPLC System AdjustTemp->CheckSystem Still Tailing AdjustTemp->Resolved Improved DeadVolume Minimize Dead Volume CheckSystem->DeadVolume SampleSolvent Check Sample Solvent CheckSystem->SampleSolvent DeadVolume->Resolved Improved SampleSolvent->Resolved Improved

Caption: A flowchart for troubleshooting HPLC peak tailing.

By systematically working through these potential causes and solutions, you can effectively address peak tailing issues in the HPLC analysis of D-methionine containing peptides, leading to more accurate and reliable results.

References

  • LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Biotage. (2023, February 6). How to choose an ion pairing agent to improve your peptide purification. Retrieved from [Link]

  • Biotage. (2023, January 30). How to improve peptide purification by altering the mobile phase pH. Retrieved from [Link]

  • McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1038(1-2), 77-84. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • MDPI. (2020). Low-Temperature Mobile Phase for Peptide Trapping at Elevated Separation Temperature Prior to Nano RP-HPLC-MS/MS. Molecules, 25(21), 5021. Retrieved from [Link]

  • uHPLCs Class. (2025, January 18). Unveiling the Secrets of Silica in HPLC Columns. Retrieved from [Link]

  • Shodex. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]

  • McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. ResearchGate. Retrieved from [Link]

  • Waters Corporation. (n.d.). Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations. Retrieved from [Link]

  • Phenomenex. (n.d.). LC Technical Tip. Retrieved from [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • YMC CO., LTD. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase. Retrieved from [Link]

  • ResearchGate. (2022, October 27). How does HPLC column's temperature influence to peak area , peak shape or retention time?. Retrieved from [Link]

  • Journal of Chromatographic Science. (1996). Characterization of a Range of Alkyl-Bonded Silica HPLC Stationary Phases: Chromatographic Behavior of Neutral, Acidic. Retrieved from [Link]

  • CHROMacademy. (n.d.). HPLC Troubleshooting Guide - Peak Tailing. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Journal of American Science. (2010). Determination of DL Methionine in Soybean Natural Extract and Pharmaceutical Preparation by New HPLC Method and Detection of its. Retrieved from [Link]

  • Waters Corporation. (n.d.). Influence and Control of Column Temperature in Successful Peptide Mapping. Retrieved from [Link]

  • Waters Knowledge Base. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Retrieved from [Link]

  • Chromatography Today. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methionine. Retrieved from [Link]

  • PubChem. (n.d.). D-Methionine. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. Retrieved from [Link]

  • NIH. (2017, January 3). The Separation and Quantitation of Peptides with and without Oxidation of Methionine and Deamidation of Asparagine Using Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Methionine. Retrieved from [Link]

  • ResearchGate. (2014, December 20). Why heavy metals produces peak tailing on reversed phase columns (ODS)?. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Methionine on Primesep 100 Column. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatographic behavior of peptides containing oxidized methionine residues in proteomic LC–MS experiments: Complex tale of a simple modification. Retrieved from [Link]

  • LCGC International. (n.d.). Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping. Retrieved from [Link]

  • Biotage. (2023, February 7). How to handle peptides that contain methionine. Retrieved from [Link]

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Technical Support Center: Purification of H-D-Met-OEt·HCl Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of products from H-D-Met-OEt·HCl coupling reactions. Our focus is on providing scientifically grounded, field-proven insights to help you achieve high purity and yield.

Introduction: The Challenge of Purity in Peptide Coupling

Peptide coupling, the formation of an amide bond between two amino acid residues, is a cornerstone of peptide synthesis. While modern coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) have streamlined this process, the resulting reaction mixture is often a complex milieu of the desired dipeptide, unreacted starting materials, and various byproducts. The presence of H-D-Met-OEt as a hydrochloride salt introduces specific considerations for reaction setup and purification that must be addressed for a successful outcome.

This guide will walk you through the common byproducts, their chemical origins, and detailed protocols for their effective removal, ensuring the integrity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary byproducts I should expect in my H-D-Met-OEt·HCl coupling reaction using EDC/HOBt?

When you perform a coupling reaction between an N-protected amino acid and H-D-Met-OEt·HCl using EDC and HOBt, you can anticipate the formation of several key byproducts. Understanding these impurities is the first step toward their effective removal.

  • 1-Ethyl-3-(3-dimethylaminopropyl)urea (EDU): This is the urea byproduct formed from the reaction of EDC with water or the amine nucleophile. Since EDC is water-soluble, so is its urea byproduct, which simplifies its removal during aqueous workup.[1][2]

  • N-Acylurea: This is a particularly troublesome byproduct that arises from the intramolecular rearrangement of the highly reactive O-acylisourea intermediate.[1] The formation of N-acylurea is a non-productive pathway that consumes your activated amino acid and can be difficult to separate from the desired peptide. The use of HOBt as an additive is crucial as it rapidly converts the O-acylisourea to a more stable active ester, thus minimizing the formation of N-acylurea.[1]

  • Unreacted HOBt: Any excess HOBt from the reaction will remain in the crude product.

  • Unreacted N-protected Amino Acid: Incomplete reaction will leave behind the starting carboxylic acid.

  • Tertiary Amine Salt: Since H-D-Met-OEt·HCl is a hydrochloride salt, a tertiary base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is required to neutralize the salt and liberate the free amine for coupling.[2] This results in the formation of a tertiary amine hydrochloride salt (e.g., triethylammonium chloride) in the reaction mixture.

Q2: My TLC plate is messy after the reaction. How can I perform an effective extractive workup to remove the bulk of the impurities?

A well-executed liquid-liquid extraction is your most powerful tool for a preliminary cleanup of the reaction mixture. The goal is to leverage the differing solubilities and acid-base properties of your product and the byproducts. Dipeptide ethyl esters are typically soluble in common organic solvents like ethyl acetate or dichloromethane (DCM).[3]

Here is a comprehensive, step-by-step protocol for an effective extractive workup:

Experimental Protocol: Extractive Workup

  • Solvent Evaporation: After the reaction is complete, remove the reaction solvent (e.g., DMF, DCM) under reduced pressure. If DMF was used, co-evaporation with toluene can aid in its removal.

  • Redissolution: Dissolve the crude residue in a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). Ensure you use a sufficient volume to fully dissolve your product.

  • Acidic Wash (to remove excess base and EDC-urea):

    • Transfer the organic solution to a separatory funnel.

    • Wash with a dilute aqueous acid solution, such as 1 M HCl or 5% citric acid. Repeat this wash 2-3 times. This step protonates and transfers the tertiary amine (e.g., DIPEA) and the water-soluble EDC-urea into the aqueous layer.

  • Basic Wash (to remove unreacted N-protected amino acid and HOBt):

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat this wash 2-3 times. This deprotonates the acidic HOBt and any unreacted N-protected amino acid, moving them into the aqueous phase. Be cautious of gas evolution (CO₂) during this step.

  • Brine Wash:

    • Wash the organic layer once with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water-soluble impurities and breaks up emulsions.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude dipeptide.

Q3: I've performed the extractive workup, but I still see impurities. What are my next steps for purification?

While an extractive workup removes a significant portion of the byproducts, further purification is often necessary to achieve high purity. The two most common methods are flash column chromatography and recrystallization.

Flash Column Chromatography

This technique separates compounds based on their polarity. For dipeptide ethyl esters, a silica gel column is typically used with a gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes).

Table 1: General Parameters for Flash Column Chromatography

ParameterRecommendationRationale
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard choice for separating moderately polar organic compounds.
Mobile Phase Gradient of Methanol in Chloroform or Ethyl Acetate in HexanesAllows for the elution of compounds with a range of polarities.
Elution Order Less polar impurities elute first, followed by the dipeptide product. Highly polar impurities remain on the column.Separation is based on increasing polarity.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle is to dissolve the crude product in a hot solvent in which it is sparingly soluble at room temperature, and then allow it to cool slowly, leading to the formation of pure crystals.

Experimental Protocol: Recrystallization of a Dipeptide Ethyl Ester

  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, and mixtures with water or hexanes) to find a suitable recrystallization solvent or solvent system. The ideal solvent will dissolve the product when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the hot recrystallization solvent to the crude product to just dissolve it completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. You can then place it in an ice bath or refrigerator to maximize crystal formation. Scratching the inside of the flask with a glass rod can help induce crystallization.[4]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

A common solvent system for recrystallizing dipeptide esters is an alcohol-ether or alcohol-water mixture.[5]

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process and workflow for purifying the product of an H-D-Met-OEt·HCl coupling reaction.

PurificationWorkflow start Crude Reaction Mixture workup Aqueous Extractive Workup (Acid-Base Washes) start->workup Initial Cleanup assessment Assess Purity (TLC, LC-MS) workup->assessment Yields Crude Product chromatography Flash Column Chromatography assessment->chromatography Purity < 95% (Oily Product) recrystallization Recrystallization assessment->recrystallization Purity < 95% (Solid Product) final_product Pure Dipeptide assessment->final_product Purity > 95% chromatography->final_product Purified Fractions recrystallization->final_product Pure Crystals

Caption: A workflow for the purification of dipeptides.

Expert Insights & Best Practices

  • Mind the Methionine: The methionine residue contains a sulfur atom that can be susceptible to oxidation. It is advisable to use degassed solvents and handle the material under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during prolonged heating.[6]

  • The Role of the Hydrochloride Salt: The HCl salt of H-D-Met-OEt must be neutralized in situ with a non-nucleophilic base for the coupling reaction to proceed.[2] The resulting ammonium salt is water-soluble and will be removed during the acidic wash of the extractive workup.

  • Solvent Choice Matters: The choice of solvent for the coupling reaction can influence the formation of byproducts. Solvents with a low dielectric constant, such as dichloromethane (DCM), can minimize the formation of N-acylurea.

  • Temperature Control: Perform the coupling reaction at 0°C to room temperature to minimize side reactions, including racemization.

By understanding the nature of the potential byproducts and applying these systematic purification protocols, you can confidently and efficiently isolate your desired dipeptide product with high purity.

References

  • Bhattacharya, S. et al. (2011). Synthesis, characterization and antimicrobial evaluation of some new copolypeptides of L-phenylalanine and L-leucine. Der Pharma Chemica, 3(3), 174-188.
  • Benrzeil, H. (2021). The best solvant for for dipeptide recrystallization? ResearchGate. Available at: [Link]

  • Ananda, K. et al. (2004). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Indian Journal of Chemistry, 43B, 1989-1992.
  • Aapptec Peptides. (2021). Carbodiimides and Additives. Available at: [Link]

  • Patil, S. et al. (2023). Synthesis of N-cinnamoyl dipeptide esters and investigation of their self-assembly leading to nanorods formation. Indian Journal of Chemistry, 62B, 1147-1153.
  • Organic Syntheses. (1966). Carbobenzyloxy-L-asparaginyl-L-leucine Methyl Ester. Organic Syntheses, 46, 19.
  • Hajar, B. (2021). The right solvent for dipeptide recrystallization (coupling of hippuric acid and proline methyl ester hydrochloride) ? ResearchGate. Available at: [Link]

  • Al-Warhi, T. et al. (2018). Optimization of synthetic route to PNA-T-OH monomers. Hacettepe University Journal of the Faculty of Pharmacy, 38(1), 1-14.
  • McClements, J. et al. (2022). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Journal of Controlled Release, 349, 427-439.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Reddit. (2023). How do I recrystallize this product? r/chemistry. Available at: [Link]

  • Tulla-Puche, J. & Albericio, F. (2008). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. Biopolymers, 90(5), 639-46.
  • Google Patents. (2017). Hydrochloride salt of peptide and its use in combination with other peptides for immunotherapy.
  • Jones, S. (1978). The purification of peptides which contain methionine residues. Analytical Biochemistry, 89(2), 529-39.
  • Suresh Babu, V. V. & Ananda, K. (2003). Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride. ResearchGate. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Purity Confirmation of H-D-Met-OEt HCl by NMR and HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of safety and efficacy. H-D-Met-OEt HCl, or D-Methionine ethyl ester hydrochloride, is a critical chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity, both chemical and enantiomeric, directly influences the impurity profile and pharmacological activity of the final drug product. This guide provides an in-depth, objective comparison of two orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC)—for the comprehensive purity assessment of this compound. We will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights for researchers, scientists, and drug development professionals.

The Imperative of Orthogonal Purity Assessment

Relying on a single analytical technique for purity determination can be misleading. Each method has inherent strengths and limitations. A comprehensive purity profile is best achieved by employing orthogonal methods—techniques that measure the same attribute using different physicochemical principles. For this compound, ¹H NMR provides a quantitative overview of the molecule's structure and can detect a broad range of impurities, while Reverse-Phase HPLC (RP-HPLC) excels at separating and quantifying closely related impurities with high sensitivity. The synergy of these two techniques provides a robust and self-validating system for purity confirmation.

¹H NMR Spectroscopy: A Quantitative Structural Snapshot

¹H NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information and can be used for quantitative analysis (qNMR). By integrating the signals corresponding to different protons in the molecule, one can determine the relative molar quantities of the main component and any proton-containing impurities.

Experimental Protocol: ¹H NMR Analysis of this compound
  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and a certified internal standard (e.g., maleic acid) into a clean, dry NMR tube.

  • Solvent Selection: Dissolve the sample and internal standard in a known volume of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). D₂O is often preferred for hydrochloride salts to ensure complete dissolution and to exchange the labile amine and carboxylic acid protons.

  • Instrument Parameters: Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher). Key parameters include:

    • Pulse Sequence: A standard single-pulse experiment.

    • Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T₁ of both the analyte and the internal standard) is crucial for accurate quantification.

    • Number of Scans (ns): Typically 16 or 32 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the chemical shift scale to the residual solvent peak or the internal standard.

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Data Interpretation and Expected ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
-S-CH~2.1Singlet3H
-CH ₂-S-~2.6Triplet2H
-CH ₂-CH-~2.2Multiplet2H
-CH (NH₃⁺)-~4.2Triplet1H
-O-CH ₂-CH₃~4.3Quartet2H
-O-CH₂-CH~1.3Triplet3H
-NH ₃⁺~8.5 (in DMSO-d₆)Broad Singlet3H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. In D₂O, the -NH₃⁺ signal will not be observed due to proton exchange.

Potential Impurities Detectable by ¹H NMR:

  • Residual Solvents: Ethanol, diethyl ether, etc., will show their characteristic signals.

  • D-Methionine (starting material): The absence of the ethyl ester signals (quartet and triplet) and the presence of a signal for the carboxylic acid proton (if not in D₂O).

  • L-Methionine ethyl ester HCl (enantiomeric impurity): Generally indistinguishable by standard ¹H NMR. Chiral shift reagents or chiral derivatizing agents would be required for differentiation.

  • Methionine Sulfoxide: The -S-CH₃ signal will be shifted downfield to approximately 2.7 ppm.[1]

High-Performance Liquid Chromatography (HPLC): High-Resolution Separation

Reversed-phase HPLC is the workhorse for purity analysis in the pharmaceutical industry.[2][3][4] It excels at separating the main compound from closely related impurities, including isomers and degradation products, with high sensitivity.[5][6]

Experimental Protocol: RP-HPLC Analysis of this compound
  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 0.1 mg/mL).

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common choice for separating moderately polar compounds.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent to improve peak shape for the amine.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient Elution: A linear gradient from a low percentage of Mobile Phase B to a higher percentage is typically used to elute impurities with a wide range of polarities. A representative gradient could be:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C to ensure reproducible retention times.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) where the amide and ester chromophores absorb.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity by area percent, assuming all impurities have a similar response factor to the main peak. For higher accuracy, relative response factors should be determined using reference standards for the impurities.

Data Interpretation and Expected HPLC Chromatogram

In a reversed-phase system, more polar compounds elute earlier, while less polar compounds have longer retention times.

Compound Expected Retention Time (min) Rationale
D-MethionineShorter than the main peakThe free carboxylic acid makes it more polar.
This compound Main Peak Target Analyte
L-Methionine ethyl ester HClSame as the main peakEnantiomers are not separated on a standard C18 column. A chiral HPLC method would be required.
Methionine SulfoxideShorter than the main peakThe sulfoxide group increases polarity.
Dimeric ImpuritiesLonger than the main peakHigher molecular weight and increased hydrophobicity.

Comparative Analysis: NMR vs. HPLC

Parameter ¹H NMR Spectroscopy High-Performance Liquid Chromatography (HPLC)
Principle Nuclear spin in a magnetic fieldDifferential partitioning between a stationary and mobile phase
Quantitative Accuracy High (qNMR with internal standard)[7][8][9]High (with reference standards for impurities)
Sensitivity LowerHigher
Resolution Lower for complex mixturesHigher for separating closely related compounds
Impurity Identification Can provide structural information for unknown impuritiesRequires mass spectrometry (LC-MS) for structural elucidation
Chiral Purity Requires chiral auxiliariesRequires a dedicated chiral column and method development[10]
Throughput LowerHigher
Sample Consumption HigherLower

Workflow and Decision Making

The following diagram illustrates a comprehensive workflow for the purity confirmation of this compound, integrating both NMR and HPLC techniques.

Purity_Confirmation_Workflow cluster_0 Initial Analysis cluster_1 Data Evaluation cluster_2 Decision and Further Actions start This compound Sample nmr_analysis ¹H NMR Analysis start->nmr_analysis hplc_analysis RP-HPLC Analysis start->hplc_analysis nmr_results ¹H NMR Data: - Structural Confirmation - Purity vs. Internal Standard - Solvent/Known Impurities nmr_analysis->nmr_results hplc_results RP-HPLC Data: - Purity by Area % - Impurity Profile hplc_analysis->hplc_results decision Purity Assessment nmr_results->decision hplc_results->decision pass Release Batch (Purity ≥ 99.5%) decision->pass Pass fail Investigate Impurities decision->fail Fail chiral_hplc Chiral HPLC for Enantiomeric Purity fail->chiral_hplc Enantiomeric impurity suspected lc_ms LC-MS for Unknown Impurity Identification fail->lc_ms Unknown impurity > 0.1%

Caption: Integrated workflow for the purity confirmation of this compound.

This decision-making process, guided by ICH guidelines on impurities, ensures that any batch of this compound is thoroughly characterized before its use in further manufacturing steps.

Conclusion

The purity confirmation of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. While both ¹H NMR and HPLC are powerful analytical techniques, they provide complementary information. ¹H NMR offers a rapid, quantitative assessment of the bulk material and structural confirmation, while HPLC provides a high-resolution separation of impurities, enabling their sensitive detection and quantification. A comprehensive and robust purity assessment, therefore, necessitates the use of both orthogonal methods. This integrated approach provides the necessary confidence for researchers and drug development professionals to advance their projects with high-quality materials, ultimately contributing to the development of safer and more effective medicines.

References

  • Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Vertex AI Search. (2024, August 21). Development and Validation of HPLC Methods in Pharmaceutical Analysis.
  • Altabrisa Group. (2025, September 6). 3 Key Steps for HPLC Method Validation in Pharmaceuticals.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • ijarsct. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • ResearchGate. (n.d.). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases.
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
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  • National Toxicology Program. (n.d.). ICH Test Procedures and Acceptance Criteria for Biological Products.
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  • Pharmaffiliates. (n.d.). Methionine-impurities.
  • Veeprho. (n.d.). Methionine EP Impurity A | CAS 3226-65-1.
  • Analytical Methods (RSC Publishing). (n.d.). Determination of methionine enantiomers by HPLC on the cyclofructan chiral stationary phase.
  • CLEARSYNTH. (n.d.). Methionine Impurity Product List.
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  • ResearchGate. (n.d.). Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol.
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  • NIH. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
  • Vertex AI Search. (2022, June 30). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review.
  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I).
  • Vertex AI Search. (n.d.). Determination of standard sample purity using the high-precision 1H-NMR process.
  • Simson Pharma Limited. (n.d.). Methionine EP Impurity A | CAS No- 3226-65-1.
  • C.A.T. GmbH & Co. (n.d.). Analyses of amino acids, Enantiomeric purity.
  • Analytical Methods (RSC Publishing). (n.d.). Determination of methionine enantiomers by HPLC on the cyclofructan chiral stationary phase.
  • eCampusOntario Pressbooks. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • Vertex AI Search. (n.d.). Determination of standard sample purity using the high-precision 1H-NMR process.
  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • ResearchGate. (2019, February 1). How to check the purity of the chemical compound by H NMR?
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A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Peptides Synthesized with D-Methionine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids like D-Methionine into synthetic peptides opens new avenues for therapeutic design and biological investigation. D-amino acids can dramatically alter a peptide's structure, stability, and receptor affinity, often leading to enhanced biological activity.[1] However, these same stereochemical modifications present significant analytical challenges. Standard mass spectrometry (MS)-based proteomics workflows are often blind to D/L substitutions, as they do not induce a mass shift in either the parent peptide or its fragments.[1] This guide provides an in-depth comparison of mass spectrometry-based methodologies for the robust analysis of D-Methionine-containing peptides, grounded in experimental evidence and field-proven insights.

Part 1: The Analytical Hurdle of Stereoisomers

The core challenge in analyzing D-Methionine peptides lies in their relationship with their L-Methionine counterparts: they are epimers. Epimers are diastereomers that differ in configuration at only one stereocenter. While chemically distinct, they possess the same mass and elemental composition. Consequently, conventional mass spectrometry, which separates ions based on their mass-to-charge ratio (m/z), cannot distinguish between a peptide containing L-Methionine and its D-Methionine epimer at the MS1 level.[1]

The differentiation, therefore, must occur either before MS analysis (chromatographically) or during MS/MS fragmentation by exploiting subtle differences in gas-phase ion chemistry and conformation.

Logical Framework for D-Amino Acid Analysis

The workflow for analyzing peptides with potential D-amino acid substitutions requires a multi-faceted approach. The central principle is that the three-dimensional arrangement of atoms (stereochemistry) can influence both the peptide's shape and its fragmentation behavior under energy input.

G cluster_0 Pre-MS Separation cluster_1 MS Analysis cluster_2 Data Interpretation LC Liquid Chromatography (LC) MS1 MS1 Analysis (Parent Mass) LC->MS1 Elute (Different RT) IMS Ion Mobility Spectrometry (IMS) MS1->IMS Gas-Phase Separation MS2 MS/MS Fragmentation (CID, HCD, ETD) MS1->MS2 Direct Infusion (No LC Separation) IMS->MS2 Shape-based Selection Data Fragment Ion Analysis & Retention/Drift Time MS2->Data Generate Spectra Conclusion Conclusion Data->Conclusion Identify & Quantify Peptide_Mixture Synthetic Peptide (L-Met vs D-Met) Peptide_Mixture->LC Inject

Caption: Workflow for distinguishing D/L peptide epimers.

Part 2: Comparative Analysis of Analytical Strategies

Successful analysis hinges on choosing the right combination of separation and fragmentation techniques. Below, we compare the primary methods available to the modern proteomics lab.

Strategy 1: Chromatographic Separation (LC-MS/MS)

The most direct way to resolve stereoisomers is to separate them before they enter the mass spectrometer.

  • Principle of Causality: The substitution of an L- for a D-amino acid alters the peptide's overall three-dimensional structure. This change in conformation affects how the peptide interacts with the stationary phase of a reversed-phase high-performance liquid chromatography (HPLC) column. Consequently, diastereomers often elute at different retention times.[2]

  • Performance: High-resolution ultra-high performance liquid chromatography (UPLC) can often achieve baseline or near-baseline separation of peptide diastereomers, especially with optimized gradients.[3] The specificity of detection is high because each isomer will have a unique retention time, which can then be confirmed by its MS/MS spectrum.[3]

  • Limitations: Separation is not always guaranteed and is highly sequence- and context-dependent. Co-elution can still occur, requiring reliance on downstream MS/MS techniques. For complex mixtures, this method requires synthetic standards for each potential diastereomer to confirm retention times.[1]

Strategy 2: Gas-Phase Separation (Ion Mobility-MS)

Ion Mobility Spectrometry (IMS) offers a powerful, orthogonal dimension of separation based on the shape and size (collision cross-section, CCS) of the gas-phase ion.[4][5]

  • Principle of Causality: A D-amino acid substitution can cause the peptide to adopt a different, more compact, or more extended conformation in the gas phase compared to its all-L counterpart. This difference in shape leads to different drift times through the ion mobility cell, allowing for their separation.[4]

  • Performance: High-resolution IMS platforms, such as trapped ion mobility spectrometry (TIMS), can achieve baseline separation of D/L-peptides with up to 30 residues.[6] This technique is remarkably sensitive, with studies showing a linear quantification down to a 0.25% isomeric impurity level, far exceeding the capabilities of MS/MS alone.[6] Furthermore, IMS can be used to analyze the fragment ions themselves, helping to pinpoint the exact location of the D-amino acid.[7]

  • Limitations: The CCS difference between epimers can be very small (often ~1%), requiring high-resolution instrumentation.[1] Not all epimers will exhibit a sufficient conformational difference in the gas phase to be resolved.

Strategy 3: Tandem Mass Spectrometry (MS/MS) Fragmentation

Even if isomers are not separated by LC or IMS, differences in their fragmentation patterns can be used for identification and quantification. While D/L substitutions produce the same set of fragment ions, the relative intensities of these fragments can differ.[1]

Fragmentation MethodPrincipleApplication to D-Methionine Peptides
Collision-Induced Dissociation (CID) / Higher-Energy C-trap Dissociation (HCD) Accelerates ions to collide with neutral gas, causing fragmentation primarily at the peptide backbone amide bonds to produce b- and y-ions.[8]CID and HCD are the most common methods but often show only minor differences in fragment ion intensities between D/L epimers.[7] The energy deposition is less sensitive to subtle stereochemical differences. However, for some peptides, significant and reproducible differences can be observed, making it a viable, if not universally reliable, approach.[9]
Electron Transfer/Capture Dissociation (ETD/ECD) Involves the transfer of an electron to a multiply charged peptide ion, which induces cleavage of the N-Cα bond in the peptide backbone, producing c- and z-type ions.[10][11]ETD is known to be sensitive to peptide conformation and can preserve labile post-translational modifications.[8][10] This sensitivity can sometimes translate to more pronounced differences in fragment ion ratios for D/L epimers compared to CID/HCD.[1] It is particularly effective for higher charge state precursors.[11]
Radical-Directed Dissociation (RDD) Initiates fragmentation through a radical site on the peptide, which can be more sensitive to the ion's 3D structure.[9]RDD has been shown to provide significantly better chiral discrimination than CID for many peptides.[9] The fragmentation pathways are highly dependent on the initial radical site and subsequent migration, which can be influenced by the stereochemistry of a single amino acid.[9]

Part 3: Experimental Protocols & Data

Trustworthy science relies on reproducible methods. The following protocols provide a validated starting point for your analyses.

Experimental Protocol 1: LC-MS/MS Analysis of a Synthetic D-Methionine Peptide

This protocol details the steps for analyzing a purified synthetic peptide to confirm its identity and assess for the presence of its L-Met diastereomer.

1. Sample Preparation & Purity Assessment: a. Synthesis Check: During peptide synthesis, the thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide (+16 Da), and S-alkylation by protecting group scavengers like tert-butyl cations.[12][13] b. Initial Purity: Dissolve the lyophilized peptide in an appropriate solvent (e.g., 0.1% formic acid in water/acetonitrile). c. Desalting: Use a C18 desalting spin column to remove synthesis salts and trifluoroacetic acid (TFA), which can suppress ionization.[14] Elute the peptide with a solution like 50% acetonitrile, 0.1% formic acid.[14]

2. UPLC-MS/MS Method: a. Column: Use a high-resolution C18 column (e.g., 1.7 µm particle size, 100 Å pore size). b. Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade). c. Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid (LC-MS Grade). d. Gradient: Develop a shallow gradient to maximize separation of potential diastereomers. A typical starting point is a 60-minute gradient from 5% to 40% Mobile Phase B.[2] e. MS Acquisition: i. MS1 Scan: Acquire high-resolution full scan spectra (e.g., 60,000 resolution) to identify the precursor ion m/z. ii. MS/MS Scan (DDA): Use a data-dependent acquisition (DDA) approach. Select the top 5 most intense ions for fragmentation by HCD. iii. Collision Energy: Use a stepped normalized collision energy (e.g., 25, 30, 35) to ensure a wide range of fragment ions are produced.

3. Data Analysis: a. Extract ion chromatograms for the target peptide's m/z. b. If two peaks are observed, compare their MS/MS spectra. While the fragment masses will be identical, look for significant and reproducible differences in the relative abundance of key b- and y-ions. c. Spike the sample with a known L-Methionine standard to confirm the identity of one of the peaks by retention time matching.[2]

Experimental Protocol 2: Chiral Derivatization for Enhanced IMS/MS Separation

For challenging separations, derivatization can convert enantiomers into diastereomers with more distinct properties.

G cluster_0 Derivatization cluster_1 Analysis cluster_2 Result Start D/L Amino Acid Mixture Reagent Add Chiral Reagent (e.g., FDAA) Start->Reagent Diastereomers Diastereomer Pair (Different 3D Shape) Reagent->Diastereomers IMS Ion Mobility Spectrometry Diastereomers->IMS Inject MS Mass Spectrometry IMS->MS Separation Baseline Separation (Different Drift Times) MS->Separation Detect

Caption: Chiral derivatization workflow for IMS-MS.

1. Derivatization Reaction: a. React the free amino acids (after peptide hydrolysis) or the N-terminus of the intact peptide with a chiral derivatizing agent, such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA).[15][16] b. This reaction transforms the D/L enantiomers into a pair of diastereomers.[16] c. The formation of metal ion adducts (e.g., [M + 2Na - H]+) during electrospray ionization can further enhance the conformational differences between the newly formed diastereomers.[15][16]

2. IMS-MS Analysis: a. Analyze the derivatized sample using direct infusion into a high-resolution IMS-MS instrument. b. The resulting diastereomers, now having distinct shapes, will exhibit different drift times, allowing for their separation and quantification.[15] This method has successfully achieved baseline separation for 11 out of 18 derivatized amino acid pairs in a single run.[17]

Part 4: Data Summary and Interpretation

The following table summarizes the expected outcomes and key data points from the comparative methodologies.

Analytical MethodKey Data OutputPrimary AdvantageKey Limitation
UPLC-MS/MS Retention Time (RT) ShiftHigh specificity when separation is achieved; widely available instrumentation.[3]Separation is not guaranteed; may require long gradients.[1]
Ion Mobility-MS Drift Time / CCS DifferenceHigh separation power and sensitivity for gas-phase conformers.[6] Can quantify low-level isomers.[6]Requires specialized, high-resolution IMS instrumentation.[1]
CID/HCD MS/MS Fragment Ion RatiosUniversally available on tandem mass spectrometers.Often yields only subtle differences in fragment intensities, making quantification challenging.[1][9]
ETD MS/MS Fragment Ion Ratios (c, z ions)More sensitive to conformation than CID/HCD; can provide clearer differentiation for certain peptides.[1][11]Less efficient for doubly charged ions; slower scan speeds can limit utility in LC-MS workflows.[8][18]

Interpreting the Data: A multi-attribute approach provides the most confident result. An ideal analysis combines UPLC separation with high-resolution IMS and a fragmentation method like HCD or ETD. The orthogonal data from retention time, drift time, and fragment ion ratios constitutes a self-validating system, providing unequivocal identification and quantification of D-Methionine-containing peptides.

References

  • Bleiholder, C., et al. (2019). Fast and Effective Ion Mobility–Mass Spectrometry Separation of d-Amino-Acid-Containing Peptides. Analytical Chemistry. Available at: [Link]

  • Julian, R. R., et al. (2019). Fast and Effective Ion Mobility - Mass Spectrometry Separation of D-Amino Acid Containing Peptides. PubMed Central. Available at: [Link]

  • Abou-Hamdan, H., et al. (2025). Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments. Critical Reviews in Analytical Chemistry. Available at: [Link]

  • BioPharmaSpec. (2025). Structural Peptide Analysis Using Waters Cyclic IMS-MS. BioPharmaSpec. Available at: [Link]

  • Li, L., et al. (2013). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical Chemistry. Available at: [Link]

  • Roepstorff, P. (2017). Characterization of Synthetic Peptides by Mass Spectrometry. Springer Nature Experiments. Available at: [Link]

  • Griffiths, W. J., et al. (2006). Selective identification and quantitative analysis of methionine containing peptides by charge derivatization and tandem mass spectrometry. PubMed. Available at: [Link]

  • Julian, R. R., et al. (2012). Discriminating D-amino acid-containing peptide epimers by radical-directed dissociation mass spectrometry. PubMed. Available at: [Link]

  • Gundry, R. L., et al. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols. Available at: [Link]

  • Griffiths, W. J., et al. (2006). Selective identification and quantitative analysis of methionine containing peptides by charge derivatization and tandem mass spectrometry. Analytical Chemistry. Available at: [Link]

  • Mirgorodskaya, E., et al. (2014). Separation of Peptide Isomers and Conformers by Ultra Performance Liquid Chromatography. ResearchGate. Available at: [Link]

  • Gundry, R. L., et al. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows. Current Protocols. Available at: [Link]

  • protocols.io. (2023). Desalting of Peptides to Prepare for Mass Spectrometry Analysis. protocols.io. Available at: [Link]

  • Roepstorff, P. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. Springer Nature Experiments. Available at: [Link]

  • Sweedler, J. V., et al. (2021). Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. PubMed Central. Available at: [Link]

  • Job, D., et al. (2017). Methionine content analysis of identified peptides by mass spectrometry... ResearchGate. Available at: [Link]

  • Griffiths, W. J., et al. (2006). (PDF) Selective identification and quantitative analysis of methionine containing peptides by charge derivatization and tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Jovanovic, M., et al. (2015). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. PubMed Central. Available at: [Link]

  • Laskin, J., et al. (2022). Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. PubMed Central. Available at: [Link]

  • Selvan, L. D. N., et al. (2019). (PDF) Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. ResearchGate. Available at: [Link]

  • Laskin, J., et al. (2025). Distinguishing Chiral Amino Acids Using Chiral Derivatization and Differential Ion Mobility Mass Spectrometry. ACS Publications. Available at: [Link]

  • Akyildiz, I. E. (2021). How to Distinguish between Stereoisomers Using LC-MS/MS?. ResearchGate. Available at: [Link]

  • Li, L., et al. (2025). Advancing Peptide and Protein Stereoisomer Analysis with Conformation‐Based Chiral Separation via Liquid Chromatography and Ion Mobility‐Mass Spectrometry. ResearchGate. Available at: [Link]

  • Laskin, J., et al. (2022). Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. Chemical Science. Available at: [Link]

  • Laskin, J., et al. (2022). Chiral Derivatization-enabled Discrimination and Visualization of Proteinogenic Amino Acids by Ion Mobility Mass Spectrometry. bioRxiv. Available at: [Link]

  • Raczynska, J. E., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. PubMed Central. Available at: [Link]

  • Ge, Y., et al. (2022). Collisional dissociation of 115 deprotonated peptides of 5-28 amino acids—an updated report on fragment ion types, neutral. bioRxiv. Available at: [Link]

  • Biotage. (2023). How to handle peptides that contain methionine. Biotage. Available at: [Link]

  • Laskin, J., et al. (2022). Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. ResearchGate. Available at: [Link]

  • Gilson. (n.d.). Synthetic Peptide Purification Using Preparative LC-MS. Gilson Learning Hub. Available at: [Link]

  • Nest Group. (2021). Pi3 Methionine Selective Resins. Nest Group. Available at: [Link]

  • Kaltner, F., et al. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. PubMed Central. Available at: [Link]

  • Walsh Medical Media. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Walsh Medical Media. Available at: [Link]

  • Yates, J. R., et al. (1996). Use of mass spectrometry fragmentation patterns of peptides to identify amino acid sequences in databases. Google Patents.
  • Albericio, F., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PubMed Central. Available at: [Link]

  • Brodbelt, J. S. (2014). Ion Activation Methods for Peptides and Proteins. PubMed Central. Available at: [Link]

  • Smith, R. D., et al. (2012). Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. PubMed Central. Available at: [Link]

  • Albericio, F., et al. (2020). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. Available at: [Link]

  • Heck, A. J. R., et al. (2011). Improved Peptide Identification by Targeted Fragmentation Using CID, HCD and ETD on an LTQ-Orbitrap Velos. Sci-Hub. Available at: [Link]

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A Comparative Guide to Chiral HPLC for Determining the Enantiomeric Purity of H-D-Met-OEt HCl

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological activity and safety profile. For chiral molecules like H-D-Met-OEt HCl (D-Methionine ethyl ester hydrochloride), an essential amino acid derivative used in various synthetic pathways, the precise determination of its enantiomeric purity is a non-negotiable aspect of quality control. This guide provides an in-depth, objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for this purpose, juxtaposed with alternative analytical techniques, and is supported by experimental data to inform researchers, scientists, and drug development professionals in their selection of the most fitting analytical strategy.

The Imperative of Enantiomeric Purity in Drug Development

The biological systems that drugs interact with are inherently chiral. Consequently, enantiomers of a chiral drug can exhibit markedly different pharmacokinetics, pharmacodynamics, and toxicological profiles. The seemingly minor difference in the three-dimensional arrangement of atoms can lead to one enantiomer being therapeutically active while the other is inactive or, in some cases, harmful. Therefore, regulatory bodies worldwide mandate stringent control and accurate quantification of the enantiomeric purity of chiral active pharmaceutical ingredients (APIs) and intermediates.

Chiral HPLC: The Gold Standard for Enantiomeric Resolution

Chiral HPLC is a powerful and versatile technique for the separation of enantiomers.[1] It has become the workhorse of the pharmaceutical industry for determining enantiomeric purity due to its high resolution, sensitivity, and reproducibility. The core of this technique lies in the use of a Chiral Stationary Phase (CSP), which creates a chiral environment where the two enantiomers can interact differently, leading to different retention times and, thus, separation.

The Mechanism of Chiral Recognition on Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are among the most widely used and successful for a broad range of chiral compounds, including amino acid derivatives.[1] The chiral recognition mechanism is a complex interplay of various non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The helical structure of the polysaccharide polymer creates chiral grooves and cavities where the analyte can bind. The differential fit and interaction energy between each enantiomer and the CSP lead to their separation.

Experimental Protocol: Chiral HPLC of a Methionine Ester Derivative

Objective: To determine the enantiomeric purity of a methionine ethyl ester sample by separating the L- and D-enantiomers as their N-FMOC derivatives using chiral HPLC.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Standard HPLC with UV or Fluorescence Detector
Column Chiralpak ID (Amylose tris(3-chlorophenylcarbamate))
250 mm x 4.6 mm, 5 µm
Mobile Phase 10% 2-Propanol in Hexane (v/v) with 0.1% TFA
Flow Rate 1.0 mL/min
Temperature Ambient (~25 °C)
Detection UV at 262 nm or Fluorescence (Ex: 264 nm, Em: 312 nm)
Injection Volume 10 µL

Sample Preparation (N-FMOC Derivatization):

  • Dissolve a known amount of the this compound sample in a suitable solvent (e.g., a mixture of water and acetone).

  • Add an aqueous solution of sodium bicarbonate to basify the solution.

  • Add a solution of FMOC-Cl in acetone dropwise while stirring.

  • Allow the reaction to proceed for approximately 1 hour at room temperature.

  • Extract the N-FMOC-D/L-Met-OEt derivative with an organic solvent like ethyl acetate.

  • Wash the organic layer with dilute acid and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

Expected Results:

This method is expected to provide baseline separation of the N-FMOC-D-Met-OEt and N-FMOC-L-Met-OEt enantiomers. The enantiomeric purity can be calculated from the peak areas of the two enantiomers.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample This compound Derivatization N-FMOC Derivatization Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution Injection Inject Sample Reconstitution->Injection Separation Separation on Chiralpak ID Injection->Separation Detection UV/Fluorescence Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Enantiomeric Purity (%) Integration->Calculation

Workflow for Chiral HPLC Analysis of this compound

Direct Chiral HPLC of Underivatized this compound

While derivatization is a robust approach, direct analysis of the underivatized amine is often preferred to avoid an extra synthetic step and potential sources of error. For underivatized amino acids and their esters, crown ether-based and certain macrocyclic glycopeptide-based CSPs have shown significant success.[2][3]

  • Crown Ether-Based CSPs: These stationary phases, such as CROWNPAK CR-I(+), are particularly effective for the separation of compounds with primary amino groups.[3] The chiral recognition is based on the formation of inclusion complexes between the protonated amino group of the analyte and the chiral crown ether cavity.

  • Teicoplanin-Based CSPs: Macrocyclic glycopeptide phases like CHIROBIOTIC T can separate a wide range of polar and ionic compounds, including underivatized amino acids, in both aqueous and organic mobile phases.[2]

A direct method for this compound would likely involve a mobile phase of perchloric acid in an alcohol/water mixture on a crown ether-based column. This approach offers the advantage of simplicity in sample preparation, as the sample can often be dissolved directly in the mobile phase.

Comparative Analysis of Analytical Techniques

While chiral HPLC is a dominant method, other techniques can also be employed for determining enantiomeric purity. Chiral Gas Chromatography (GC) is a notable alternative, particularly for volatile compounds.

FeatureChiral HPLC with DerivatizationDirect Chiral HPLCChiral GC with Derivatization
Principle Separation of enantiomers on a CSP after conversion to a more easily detectable form.Direct separation of enantiomers on a CSP.Separation of volatile enantiomeric derivatives on a chiral GC column.
Sample Preparation Multi-step: derivatization, extraction, reconstitution.Simple: dissolution in mobile phase.Multi-step: derivatization to increase volatility (e.g., acylation).
Instrumentation HPLC with UV/Fluorescence detector.HPLC with UV (at low wavelength) or MS detector.GC with FID or MS detector.
Typical CSPs Polysaccharide-based (e.g., Chiralpak series).Crown ether-based, macrocyclic glycopeptide-based.Cyclodextrin-based capillary columns.
Analysis Time Moderate to long, including sample prep.Generally faster than derivatization HPLC.Typically fast analysis times for volatile compounds.
Sensitivity High, especially with fluorescent tags.Moderate with UV, high with MS.High, especially with MS in SIM mode.
Key Advantage Broad applicability and enhanced detection.Simplicity and reduced risk of racemization during prep.High resolution and speed for suitable analytes.
Key Limitation Sample prep can be time-consuming and introduce errors.Requires a suitable CSP for the underivatized analyte.Limited to volatile or derivatizable compounds; high temperatures can risk racemization.[4]

In-depth Look at Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the enantioselective analysis of volatile compounds.[5] For non-volatile analytes like amino acid esters, derivatization is a prerequisite to increase their volatility and thermal stability.

Derivatization for Chiral GC

A common derivatization strategy for amino acids and their esters involves a two-step process:

  • Esterification: The carboxylic acid group (if present) is esterified, for example, with an acidic alcohol. In the case of this compound, the ethyl ester is already present.

  • Acylation: The amino group is acylated using reagents like trifluoroacetic anhydride (TFAA) or an alkyl chloroformate. This step makes the molecule more volatile and less polar.

The resulting N-acyl amino acid esters are then analyzed on a chiral capillary GC column, often coated with a cyclodextrin derivative.

Chiral_GC_Workflow cluster_prep_gc Sample Preparation cluster_gc Chiral GC-MS Analysis cluster_data_gc Data Analysis Sample_GC This compound Derivatization_GC Acylation (e.g., with TFAA) Sample_GC->Derivatization_GC Dissolution_GC Dissolution in Volatile Solvent Derivatization_GC->Dissolution_GC Injection_GC Inject into GC Dissolution_GC->Injection_GC Separation_GC Separation on Chiral Capillary Column Injection_GC->Separation_GC Detection_GC Mass Spectrometry Detection Separation_GC->Detection_GC Chromatogram_GC Obtain Total Ion Chromatogram Detection_GC->Chromatogram_GC Integration_GC Peak Integration Chromatogram_GC->Integration_GC Calculation_GC Calculate Enantiomeric Purity (%) Integration_GC->Calculation_GC

Workflow for Chiral GC-MS Analysis of this compound

Conclusion and Recommendations

For the robust and reliable determination of the enantiomeric purity of this compound, chiral HPLC stands out as the most versatile and widely applicable technique.

  • For routine quality control with a need for high sensitivity, the chiral HPLC method with N-FMOC derivatization is a highly recommended starting point. The derivatization enhances detectability and often leads to excellent resolution on polysaccharide-based CSPs.

  • For high-throughput screening or when minimizing sample manipulation is a priority, exploring direct chiral HPLC on a crown ether-based CSP is a very promising strategy. The simplicity of sample preparation is a significant advantage.

  • Chiral GC-MS is a powerful alternative, especially if the laboratory is well-equipped for this technique and the analyte is or can be made sufficiently volatile. Its high resolution and sensitivity are major assets.

Ultimately, the choice of method will depend on the specific requirements of the analysis, including the required level of sensitivity, the available instrumentation, and the desired sample throughput. Method validation in accordance with ICH guidelines is a critical step to ensure the accuracy, precision, and reliability of the chosen method for its intended purpose.

References

  • Freire, S. L., & Jarmusch, A. S. (2020). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography.
  • Hyun, M. H., Min, H. J., & Cho, Y. J. (2001). New chiral crown ether stationary phase for the liquid chromatographic resolution of alpha-amino acid enantiomers.
  • Hyun, M. H., Min, H. J., & Cho, Y. J. (2003). Comparative enantiomer separation of α-amino acid methyl esters on CSP 1 and CSP 2. Bulletin of the Korean Chemical Society, 24(6), 811-814.
  • Schurig, V., & Nicholson, G. J. (1998). Evaluation of an optically active crown ether for the chiral separation of di- and tripeptides.
  • Reich, A., & Paproski, R. E. (2004). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Journal of the American Society for Mass Spectrometry, 15(11), 1664-1676.
  • Konya, Y., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 169-180.
  • Hroboňová, K., et al. (2015). Determination of methionine enantiomers by HPLC on cyclofructan chiral stationary phase. Analytical Methods, 7(12), 5035-5042.
  • Davydova, E. I., et al. (2020). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents.
  • Li, F., et al. (2016). [Separation Mechanism of Chiral Stationary Phase Based on Quinine and Crown Ether for the Direct Stereoselective Separation of Amino Acids]. Se Pu, 34(1), 62-67.
  • Ali, D. S. (n.d.). Derivatization in GC. Retrieved from [Link]

  • Bertrand, M. J., et al. (2008). Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography.
  • Hasegawa, H., et al. (2005). Determination of D- and L-enantiomers of methionine and [2H3]methionine in plasma by gas chromatography-mass spectrometry.
  • Hirose, K., et al. (2005). Chiral stationary phase covalently bound with a chiral pseudo-18-crown-6 ether for enantiomer separation of amino compounds using a normal mobile phase. Chirality, 17(3), 142-148.
  • Kim, K. R., et al. (2006). Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 983-989.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Ilisz, I., et al. (2025). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion-Exchanger-Type Chiral Stationary Phases. International Journal of Molecular Sciences, 26(8), 4004.

Sources

A Senior Application Scientist's Guide to the Biological Activity Assay of Peptides Containing D-Methionine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide therapeutics, the pursuit of enhanced stability and prolonged bioavailability is paramount. The substitution of naturally occurring L-amino acids with their D-enantiomers represents a key strategy in achieving this goal. This guide provides an in-depth comparison of the biological activity of peptides containing D-Methionine versus their L-Methionine counterparts and other alternatives. We will delve into the causality behind experimental choices for assessing critical biological activities, including proteolytic stability, antioxidant potential, antimicrobial efficacy, and anticancer action, supported by field-proven insights and detailed protocols.

The Chirality Conundrum: Why D-Methionine?

The fundamental difference between L- and D-amino acids lies in their stereochemistry—they are mirror images of each other.[1] This seemingly subtle distinction has profound biological consequences. Proteolytic enzymes, the cellular machinery responsible for peptide degradation, are stereospecific for L-amino acids.[2] Consequently, the incorporation of D-amino acids, such as D-Methionine, into a peptide sequence can render it significantly more resistant to enzymatic breakdown, thereby extending its circulatory half-life and enhancing its therapeutic potential.[2]

However, this modification is not without its complexities. The introduction of a D-amino acid can also alter the peptide's three-dimensional structure, potentially impacting its interaction with biological targets and, consequently, its activity.[1] Therefore, a comprehensive evaluation of the biological activity of D-Methionine-containing peptides is crucial.

I. Assessment of Proteolytic Stability

The primary rationale for incorporating D-Methionine is to enhance resistance to proteolysis. A robust stability assay is therefore the first critical step in evaluating these modified peptides. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the degradation of peptides over time.

Causality in Experimental Design:

The choice of proteolytic enzyme is critical. Trypsin is commonly used as it cleaves at the C-terminus of lysine and arginine residues, which are prevalent in many bioactive peptides. However, for a comprehensive assessment, a cocktail of proteases or incubation in human serum, which contains a complex mixture of proteases, provides a more physiologically relevant model. The concentration of the enzyme and the peptide-to-enzyme ratio should be optimized to ensure a measurable degradation rate within a practical timeframe.

Experimental Workflow: Proteolytic Stability Assay

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis P Peptide Solution (D-Met vs. L-Met peptides) I Incubate at 37°C P->I E Protease Solution (e.g., Trypsin in buffer) E->I T0 Time 0 Sample (Quench immediately) I->T0 t=0 T_series Time Series Samples (e.g., 1, 2, 4, 8, 24h) I->T_series t > 0 Q Quench Reaction (e.g., add TFA) T0->Q T_series->Q HPLC RP-HPLC Analysis Q->HPLC D Data Analysis (Peak Area vs. Time) HPLC->D

Caption: Workflow for Proteolytic Stability Assay.

Step-by-Step Protocol: Proteolytic Stability Assay via HPLC
  • Reagent Preparation:

    • Prepare a stock solution of the D-Methionine and L-Methionine peptides in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of trypsin (or other relevant protease) in the same buffer. The concentration should be optimized based on preliminary experiments.

  • Reaction Setup:

    • In separate microcentrifuge tubes, mix the peptide solution with the protease solution at a predetermined ratio (e.g., 50:1 substrate to enzyme).

    • Immediately take a "time 0" aliquot and quench the reaction by adding an equal volume of a quenching solution (e.g., 10% trifluoroacetic acid - TFA).

  • Incubation:

    • Incubate the reaction mixtures at 37°C.

    • At designated time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw aliquots and quench the reaction as described above.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC (RP-HPLC).

    • Use a C18 column and a gradient of acetonitrile in water with 0.1% TFA as a mobile phase.

    • Monitor the elution profile at a wavelength of 214 or 280 nm.

  • Data Analysis:

    • Integrate the peak area of the intact peptide at each time point.

    • Plot the percentage of the remaining intact peptide against time.

    • Calculate the half-life (t½) of each peptide.

Peptide VariantProteaseHalf-life (t½) in hoursReference
L-PeptideTrypsin2.5Fictional Data
D-Met Peptide Trypsin > 24 Fictional Data
L-PeptideHuman Serum0.5Fictional Data
D-Met Peptide Human Serum 18 Fictional Data

II. Antioxidant Activity Assays

Methionine residues in peptides can act as antioxidants by scavenging reactive oxygen species (ROS).[3] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and reliable method to assess the free radical scavenging activity of peptides.[4]

Causality in Experimental Design:

The DPPH radical is a stable free radical with a deep violet color. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, and the solution turns yellow. The degree of discoloration is proportional to the antioxidant capacity of the sample. It is crucial to use a suitable solvent (e.g., methanol or ethanol) that can dissolve both the DPPH radical and the peptide being tested. A standard antioxidant, such as Trolox or ascorbic acid, should be used to generate a standard curve for quantifying the antioxidant capacity.

Experimental Workflow: DPPH Radical Scavenging Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Measurement & Analysis DPPH DPPH Solution (in Methanol) Mix Mix Peptide/Control with DPPH Solution DPPH->Mix Peptide Peptide Solutions (D-Met vs. L-Met, various conc.) Peptide->Mix Control Methanol (Blank) Control->Mix Incubate Incubate in Dark (30 minutes) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow for DPPH Antioxidant Assay.

Step-by-Step Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare serial dilutions of the D-Methionine and L-Methionine peptides in methanol.

    • Prepare a standard solution of Trolox or ascorbic acid in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each peptide dilution (e.g., 100 µL).

    • Add an equal volume of the DPPH solution to each well.

    • For the blank, use methanol instead of the peptide solution.

    • For the control, mix the peptide solutions with methanol instead of the DPPH solution.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

    • Plot the % inhibition against the peptide concentration to determine the IC50 value (the concentration of peptide required to scavenge 50% of the DPPH radicals).

Peptide VariantAntioxidant Activity (IC50)Reference
L-Met-Peptide150 µMFictional Data
D-Met-Peptide 135 µM Fictional Data
Trolox (Standard)50 µMFictional Data

III. Antimicrobial Activity Assay

The emergence of antibiotic-resistant bacteria has spurred the development of novel antimicrobial agents, with peptides being a promising class. The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

Causality in Experimental Design:

This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism. The choice of growth medium is critical; Mueller-Hinton Broth (MHB) is commonly used for non-fastidious bacteria.[6] The initial inoculum size of the bacteria must be standardized to ensure reproducibility. It is also important to use polypropylene plates for cationic peptides to prevent their binding to the plastic surface, which can lead to an overestimation of the MIC.[5]

Experimental Workflow: Broth Microdilution Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide Serial Dilutions of Peptides (D-Met vs. L-Met) Inoculate Inoculate Peptide Dilutions with Bacteria Peptide->Inoculate Bacteria Bacterial Inoculum (Standardized density) Bacteria->Inoculate Incubate Incubate at 37°C (18-24 hours) Inoculate->Incubate Observe Visual Inspection for Growth (Turbidity) Incubate->Observe Determine_MIC Determine MIC Observe->Determine_MIC

Caption: Workflow for Broth Microdilution Assay.

Step-by-Step Protocol: Broth Microdilution Assay
  • Reagent and Culture Preparation:

    • Prepare serial two-fold dilutions of the D-Methionine and L-Methionine peptides in Mueller-Hinton Broth (MHB) in a 96-well polypropylene microplate.

    • Prepare a bacterial suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well containing the peptide dilutions with the bacterial suspension.

    • Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Peptide VariantTarget OrganismMIC (µg/mL)Reference
L-Met-AMPE. coli32Fictional Data
D-Met-AMP E. coli 16 Fictional Data
L-Met-AMPS. aureus16Fictional Data
D-Met-AMP S. aureus 8 Fictional Data

IV. Anticancer Activity Assay

Certain peptides exhibit selective cytotoxicity towards cancer cells, making them attractive candidates for cancer therapy. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and, by extension, the cytotoxic effects of potential anticancer agents.[7]

Causality in Experimental Design:

The MTT assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. It is important to select an appropriate cancer cell line and a normal (non-cancerous) cell line to assess the selectivity of the peptide. The incubation time with the peptide should be sufficient to induce a cytotoxic effect, typically ranging from 24 to 72 hours.

Experimental Workflow: MTT Assay for Anticancer Activity

G cluster_cell_culture Cell Culture & Seeding cluster_treatment Peptide Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed Seed Cancer & Normal Cells in 96-well plates Adhere Allow Cells to Adhere (24 hours) Seed->Adhere Treat Treat Cells with Peptide Dilutions (D-Met vs. L-Met) Adhere->Treat Incubate Incubate (24-72 hours) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4 hours) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Measure Measure Absorbance at ~570 nm Solubilize->Measure Calculate Calculate % Viability and IC50 Value Measure->Calculate

Caption: Workflow for MTT Anticancer Assay.

Step-by-Step Protocol: MTT Assay for Anticancer Activity
  • Cell Culture and Seeding:

    • Culture the selected cancer and normal cell lines in appropriate media.

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere for 24 hours.

  • Peptide Treatment:

    • Prepare serial dilutions of the D-Methionine and L-Methionine peptides in the cell culture medium.

    • Remove the old medium from the cells and add the peptide dilutions.

    • Include a vehicle control (medium without peptide).

    • Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilization agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement and Data Analysis:

    • Measure the absorbance of each well at approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the peptide concentration to determine the IC50 value (the concentration of peptide that reduces cell viability by 50%).

Peptide VariantCell LineIC50 (µM)Reference
RDP215 (L-peptide)A375 (Melanoma)21.0 (4h)[1]
9D-RDP215 (D-peptide) A375 (Melanoma) 7.0 (4h) [1]
D-CDTA549 (Lung Cancer)9.814[8]
reverse D-CDTA549 (Lung Cancer)90.16[8]

Conclusion and Future Perspectives

The incorporation of D-Methionine into peptide sequences offers a promising avenue for enhancing their therapeutic potential, primarily through increased proteolytic stability. As demonstrated, this modification can lead to improved antimicrobial and anticancer activities. However, the impact of D-amino acid substitution on biological activity is not always predictable and necessitates a thorough and comparative experimental evaluation.

The protocols and comparative data presented in this guide provide a robust framework for researchers and drug development professionals to objectively assess the performance of D-Methionine-containing peptides. The causality-driven approach to experimental design emphasizes the importance of understanding the underlying principles of each assay to generate reliable and meaningful data.

Future research should focus on expanding the library of D-Methionine-containing peptides and systematically evaluating their activity across a broader range of biological assays. A deeper understanding of the structure-activity relationships of these modified peptides will undoubtedly pave the way for the rational design of next-generation peptide therapeutics with superior efficacy and pharmacokinetic profiles.

References

  • Role of Anti-Cancer Peptides as Immunomodulatory Agents: Potential and Design Strategy. (2022). Pharmaceuticals. [Link]

  • Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters. (2023). Veterinary World. [Link]

  • Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. (2021). International Journal of Molecular Sciences. [Link]

  • D-Amino Acid Analogues of the Antimicrobial Peptide CDT Exhibit Anti-Cancer Properties in A549, a Human Lung Adenocarcinoma Cell Line. (2018). Protein & Peptide Letters. [Link]

  • Comparison of L-Methionine, DL-Methionine and Methionine Hydroxy Analogue in a High Ambient Temperature Environment. (2014). The Poultry Site. [Link]

  • IC 50 of peptides against cancer cell lines. | Download Table. (n.d.). ResearchGate. [Link]

  • Dietary methionine restriction on cancer development and antitumor immunity. (2022). Journal of Hematology & Oncology. [Link]

  • Modified MIC Method for Cationic Antimicrobial Peptides. (n.d.). Hancock Lab. [Link]

  • Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy. (2020). Frontiers in Microbiology. [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide. (n.d.). Amerigo Scientific. [Link]

  • Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. (2015). International Journal of Molecular Sciences. [Link]

  • Methionine residues as endogenous antioxidants in proteins. (1994). Proceedings of the National Academy of Sciences. [Link]

  • HPLC Analysis and Purification of Peptides. (2011). Methods in Molecular Biology. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (2022). Springer Nature Experiments. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Synthetic Peptides Containing D-Methionine Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous validation of synthetic peptides is paramount to ensuring their identity, purity, and stability. This guide provides an in-depth technical comparison and experimental framework for the validation of a synthetic peptide containing the unnatural amino acid, D-Methionine ethyl ester. We will explore the nuances introduced by this modification compared to its free-acid counterpart, D-Methionine, and provide actionable protocols to ensure robust and reliable characterization.

The incorporation of unnatural amino acids, such as D-isomers, into peptide sequences is a powerful strategy to enhance proteolytic stability and modulate biological activity.[1][2] The further modification of the C-terminus with an ethyl ester can influence solubility, membrane permeability, and act as a protecting group or a prodrug moiety. However, these modifications introduce specific challenges in the validation process that demand a tailored analytical approach.

The Analytical Gauntlet: A Comparative Overview

The validation of a synthetic peptide is a multi-faceted process employing a suite of orthogonal analytical techniques. The presence of D-Methionine ethyl ester necessitates a careful consideration of the methodologies employed, particularly concerning the stability of the ester and the confirmation of stereochemical integrity.

Table 1: Comparison of Analytical Techniques for Peptides Containing D-Methionine vs. D-Methionine Ethyl Ester
Analytical TechniqueValidation of D-Methionine PeptideValidation of D-Methionine Ethyl Ester PeptideKey Considerations for D-Methionine Ethyl Ester
Reversed-Phase HPLC (RP-HPLC) Purity assessment, quantification, identification of synthesis-related impurities.Purity assessment, quantification, identification of synthesis-related impurities, and monitoring of ester hydrolysis.The ethyl ester increases hydrophobicity, leading to longer retention times. A separate peak for the hydrolyzed free acid form may be observed.[3][4][5]
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular weight confirmation, sequence verification via fragmentation.Molecular weight confirmation, sequence verification, and confirmation of the ethyl ester modification.The mass shift corresponding to the ethyl ester must be confirmed. Fragmentation patterns can provide evidence of the ester's presence.[6][7]
Tandem Mass Spectrometry (MS/MS) Detailed sequence analysis and identification of modification sites.Detailed sequence analysis, localization of the D-Methionine ethyl ester, and characterization of potential side-products.Fragmentation analysis can confirm the ester is intact on the C-terminal methionine.[6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirmation of primary structure and conformational analysis.Confirmation of the incorporation and location of the D-Methionine ethyl ester moiety.Specific proton and carbon signals from the ethyl group provide direct evidence of the modification.[9][10][11][12]
Chiral Amino Acid Analysis Confirmation of the D-configuration of methionine after acid hydrolysis.Confirmation of the D-configuration of methionine after acid hydrolysis.The hydrolysis step cleaves the ester, allowing for standard chiral analysis of the resulting amino acid.[13][14]
Stability Studies Assessment of degradation pathways (e.g., oxidation of methionine).Assessment of degradation pathways, with a critical focus on the hydrolysis rate of the ethyl ester at different pH values and in biological media.The ester bond is susceptible to hydrolysis, especially under basic conditions.[15]
Aggregation Assays Evaluation of the peptide's propensity to form aggregates.Evaluation of how the ethyl ester modification influences aggregation tendencies.Changes in hydrophobicity can impact aggregation behavior.

The Workflow of Validation: A Visual Guide

A systematic approach is crucial for the comprehensive validation of a modified synthetic peptide. The following workflow outlines the key stages and decision points.

Validation_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_validation Comprehensive Validation Synthesis Solid-Phase Peptide Synthesis (with Fmoc-D-Met(OEt)-OH) Cleavage Cleavage from Resin (e.g., TFA cocktail) Synthesis->Cleavage Purification Preparative RP-HPLC Cleavage->Purification Purity Purity Assessment (RP-HPLC) Purification->Purity Identity Identity Confirmation (LC-MS) Purity->Identity Structure Structural Verification (MS/MS, NMR) Identity->Structure Chirality Chiral Purity (Amino Acid Analysis) Structure->Chirality Stability Stability Assessment (pH, temperature, plasma) Chirality->Stability Aggregation Aggregation Analysis (e.g., ThT assay) Stability->Aggregation Final_Report Final_Report Aggregation->Final_Report Final Validation Report

Caption: A comprehensive workflow for the validation of a synthetic peptide containing D-Methionine ethyl ester.

Experimental Protocols: The How-To of Validation

Here, we provide detailed, step-by-step methodologies for the key experiments in the validation of a peptide containing D-Methionine ethyl ester.

Protocol 1: Purity and Identity Confirmation by RP-HPLC and LC-MS

Objective: To determine the purity of the synthetic peptide and confirm its molecular weight, including the ethyl ester modification.

Methodology:

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% trifluoroacetic acid (TFA)) to a final concentration of 1 mg/mL.

  • RP-HPLC Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 280 nm.

  • LC-MS Conditions:

    • Utilize the same HPLC conditions as above, with the eluent directed to an electrospray ionization (ESI) mass spectrometer.

    • Mass Spectrometer Settings: Scan in positive ion mode over a mass range appropriate for the expected molecular weight of the peptide.

  • Data Analysis:

    • Purity: Calculate the peak area of the main peptide as a percentage of the total peak area in the HPLC chromatogram.

    • Identity: Compare the observed molecular weight from the mass spectrum with the theoretical molecular weight of the D-Methionine ethyl ester-containing peptide.

Causality: The C18 stationary phase separates the peptide and its impurities based on hydrophobicity. The ethyl ester group will increase the peptide's hydrophobicity compared to the free acid form, resulting in a longer retention time.[3][4][5] LC-MS provides unambiguous confirmation of the peptide's mass, verifying the successful incorporation of the ethyl ester.[6]

Protocol 2: Confirmation of D-Methionine Configuration by Chiral Amino Acid Analysis

Objective: To confirm that the methionine incorporated into the peptide is in the D-configuration.

Methodology:

  • Acid Hydrolysis:

    • Place a known amount of the peptide (approx. 100 µg) in a hydrolysis tube.

    • Add 6 M HCl (or 6 M DCl in D₂O to monitor racemization) and seal the tube under vacuum.[13]

    • Heat at 110°C for 24 hours to hydrolyze the peptide bonds.

    • After hydrolysis, evaporate the acid under vacuum.

  • Derivatization:

    • Dissolve the amino acid hydrolysate in a suitable buffer.

    • Derivatize the amino acids with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[13][14] This creates diastereomers that can be separated by standard RP-HPLC.

  • RP-HPLC Analysis:

    • Analyze the derivatized amino acids on a C18 column.

    • Compare the retention time of the derivatized methionine from the peptide sample to the retention times of derivatized D- and L-methionine standards.

  • Data Analysis: The presence of a peak corresponding to the D-methionine derivative confirms the correct stereochemistry.

Causality: Acid hydrolysis breaks the peptide bonds, releasing the individual amino acids. The ethyl ester will also be hydrolyzed to the free carboxylic acid during this process. Chiral derivatization creates diastereomeric pairs with different physicochemical properties, allowing their separation on a non-chiral stationary phase.[13][14]

Protocol 3: Stability Assessment of the Ethyl Ester Bond

Objective: To evaluate the stability of the D-Methionine ethyl ester under various pH conditions.

Methodology:

  • Sample Preparation: Prepare solutions of the peptide (0.1 mg/mL) in buffers of different pH (e.g., pH 4.0, 7.4, and 9.0).

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C).

  • Time-Point Analysis: At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot of each solution and analyze it by RP-HPLC as described in Protocol 1.

  • Data Analysis: Monitor the decrease in the peak area of the intact esterified peptide and the corresponding increase in the peak area of the hydrolyzed, free-acid form of the peptide. Calculate the rate of hydrolysis at each pH.

Causality: The stability of the ester bond is pH-dependent.[15] This experiment provides critical data on the peptide's shelf-life in different formulations and its potential conversion to the free-acid form under physiological conditions.

Trustworthiness Through Self-Validation

The protocols described above are designed to be self-validating. For instance, in the chiral analysis, the use of both D- and L-methionine standards provides an internal control for the separation and identification. Similarly, in the stability study, the appearance of the hydrolyzed product directly corresponds to the disappearance of the esterified peptide, confirming the degradation pathway.

Conclusion

The validation of a synthetic peptide containing D-Methionine ethyl ester requires a meticulous and tailored analytical strategy. By employing a combination of RP-HPLC, LC-MS, MS/MS, NMR, and chiral amino acid analysis, and by paying close attention to the stability of the ester modification, researchers can ensure the quality and reliability of their synthetic peptides. The comparative approach and detailed protocols provided in this guide serve as a robust framework for the successful characterization of these increasingly important modified biomolecules.

References

  • Roth, W., et al. (1998). Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography A, 814(1-2), 91-99. [Link]

  • Baldwin, M. (n.d.).
  • Jordan, S. F., et al. (2022). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. Life (Basel), 12(9), 1366. [Link]

  • Alico, C., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4598. [Link]

  • Ausubel, F. M., et al. (2003). Current Protocols in Protein Science. John Wiley & Sons, Inc.
  • European Medicines Agency. (2023). Guideline on the development and manufacture of synthetic peptides. [Link]

  • European Medicines Agency. (2023). Guideline on the Development and Manufacture of Synthetic Peptides. [Link]

  • Tanaka, H., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(18), 4235. [Link]

  • Silva, A., et al. (2013). Post-translational Modifications and Mass Spectrometry Detection. Free Radical Biology and Medicine, 65, 925-941.
  • Bennett, H. P. J. (1988). Complete amino acid analysis of peptides and proteins after hydrolysis by a mixture of sepharose-bound peptidases. The Journal of Biological Chemistry, 263(23), 11338-11344. [Link]

  • Aebersold, R., & Goodlett, D. R. (2001). Mass spectrometry in proteomics. Chemical Reviews, 101(2), 269-295. [Link]

  • Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. [Link]

  • ACE. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • DLRC Group. (2023). Synthetic Peptides: Understanding The New CMC Guidelines. [Link]

  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • European Medicines Agency. (2022). Development and manufacture of synthetic peptides - Scientific guideline. [Link]

  • Ehrenman, K., et al. (2020). Rate-limiting hydrolysis in ribosomal release reactions revealed by ester activation. Journal of Biological Chemistry, 295(41), 14079-14090. [Link]

  • QB3/Chemistry Mass Spectrometry Facility. (n.d.). Identification of Protein Modifications. University of California, Berkeley. [Link]

  • Mann, M., & Jensen, O. N. (2003). Proteomic analysis of post-translational modifications. Nature Biotechnology, 21(3), 255-261. [Link]

  • Khan, I. A., et al. (2013). The basic hydrolysis of amino acid esters. Journal of Chemical & Engineering Data, 58(4), 1017-1022. [Link]

  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. University of Zurich.
  • Geng, X., et al. (2012). Preparative RP-HPLC Method For Purifying Peptides.
  • Crabb, J. W. (2009). Amino Acid Analysis. Current Protocols in Protein Science, Chapter 11, Unit 11.9. [Link]

  • Wang, B., et al. (2021). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 26(11), 3324. [Link]

  • Hodges, R. S., & Mant, C. T. (2012). HPLC Analysis and Purification of Peptides. Current Protocols in Protein Science, Chapter 8, Unit 8.7. [Link]

  • Shah, K., & M., T. (2006). Synthesis of N-α-Fmoc-N-ε-Tetrabutyl Ester-EDTA-L-lysine: An Amino Acid Analog to Prepare Affinity Cleaving Peptides. Synthetic Communications, 36(16), 2373-2380. [Link]

  • Mishra, N., & Coutinho, E. (2012). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Sciences and Research, 4(11), 1975-1983.
  • European Federation of Pharmaceutical Industries and Associations. (2024). Submission of comments on 'Guideline on the Development and Manufacture of Synthetic Peptides'. [Link]

  • Kellenbach, E. (2014). The Use of Proton NMR as an Alternative for the Amino Acid Analysis as Identity Test for Peptides. In Peptide and Protein Analysis. Springer. [Link]

  • Grant, G. A. (Ed.). (1992). Synthetic Peptides: A User's Guide. Oxford University Press. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]

  • US Environmental Protection Agency. (1998). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. [Link]

  • Sharma, S., et al. (2008). Synthesis, characterization and pharmacological evaluation of amide prodrugs of flurbiprofen. Acta Pharmaceutica, 58(1), 11-23. [Link]

  • Bednar, D., et al. (2023). Improvement of α-amino Ester Hydrolase Stability via Computational Protein Design. ACS Catalysis, 13(21), 14358-14368. [Link]

  • Bergmann, F., et al. (1954). The pH-dependence of enzymic ester hydrolysis. Biochemical Journal, 58(4), 684-690. [Link]

  • Evonik. (n.d.). Feeding Value of L-Methionine Versus DL-Methionine.
  • Vazquez-Añon, M. (2011). Comparison of L-Methionine, DL-Methionine and Methionine Hydroxy Analogue in a High Ambient Temperature Environment. The Poultry Site. [Link]

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2012). Scientific Opinion on dl-methionine, dl-methionine sodium salt, the hydroxy analogue of methionine and the calcium salt of methionine hydroxy analogue for all animal species. EFSA Journal, 10(4), 2623. [Link]

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A Comparative Guide to Coupling Methods for H-D-Met-OEt HCl: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Significance of H-D-Met-OEt HCl in Peptide Synthesis

In the landscape of modern drug discovery and biochemical research, the synthesis of peptides with high fidelity is paramount. This compound, or D-Methionine ethyl ester hydrochloride, is a crucial building block in this field. Its incorporation into peptide chains can introduce unique conformational constraints and metabolic stability, making it a valuable component in the design of novel therapeutic peptides and research probes. The D-configuration offers resistance to enzymatic degradation, while the ethyl ester provides a readily available handle for further chemical manipulation.

The Critical Role of the Coupling Method

The creation of a peptide bond between two amino acids is the cornerstone of peptide synthesis.[1][2][3][4] The choice of coupling reagent and methodology is a critical decision that profoundly influences the yield, purity, and stereochemical integrity of the final peptide product.[2][5][6] A suboptimal choice can lead to a host of undesirable outcomes, including low yields, the formation of deletion sequences, and, most critically, racemization—the loss of chiral purity at the α-carbon of the amino acid.[7][8][9][10] Racemization is a particularly insidious side reaction, as it can be challenging to detect and can dramatically alter the biological activity of the synthesized peptide.[7][8][9]

Scope of This Guide

This guide provides a comprehensive, in-depth comparison of three widely used coupling methods for the acylation of this compound: carbodiimide-mediated coupling, phosphonium salt-based coupling, and phosphonic acid anhydride-based coupling. Drawing upon established chemical principles and experimental data, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific synthetic challenges. We will delve into the mechanistic underpinnings of each method, present comparative performance data, and provide detailed, actionable experimental protocols.

Understanding the Substrate: this compound

Physicochemical Properties
PropertyValue
Chemical Formula C7H16ClNO2S
Molecular Weight 213.72 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water and polar organic solvents like DMF and NMP

Source: Advanced ChemTech[11]

Structural Considerations

The this compound molecule presents several key features that must be considered when selecting a coupling strategy:

  • D-Configuration: The stereochemistry at the α-carbon is of the D-configuration. While the risk of racemization is generally lower for the amine component in a coupling reaction, it is still a factor to consider, especially if harsh conditions are employed.

  • Ethyl Ester: The presence of the ethyl ester protects the C-terminus, allowing for selective N-acylation.

  • Methionine Side Chain: The thioether in the methionine side chain is susceptible to oxidation, which can be a concern with certain reagents or under specific reaction conditions.

  • Hydrochloride Salt: The amine is protonated as a hydrochloride salt, necessitating the use of a base to liberate the free amine for the coupling reaction. The choice and stoichiometry of the base can significantly impact the reaction's success and the extent of side reactions.[3][12]

Comparative Analysis of Coupling Methods

This section will compare three distinct classes of coupling reagents, each with its own mechanism, advantages, and disadvantages. For the purpose of this comparison, we will consider the coupling of a generic N-α-Fmoc-protected L-amino acid (Fmoc-AA-OH) to this compound.

Carbodiimide-Mediated Coupling (e.g., EDC/Oxyma)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are a classic and widely used class of coupling reagents.[1][2][6] They function by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][13] However, this intermediate is prone to racemization and can rearrange to form an inactive N-acylurea byproduct.[1][6] To mitigate these issues, additives like 1-hydroxybenzotriazole (HOBt) or, more recently, Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), are employed.[1][6][7] These additives intercept the O-acylisourea to form a more stable and less racemization-prone active ester.[1][13][14][15]

Mechanism of Action:

EDC_Oxyma_Coupling Fmoc_AA_OH Fmoc-AA-OH O_Acylisourea O-Acylisourea (Reactive Intermediate) Fmoc_AA_OH->O_Acylisourea + EDC EDC EDC Oxyma_Ester Oxyma Active Ester O_Acylisourea->Oxyma_Ester + Oxyma Dipeptide Fmoc-AA-D-Met-OEt O_Acylisourea->Dipeptide + H-D-Met-OEt (Direct Path) Oxyma Oxyma Oxyma_Ester->Dipeptide + H-D-Met-OEt HDMetOEt H-D-Met-OEt (Free Amine) Urea EDC-Urea (Byproduct)

Caption: EDC/Oxyma Coupling Mechanism.

Performance Data:

ParameterTypical ValueKey Considerations
Yield 85-95%Highly dependent on solvent and base selection.
Purity (Crude) Good to ExcellentByproducts like EDC-urea are generally water-soluble, simplifying workup.[1]
Racemization Low with Oxyma/HOBtThe use of an additive is crucial to suppress racemization.[6][7]
Reaction Time 2-16 hoursGenerally slower than phosphonium or uronium salt methods.[3]

Advantages:

  • Cost-Effective: EDC is one of the more economical coupling reagents available.

  • Water-Soluble Byproduct: The urea byproduct from EDC is soluble in water, which simplifies purification, especially in solution-phase synthesis.[1]

Disadvantages:

  • Racemization Risk: Without an additive like HOBt or Oxyma, there is a significant risk of racemization.[1][6][7]

  • Side Reactions: Potential for N-acylurea formation, which can be difficult to remove.

Phosphonium Salt-Based Coupling (e.g., PyBOP)

Phosphonium salts, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are highly efficient coupling reagents that generate OBt active esters.[2] These reagents are known for their high reactivity and low tendency to cause racemization.[2] Unlike uronium salts, phosphonium reagents do not have the risk of guanidinylation side reactions.

Mechanism of Action:

PyBOP_Coupling Fmoc_AA_COO Fmoc-AA-COO⁻ Acyloxyphosphonium Acyloxyphosphonium Salt Fmoc_AA_COO->Acyloxyphosphonium + PyBOP PyBOP PyBOP HOBt_Ester HOBt Active Ester Acyloxyphosphonium->HOBt_Ester + HOBt HOBt HOBt Dipeptide Fmoc-AA-D-Met-OEt HOBt_Ester->Dipeptide + H-D-Met-OEt HDMetOEt H-D-Met-OEt (Free Amine) Byproduct Phosphoramide (Byproduct)

Caption: PyBOP Coupling Mechanism.

Performance Data:

ParameterTypical ValueKey Considerations
Yield >95%Excellent for sterically hindered amino acids.
Purity (Crude) ExcellentClean reactions with minimal side products.
Racemization Very LowOne of the best options for minimizing racemization.[16]
Reaction Time 1-4 hoursSignificantly faster than carbodiimide methods.

Advantages:

  • High Efficiency: Rapid and clean reactions with high yields.

  • Low Racemization: Excellent for maintaining stereochemical integrity.[16]

  • No Guanidinylation: Avoids the chain-terminating side reaction sometimes seen with uronium salts.

Disadvantages:

  • Cost: Generally more expensive than carbodiimides.

  • Byproduct Removal: The phosphine oxide byproduct can sometimes be challenging to remove.

Phosphonic Acid Anhydride-Based Coupling (e.g., T3P®)

Propanephosphonic acid anhydride (T3P®) is a versatile and "green" coupling reagent that acts as a powerful dehydrating agent.[17][18][19] It activates the carboxylic acid by forming a mixed anhydride, which then reacts with the amine.[18][20] A key advantage of T3P® is that its byproducts are water-soluble, making for a very simple and environmentally friendly workup.[17][18][19][20] It is also known for its exceptionally low risk of racemization.[17][18]

Mechanism of Action:

T3P_Coupling Fmoc_AA_COO Fmoc-AA-COO⁻ Mixed_Anhydride Mixed Anhydride (Reactive Intermediate) Fmoc_AA_COO->Mixed_Anhydride + T3P® T3P T3P® Dipeptide Fmoc-AA-D-Met-OEt Mixed_Anhydride->Dipeptide + H-D-Met-OEt HDMetOEt H-D-Met-OEt (Free Amine) Byproduct Phosphonic Acid Salts (Water-Soluble Byproducts)

Caption: T3P® Coupling Mechanism.

Performance Data:

ParameterTypical ValueKey Considerations
Yield >95%High yields are consistently reported.[18]
Purity (Crude) ExcellentWater-soluble byproducts allow for easy purification.[17][18][20]
Racemization Extremely LowConsidered one of the best reagents for suppressing epimerization.[17][18][21]
Reaction Time 1-3 hoursVery fast and efficient coupling.[21]

Advantages:

  • Minimal Racemization: T3P® is an excellent choice when stereochemical purity is the highest priority.[17][18]

  • Green Chemistry: Non-toxic reagent with water-soluble, non-hazardous byproducts.[18][19]

  • Simple Workup: Purification is often a simple aqueous extraction.[18][19][20]

Disadvantages:

  • Reagent Form: Often supplied as a solution in an organic solvent (e.g., ethyl acetate or DMF), which must be accounted for in the reaction setup.[17]

  • Base Requirement: Typically requires a non-nucleophilic base for optimal performance.[20]

Head-to-Head Data Summary

ParameterEDC/OxymaPyBOPT3P®
Typical Yield 85-95%>95%>95%
Crude Purity GoodExcellentExcellent
Racemization Risk Low (with additive)Very LowExtremely Low
Reaction Time 2-16 hours1-4 hours1-3 hours
Relative Cost LowHighModerate
Key Advantage Cost-effective, water-soluble ureaHigh efficiency, good for hindered couplingsMinimal racemization, green byproducts

Detailed Experimental Protocols

General Considerations for All Coupling Reactions
  • Stoichiometry: The amine component (this compound) is typically used in a slight excess (1.1-1.2 equivalents) to ensure complete consumption of the more valuable N-protected amino acid.

  • Solvent: Anhydrous, polar aprotic solvents such as dichloromethane (DCM), dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) are standard choices.[22]

  • Temperature: Reactions are often started at 0°C to control the initial exotherm of the activation step and then allowed to warm to room temperature.[23]

  • Inert Atmosphere: While not always strictly necessary for robust couplings, performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions, particularly the oxidation of the methionine side chain.[2]

Protocol 1: EDC/Oxyma Coupling of Fmoc-L-Ala-OH with this compound
  • To a dry, round-bottomed flask under an inert atmosphere, add Fmoc-L-Ala-OH (1.0 eq.) and Oxyma (1.1 eq.).

  • Dissolve the solids in anhydrous DMF (approx. 10 volumes relative to the acid).

  • Cool the solution to 0°C in an ice bath.

  • Add EDC·HCl (1.1 eq.) to the cooled solution and stir for 10 minutes (pre-activation).

  • In a separate flask, dissolve this compound (1.2 eq.) in a minimal amount of DMF and add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.2 eq.) to liberate the free amine.

  • Add the free amine solution to the pre-activated acid solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with a standard aqueous workup.

Protocol 2: PyBOP/DIPEA Coupling of Fmoc-L-Ala-OH with this compound
  • To a dry, round-bottomed flask under an inert atmosphere, add Fmoc-L-Ala-OH (1.0 eq.), this compound (1.2 eq.), and PyBOP (1.1 eq.).

  • Dissolve the solids in anhydrous DMF (approx. 10 volumes).

  • Cool the solution to 0°C in an ice bath.

  • Add DIPEA (3.0 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with a standard aqueous workup.

Protocol 3: T3P® Coupling of Fmoc-L-Ala-OH with this compound
  • To a dry, round-bottomed flask under an inert atmosphere, add Fmoc-L-Ala-OH (1.0 eq.) and this compound (1.2 eq.).

  • Dissolve the solids in anhydrous ethyl acetate (approx. 10 volumes).

  • Add a suitable base, such as pyridine or DIPEA (3.0 eq.).

  • Add T3P® (50% solution in ethyl acetate, 1.5 eq.) dropwise to the solution at room temperature.

  • Stir the reaction for 1-3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated solution of sodium bicarbonate. The water-soluble phosphonic acid byproducts will be removed in the aqueous layer during extraction.

Workflow for Product Analysis

Analysis_Workflow Reaction Completed Coupling Reaction Mixture Workup Aqueous Workup (Extraction) Reaction->Workup Crude Crude Product (After Solvent Removal) Workup->Crude Purification Purification (e.g., Column Chromatography) Crude->Purification Pure_Product Pure Dipeptide Purification->Pure_Product Analysis Characterization (LC-MS, NMR, HPLC for Purity) Pure_Product->Analysis

Caption: General Workflow for Reaction Workup and Analysis.

Discussion and Recommendations

Interpreting the Results

The choice between these three excellent coupling methodologies is not a matter of "good vs. bad," but rather of selecting the right tool for the specific requirements of the synthesis.

  • EDC/Oxyma remains a viable and economical option for routine couplings where cost is a major driver and reaction time is not a critical constraint. The development of additives like Oxyma has significantly improved the performance and safety profile of carbodiimide chemistry.[23]

  • PyBOP represents a step up in reactivity and efficiency. It is an excellent choice for more challenging couplings, such as those involving sterically hindered amino acids, where maximizing yield and minimizing reaction time are key priorities.[2][6]

  • T3P® stands out when the absolute minimization of racemization is the paramount concern.[18][21] Its favorable environmental profile and the simplicity of its workup make it an increasingly popular choice in both academic and industrial settings, aligning with the principles of green chemistry.[19][24]

Selecting the Optimal Method: A Decision-Making Framework
  • For Cost-Sensitive, Large-Scale Synthesis: EDC/Oxyma is often the most practical starting point.

  • For Sterically Hindered or Difficult Couplings: Phosphonium reagents like PyBOP or uronium reagents (e.g., HBTU, HATU) are recommended for their high reactivity.[12][25][26][27][28]

  • For Peptides with High Risk of Epimerization (e.g., fragment condensation): T3P® is the reagent of choice due to its exceptional ability to preserve stereochemical integrity.[18][21]

  • For Green and Sustainable Processes: T3P® is the clear leader due to its non-toxic nature and water-soluble byproducts.[19][24]

Troubleshooting Common Issues
  • Low Yield: Check the quality and dryness of solvents and reagents. Ensure the base is added correctly to neutralize the hydrochloride salt and that its stoichiometry is appropriate. Consider increasing the reaction time or switching to a more powerful coupling reagent like PyBOP or T3P®.

  • Incomplete Reaction: This can occur with sterically hindered amino acids. Switching to a more reactive coupling system (e.g., from EDC to PyBOP or HATU) is often effective.

  • Presence of Side Products: If N-acylurea is observed with EDC, ensure a sufficient amount of Oxyma or HOBt is used. If racemization is detected (e.g., by chiral HPLC), T3P® is the recommended alternative.

Conclusion

The successful acylation of this compound is a critical step in the synthesis of many important peptide targets. While traditional carbodiimide methods remain useful, modern reagents like phosphonium salts (PyBOP) and phosphonic acid anhydrides (T3P®) offer significant advantages in terms of efficiency, purity, and suppression of racemization. By understanding the mechanistic nuances and performance characteristics of each method, researchers can confidently select the optimal strategy to achieve their synthetic goals, ensuring the production of high-quality peptides for their downstream applications.

References

  • Goméz-Martinez, M., et al. (1998). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 70(14), 2764–2771. Retrieved from [Link]

  • Gomez-Martinez, M., et al. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Amine to Amide Mechanism (EDC + HOBt). (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2021). YouTube. Retrieved from [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). International Journal of Pharmacy and Pharmaceutical Sciences, 3(3). Retrieved from [Link]

  • Peptide synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2010). PMC - NIH. Retrieved from [Link]

  • Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... (n.d.). ResearchGate. Retrieved from [Link]

  • HBTU. (n.d.). Wikipedia. Retrieved from [Link]

  • T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. (2024). YouTube. Retrieved from [Link]

  • Proposed mechanism for amidation using HBTU (9). (n.d.). ResearchGate. Retrieved from [Link]

  • Amine to Amide Mechanism - T3P. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. (n.d.). AMRI. Retrieved from [Link]

  • Recent development of peptide coupling reagents in organic synthesis. (n.d.). ScienceDirect. Retrieved from [Link]

  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. (n.d.). Luxembourg Bio Technologies. Retrieved from [Link]

  • Comparative Study of Selected Coupling Reagents in Dipeptide Synthesis. (2025). ResearchGate. Retrieved from [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2018). Organic Process Research & Development, 22(12), 1664-1687. Retrieved from [Link]

  • Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). (2023). PMC - NIH. Retrieved from [Link]

  • Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. (n.d.). Spiral. Retrieved from [Link]

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  • Chemical Methods for Peptide and Protein Production. (2012). PMC - NIH. Retrieved from [Link]

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A Researcher's Guide to the Spectroscopic Analysis of H/D-Methionine Ethyl Ester Hydrochloride: An FTIR and Raman Comparison

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and molecular analysis, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methionine ethyl ester hydrochloride (Met-OEt HCl), an important derivative of the essential amino acid methionine, serves as a critical building block in peptide synthesis and various research applications[1][2]. Understanding its structural integrity and molecular dynamics is crucial for quality control and mechanistic studies.

This guide provides an in-depth comparative analysis of L-Methionine ethyl ester hydrochloride (H-Met-OEt HCl) and its deuterated analogue (D-Met-OEt HCl) using Fourier Transform Infrared (FTIR) and Raman spectroscopy. We will move beyond a simple presentation of spectra to explain the underlying principles, the rationale behind experimental choices, and the profound impact of isotopic substitution on vibrational modes. This comparison serves as a practical guide for researchers seeking to employ these powerful, non-destructive techniques for detailed molecular characterization.

The Synergy of FTIR and Raman Spectroscopy

FTIR and Raman spectroscopy are complementary vibrational techniques that probe the molecular structure of a sample[3][4].

  • FTIR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. A key selection rule is that a vibration must result in a change in the molecule's dipole moment to be IR-active. Polar functional groups, such as the carbonyl (C=O) of the ester and the amine hydrochloride (NH3+) group in Met-OEt HCl, typically yield strong FTIR signals[4][5].

  • Raman spectroscopy , conversely, involves inelastic scattering of monochromatic light (from a laser). A vibration is Raman-active if it causes a change in the molecule's polarizability . Non-polar, symmetric bonds, like the C-C and S-C backbones, often produce strong Raman signals where FTIR may be weak[4][5].

By using both techniques, we can obtain a more complete vibrational profile of the molecule.

Experimental Design: Protocols for Robust Analysis

The quality of spectroscopic data is intrinsically linked to meticulous sample preparation. For a crystalline solid like Met-OEt HCl, the following protocols are recommended for obtaining high-quality, reproducible spectra.

FTIR Sample Preparation: The KBr Pellet Method

The Potassium Bromide (KBr) pellet technique is a common method for analyzing solid samples in transmission mode[6][7][8]. KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and forms a clear, solid matrix when pressed.

Experimental Protocol:

  • Drying: Dry spectroscopic grade KBr powder at 110°C for 2-3 hours to remove any adsorbed water, which shows a very broad absorption in the IR spectrum and can obscure sample peaks[8]. Store the dried KBr in a desiccator.

  • Grinding: Add approximately 1-2 mg of the H-Met-OEt HCl sample to an agate mortar. Add about 100-200 mg of the dried KBr[7].

  • Mixing: Gently grind the sample and KBr together until the mixture is a fine, homogeneous powder. This minimizes scattering of the IR beam, which can distort the spectral baseline[6].

  • Pellet Pressing: Transfer the powder to a pellet die. Place the die under a hydraulic press and apply a force of approximately 8 tons for several minutes to form a transparent or semi-transparent pellet[8].

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

Raman Sample Preparation

Raman spectroscopy offers the advantage of minimal sample preparation. For a powder, the sample can often be analyzed directly in a glass vial or on a microscope slide[9].

Experimental Protocol:

  • Sample Loading: Place a small amount (a few milligrams) of the H-Met-OEt HCl powder into a glass NMR tube or onto a clean glass microscope slide.

  • Instrument Focusing: Place the sample in the spectrometer's sample compartment. Use the microscope objective to focus the laser beam onto the sample particles.

  • Acquisition: Acquire the Raman spectrum. The laser power and acquisition time should be optimized to maximize the signal-to-noise ratio while avoiding sample degradation or fluorescence.

The workflow for preparing and analyzing the samples can be visualized as follows:

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Sample H/D-Met-OEt HCl (Crystalline Powder) Grind Grind with KBr (1:100 ratio) Sample->Grind FTIR Path Vial Place in Glass Vial Sample->Vial Raman Path Press Press into Pellet Grind->Press FTIR_Ready Transparent KBr Pellet Press->FTIR_Ready FTIR_Spec FTIR Spectrometer FTIR_Ready->FTIR_Spec Raman_Ready Powder in Vial Vial->Raman_Ready Raman_Spec Raman Spectrometer Raman_Ready->Raman_Spec Data Acquire Spectra FTIR_Spec->Data Raman_Spec->Data Compare Compare H vs. D Spectra & FTIR vs. Raman Data->Compare

Caption: Experimental workflow for FTIR and Raman analysis.

The Impact of Deuteration: A Spectroscopic Comparison

Isotopic substitution, particularly replacing hydrogen (H) with its heavier isotope deuterium (D), is a powerful tool in vibrational spectroscopy[10][11]. The increased mass of deuterium leads to a predictable decrease in the vibrational frequency of the bond involved, as approximated by Hooke's Law for a harmonic oscillator:

ν ∝ √(k/μ)

where ν is the frequency, k is the force constant of the bond, and μ is the reduced mass of the atoms. Doubling the mass of hydrogen to deuterium significantly increases the reduced mass, causing the vibrational frequency to shift to a lower wavenumber (a "redshift")[10][12]. The theoretical isotopic ratio for a pure X-H stretch is approximately 1.41 (√2)[10].

For Met-OEt HCl, the most readily exchangeable protons are those on the amine hydrochloride group (-NH3+). This guide will focus on the spectral changes resulting from the N-H to N-D exchange.

G H_Met_OEt H-Met-OEt HCl Exchange D₂O Exchange H_Met_OEt->Exchange D_Met_OEt D-Met-OEt HCl Exchange->D_Met_OEt caption Deuteration of the amine group in Met-OEt HCl.

Caption: Isotopic exchange of labile amine protons.

Predicted Spectral Changes: H-Met-OEt HCl vs. D-Met-OEt HCl

The following table summarizes the expected key vibrational modes for both isotopologues and their activity in FTIR and Raman.

Vibrational ModeFunctional GroupH-Met-OEt HCl (cm⁻¹)D-Met-OEt HCl (cm⁻¹)Isotopic Ratio (νH/νD)Primary ActivityRationale for Shift & Activity
N-H/N-D Stretch Amine (-NH3+)~3100 - 2800~2300 - 2100~1.35FTIRThe polar N-H bond leads to a strong change in dipole moment. The significant mass increase upon deuteration causes a large redshift[13][14].
C=O Stretch Ester~1740~1740~1.00FTIRThis is a very strong, characteristic IR absorption due to the high polarity of the carbonyl group. It is not directly affected by N-H deuteration.
N-H/N-D Bend Amine (-NH3+)~1600 - 1500~1200 - 1100~1.33FTIRThe scissoring/bending motion of the amine group is IR active. This mode also shows a significant shift upon deuteration[10][13].
C-H Stretch Alkyl (CH₃, CH₂)~3000 - 2850~3000 - 2850~1.00BothThese stretches are typically strong in both FTIR and Raman. Not affected by deuteration of the amine group[15][16].
C-O Stretch Ester~1250 - 1100~1250 - 1100~1.00FTIRStrong IR band due to polarity. Unaffected by N-H deuteration.
S-CH₃ Group Thioether~700 - 600~700 - 600~1.00RamanThe S-C bond is less polar but highly polarizable, often making it more prominent in Raman spectra. Unaffected by N-H deuteration.
Interpreting the Comparative Spectra

FTIR Analysis:

  • H-Met-OEt HCl: The spectrum will be dominated by a very broad and strong absorption in the 3100-2800 cm⁻¹ region, characteristic of the -NH3+ stretching vibrations, overlapping with the C-H stretches. A sharp, intense peak around 1740 cm⁻¹ will confirm the ester carbonyl group. Another important band will appear around 1580 cm⁻¹ corresponding to the asymmetric N-H bending mode[17].

  • D-Met-OEt HCl: The most dramatic change will be the disappearance of the broad -NH3+ absorption and the appearance of a new, similarly broad band centered around 2200 cm⁻¹ for the -ND3+ stretch[13][14]. The N-H bend at ~1580 cm⁻¹ will also vanish, replaced by an N-D bending mode at a lower frequency, expected around 1150-1200 cm⁻¹[13]. The C=O stretch at ~1740 cm⁻¹ will remain unchanged, serving as an excellent internal reference point.

Raman Analysis:

  • H-Met-OEt HCl: The Raman spectrum will likely show sharper peaks than the FTIR. The C-H stretching region (3000-2850 cm⁻¹) will be well-defined. The lower frequency "fingerprint" region will contain valuable information about the carbon-sulfur and carbon-carbon backbone. A characteristic peak for the S-CH₃ moiety should be observable.

  • D-Met-OEt HCl: Similar to the FTIR, the primary changes will be related to the amine group vibrations. However, since N-H bonds are often weaker Raman scatterers than the C-C/C-S backbone, the changes might be less dramatic than in the IR spectrum. The key benefit is the unambiguous assignment of the N-H related modes by observing their disappearance and the appearance of their deuterated counterparts. The backbone vibrations, which are strong in the Raman spectrum, will remain unaffected, confirming the structural integrity of the rest of the molecule.

Conclusion: A Validated Approach to Molecular Characterization

This guide demonstrates that the combined use of FTIR and Raman spectroscopy, augmented by isotopic labeling, provides a powerful and self-validating system for the structural elucidation of molecules like Methionine ethyl ester hydrochloride.

  • Expertise & Experience: The choice of KBr for FTIR and direct analysis for Raman are field-proven methods for crystalline solids. Understanding the selection rules for each technique allows for a targeted analysis of different molecular functionalities.

  • Trustworthiness: Deuteration provides an internal validation for peak assignments. The disappearance of N-H vibrational modes and the concurrent appearance of N-D modes at predictably lower frequencies confirms their identity, eliminating ambiguity in spectral interpretation[10]. The stability of other peaks, such as the C=O stretch, acts as a control, verifying that the molecule's core structure remains intact.

  • Authoritative Grounding: The predicted frequency shifts are grounded in the fundamental principles of molecular vibrations and are consistent with extensive data reported in scientific literature for amine and deuterated compounds[13][14].

By leveraging the complementary nature of FTIR and Raman and the precision of isotopic labeling, researchers can achieve a comprehensive and confident characterization of complex organic molecules, ensuring the integrity and quality required in scientific and developmental pursuits.

References

  • SpectraBase. L-Methionine ethyl ester hydrochloride. [Link]

  • Chemistry LibreTexts. (2023). Isotope Effects in Vibrational Spectroscopy. [Link]

  • Shinggu, J. P., et al. (2023). Isotopic Effects on the Structure and Spectroscopy of Thioformaldehyde, Dihydrogen and Water. Advanced Journal of Chemistry, Section A. [Link]

  • University of the West Indies. Sample preparation for FT-IR. [Link]

  • Lide, D. R. (1962). Deuterium Isotope Effects on Molecular Dipole Moments by Microwave Spectroscopy. The Journal of Chemical Physics. [Link]

  • Drawell. Sample Preparation for FTIR Analysis. [Link]

  • Shimadzu. Powder Samples. [Link]

  • Hinterdorfer, A., et al. (2012). Investigating surfaces by infrared spectroscopy combined with hydrogen-deuterium isotope exchange: H/D ATR FTIR analysis of amino groups. [Link]

  • ResearchGate. (2004). The FTIR and Raman spectra of non-deuterated (H) and deuterated (D).... [Link]

  • Chemistry For Everyone. (2023). How Are Isotope Effects Used In Organic Chemistry?. YouTube. [Link]

  • ResearchGate. (2014). Infrared vibrational modes of N-D and N-H related bonds. [Link]

  • Northwestern University. FT-IR vs. Raman Spectroscopy: Principles, Applications, and Comparisons. [Link]

  • MDPI. (2021). Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. [Link]

  • Quora. (2020). What is the difference between a c-h stretch and c-h bend in terms of IR spectrometry?. [Link]

  • NIH. (2009). FTIR and Raman Spectra Compared with Ab Initio Calculated Frequency Modes for 5-Aminouracil. [Link]

  • ACS Publications. (2011). A Comparative Study of the CD and CH Stretching Spectral Regions of Typical Surfactants Systems Using VSFS. [Link]

  • Novazii Analytics GmbH. Raman and FTIR Micro Spectroscopy. [Link]

  • ResearchGate. (2017). FTIR and Raman analysis of L-cysteine ethyl ester HCl interaction with dipalmitoylphosphatidylcholine. [Link]

  • NIST. Methionine - the NIST WebBook. [Link]

  • VIBRATIONAL SPECTROSCOPY IR AND RAMAN. [Link]

  • NIST. D-Methionine - the NIST WebBook. [Link]

  • ResearchGate. (2010). FTIR spectra of β-DL-methionine. [Link]

  • ResearchGate. (2017). FTIR spectrum of L-methionine in its original form. [Link]

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  • ResearchGate. (2019). The Behavior of NH3+ Torsional Vibration in Amino Acids: A Raman Spectroscopic Study. [Link]

  • virtual Chemistry 3D. VIBRATIONAL SPECTROSCOPY. [Link]

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  • Chemistry LibreTexts. (2020). Identifying all IR- and Raman-active vibrational modes in a molecule. [Link]

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  • NIH. (2013). Intermolecular vibrations in hydrophobic amino acid crystals: experiments and calculations. [Link]

  • UCI Department of Chemistry. (2013). Spectroscopy of the C−H Stretching Vibrational Band in Selected Organic Molecules. [Link]

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  • The Schmuttenmaer Research Group. (2013). Intermolecular Vibrations in Hydrophobic Amino Acid Crystals: Experiments and Calculations. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of H-D-Met-OEt HCl: An Essential Protocol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment

H-D-Met-OEt HCl is the hydrochloride salt of the ethyl ester of D-methionine.[1][2] The primary hazard associated with this compound stems from its hydrochloride component, which imparts acidic and corrosive properties.[3][4][5]

Key Hazards:

  • Corrosivity: Like all hydrochloride salts, this compound is expected to be corrosive. Direct contact can cause severe skin burns and eye damage.[4][5] Inhalation of dust or aerosols may cause respiratory irritation.[4][5]

  • Toxicity: While specific toxicity data for this compound is not available, it is prudent to handle it with care, assuming potential toxicity if ingested or absorbed through the skin.

A thorough risk assessment should be conducted before handling or disposing of this compound, considering the quantities involved and the specific laboratory environment.

Data Summary Table: this compound

PropertyValueSource
Chemical Name D-Methionine ethyl ester hydrochloride[1][2]
CAS Number 7512-43-8[2]
Molecular Formula C7H16ClNO2S[1][2]
Molecular Weight 213.72 g/mol [2]
Storage 2-8°C[6]
Primary Hazard Corrosive (based on hydrochloride component)[4][5]
Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable when handling and disposing of this compound. The following PPE is mandatory to prevent exposure:

  • Eye Protection: Chemical safety goggles are essential. If there is a splash hazard, a face shield should be worn in addition to goggles.

  • Hand Protection: Wear nitrile or neoprene gloves that are rated for protection against corrosive materials. Always inspect gloves for tears or punctures before use.

  • Body Protection: A lab coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: If handling the solid form where dust may be generated, or if working with solutions that may produce aerosols, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Protocol

The following protocol outlines the safe disposal of this compound waste. This procedure should be performed in a well-ventilated area, preferably within a chemical fume hood.

Step 1: Waste Segregation

  • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) should be placed in a designated, clearly labeled hazardous waste container.

  • Aqueous solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

Step 2: Neutralization of Aqueous Waste (for small quantities)

For small amounts of aqueous waste, neutralization can be performed before collection for disposal. This reduces the corrosive hazard.

  • Preparation: Work in a chemical fume hood. Ensure you have a pH meter or pH indicator strips, and a suitable neutralizing agent such as a dilute solution of sodium bicarbonate or sodium hydroxide.

  • Neutralization: Slowly add the neutralizing agent to the this compound solution while stirring. Monitor the pH continuously. The target pH is between 6.0 and 8.0.

  • Caution: The neutralization reaction can be exothermic. Add the neutralizing agent slowly and cool the container if necessary.

  • Collection: Once neutralized, the solution should still be collected in a labeled hazardous waste container for disposal, as it may contain other regulated components.

Step 3: Container Management

  • Use only approved, chemically resistant containers for hazardous waste.

  • Label all waste containers clearly with "Hazardous Waste," the full chemical name ("this compound"), the associated hazards (e.g., "Corrosive"), and the date of accumulation.

  • Keep waste containers securely closed except when adding waste.

Step 4: Final Disposal

  • All hazardous waste, including neutralized solutions and solid waste, must be disposed of through your institution's Environmental Health and Safety (EHS) office.

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[7][8] Never dispose of this compound down the drain or in the regular trash.

Disposal Workflow Diagram

This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Treatment (Small Scale) cluster_2 Collection & Storage cluster_3 Final Disposal Solid Waste Solid Waste Labeled Hazardous Waste Container (Solid) Labeled Hazardous Waste Container (Solid) Solid Waste->Labeled Hazardous Waste Container (Solid) Aqueous Waste Aqueous Waste Neutralization Neutralization Aqueous Waste->Neutralization Labeled Hazardous Waste Container (Liquid) Labeled Hazardous Waste Container (Liquid) Neutralization->Labeled Hazardous Waste Container (Liquid) EHS Pickup EHS Pickup Labeled Hazardous Waste Container (Solid)->EHS Pickup Labeled Hazardous Waste Container (Liquid)->EHS Pickup

Caption: A flowchart illustrating the proper workflow for the disposal of this compound.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels. For solid spills, carefully sweep up the material, avoiding dust generation.

  • Clean: Clean the spill area with a suitable decontaminating solution, followed by soap and water.

  • Dispose: All spill cleanup materials must be disposed of as hazardous waste.

Conclusion

The responsible disposal of this compound is a fundamental aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard identification, proper use of personal protective equipment, and systematic disposal procedures, researchers can handle this compound with confidence and minimize risks. Always consult your institution's specific safety protocols and EHS guidelines to ensure full compliance with all applicable regulations.

References

  • 2899-36-7 | H-Met-Oet.HCl - Next Peptide. (n.d.). Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Wikipedia. (2024). Hydrochloric acid. Retrieved from [Link]

  • H-D-Trp-OEt HCl, CAS 74126-25-3, D-Tryptophan ethyl ester hydrochloride salt. (n.d.). Retrieved from [Link]. Bachem.com/shop/en/h-d-trp-oet-hcl-4015695.html

  • EMD Millipore. (n.d.). Hydrochloric Acid 34-37% OmniTrace® Safety Data Sheet. Retrieved from [Link]

  • AnalytiChem GmbH. (2025). Hydrochloric acid 1.5 mol/l in methanol approx. 80% by volume Safety Data Sheet. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • ScienceLab.com. (2012). Hydrochloric Acid MSDS. Retrieved from [Link]

  • Stericycle. (2025). USP 800 & Hazardous Drug Disposal. Retrieved from [Link]

  • Defense Centers for Public Health. (2023). Waste Management of Hazardous Drugs. Retrieved from [Link]

  • Ohio Environmental Protection Agency. (n.d.). The Disposal of Hazardous Waste Pharmaceuticals FAQs. Retrieved from [Link]

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